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  • Product: 1-Methyl-3-nonylimidazolium bromide
  • CAS: 343851-34-3

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture and Micellization Dynamics of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The transition from traditional volatile organic solvents to tunable, task-specific media has positioned Surface-Active Ion...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The transition from traditional volatile organic solvents to tunable, task-specific media has positioned Surface-Active Ionic Liquids (SAILs) at the forefront of modern physical chemistry and formulation science. Among these, 1-Methyl-3-nonylimidazolium bromide (commonly denoted as [C9mim]Br or NMImBr) occupies a unique physicochemical niche. Featuring a 9-carbon (nonyl) aliphatic chain, [C9mim]Br bridges the gap between short-chain hydrotropic ionic liquids and long-chain, highly hydrophobic surfactants.

As a Senior Application Scientist, I have structured this whitepaper to dissect the core physicochemical properties, thermodynamic self-assembly mechanisms, and mixed-system synergies of [C9mim]Br. By understanding the causality behind its micellization behavior, researchers can precisely engineer [C9mim]Br-based systems for advanced drug solubilization, micellar catalysis, and nanomaterial synthesis.

Molecular Architecture & Quantitative Physicochemical Profile

The molecular architecture of [C9mim]Br consists of a bulky, asymmetric, and polarizable imidazolium cation paired with a bromide counterion. The nonyl chain provides an intermediate hydrophobic driving force. It is sufficiently long to induce spontaneous self-assembly (micellization) in aqueous media, yet short enough to maintain a higher Critical Micelle Concentration (CMC) and greater aqueous solubility compared to its dodecyl ([C12mim]Br) or hexadecyl ([C16mim]Br) homologues[1].

Table 1: Core Physicochemical Properties of [C9mim]Br
PropertyValue / CharacteristicScientific Implication
IUPAC Name 1-Methyl-3-nonylimidazolium bromideDefines the asymmetric cationic core.
CAS Registry Number 343851-34-3[2]Unique identifier for procurement and safety data.
Molecular Formula C₁₃H₂₅BrN₂[2]Dictates the molecular weight and elemental composition.
Molecular Weight 289.26 g/mol [2]Essential for precise molarity calculations in formulation.
Melting Point 70°C – 85°C[3]Classifies it as an ionic liquid (melting point < 100°C).
Critical Micelle Concentration (CMC) ~74 mM (at 298.15 K)[1]Indicates the concentration threshold for spontaneous micellization.
Surface Activity High (Reduces air-water surface tension)Capable of acting as an effective emulsifier and dispersant.

Thermodynamics of Self-Assembly and Micellization

The self-assembly of[C9mim]Br is a delicate thermodynamic compromise between the hydrophobic effect (which drives the nonyl chains out of the aqueous phase) and the electrostatic repulsion of the positively charged imidazolium headgroups.

When [C9mim]Br is dissolved in water below its CMC, it behaves as a strong electrolyte, fully dissociating into solvated cations and bromide anions. As the concentration approaches ~74 mM, the entropic penalty of water forming clathrate-like structures around the nonyl chains becomes too high. The system minimizes its free energy (


) by aggregating the hydrophobic tails into a micellar core[1].

The bromide counterion plays a critical causal role here: it binds strongly to the Stern layer of the newly formed micelle, screening the electrostatic repulsion between adjacent imidazolium rings. This counterion binding is what stabilizes the micelle and allows the intermediate nonyl chain to successfully aggregate.

Micellization_Logic Monomer [C9mim]Br Monomers (Below CMC) Hydrophobic Hydrophobic Tail Aggregation Monomer->Hydrophobic Concentration ↑ Electrostatic Imidazolium Headgroup Repulsion Monomer->Electrostatic Counterion Binding Micelle Micelle Formation (At/Above CMC) Hydrophobic->Micelle Electrostatic->Micelle Overcome by Tail Interactions Solubilization Hydrophobic Drug Solubilization (e.g., Curcumin) Micelle->Solubilization Mixed Mixed Micelles with Anionic Surfactants Micelle->Mixed + NaAOT / SDS

Caption: Mechanistic pathways of [C9mim]Br micellization and mixed-system solubilization.

Synergistic Interactions in Mixed Surfactant Systems

Because the CMC of [C9mim]Br is relatively high (~74 mM), it is frequently formulated alongside traditional anionic surfactants to create highly efficient mixed micellar systems.

When [C9mim]Br is mixed with an anionic surfactant like dioctyl sodium sulfosuccinate (NaAOT) or sodium dodecyl sulfate (SDS), a profound synergistic effect occurs[4]. The positively charged imidazolium ring of [C9mim]Br and the negatively charged sulfonate/sulfate headgroups of the anionic surfactants strongly attract each other. This electrostatic neutralization drastically reduces the electrostatic repulsion at the micelle surface, leading to:

  • A significant depression of the apparent CMC of the mixed system.

  • An increase in the aggregation number (

    
    ).
    
  • Enhanced thermodynamic stability of the mixed micelles.

This synergy is highly valuable in drug development, as it allows formulators to use lower overall surfactant concentrations while achieving superior solubilization capacities, thereby reducing potential cellular toxicity.

Experimental Methodologies for Characterization

To ensure scientific integrity and reproducibility, the characterization of [C9mim]Br must rely on self-validating protocols. Below are the field-proven methodologies for determining the micellization parameters of[C9mim]Br.

Protocol 1: Conductometric Determination of CMC

Conductivity is the gold standard for determining the CMC of ionic liquids because it directly measures the change in ion mobility upon aggregation.

  • Preparation: Prepare a highly concentrated stock solution of [C9mim]Br (e.g., 150 mM) in ultra-pure deionized water (18.2 MΩ·cm).

  • Calibration: Calibrate the conductivity meter using standard KCl solutions at the exact target temperature (e.g., 298.15 K).

  • Titration: Place a known volume of ultra-pure water in a double-walled glass vessel connected to a thermostated water bath (±0.01 K precision).

  • Measurement: Incrementally inject the [C9mim]Br stock solution into the vessel under constant magnetic stirring. Allow 2–3 minutes for thermal equilibration after each injection.

  • Data Acquisition: Record the specific conductivity (

    
    ).
    
  • Analysis: Plot

    
     versus the concentration of [C9mim]Br. The plot will yield two linear segments. The intersection of the pre-micellar (steep slope) and post-micellar (shallow slope) lines represents the CMC. The ratio of the post-micellar slope to the pre-micellar slope yields the degree of counterion dissociation (
    
    
    
    ).
Protocol 2: Probe-less UV-Vis Spectrophotometry

Traditional fluorescence probe methods (like pyrene) can artificially alter the micellization behavior of the SAIL. Probe-less UV-Vis is a non-invasive alternative[5].

  • Preparation: Prepare serial dilutions of [C9mim]Br ranging from 10 mM to 100 mM.

  • Baseline: Use ultra-pure water as the baseline reference in a dual-beam UV-Vis spectrophotometer.

  • Scanning: Scan the absorption spectra of each dilution from 200 nm to 400 nm. The imidazolium ring exhibits characteristic

    
     transitions.
    
  • Analysis: Plot the maximum absorbance intensity against the concentration. A distinct break in the linearity (inflection point) occurs at the CMC due to the change in the microenvironmental polarity surrounding the imidazolium chromophore as it packs into the micelle interface.

CMC_Workflow Start Prepare [C9mim]Br Aqueous Stock Dilution Serial Dilution (Isothermal 298.15 K) Start->Dilution Conductivity Measure Specific Conductivity (κ) Dilution->Conductivity UVVis Probe-less UV-Vis Absorbance Dilution->UVVis Plot Plot κ or Absorbance vs. Concentration Conductivity->Plot UVVis->Plot Inflection Identify Inflection Point (CMC) Plot->Inflection Thermo Calculate ΔG°m, ΔH°m, ΔS°m Inflection->Thermo

Caption: Workflow for determining the critical micelle concentration and thermodynamics of [C9mim]Br.

Applications in Drug Development & Extraction

The unique amphiphilic nature of [C9mim]Br makes it an exceptional candidate for the extraction and solubilization of highly hydrophobic active pharmaceutical ingredients (APIs).

For example, curcumin, a bioactive polyphenol, exhibits notoriously poor aqueous solubility. When introduced to a solution of [C9mim]Br above its CMC, curcumin partitions into the hydrophobic core of the nonyl-chain micelles[6]. The


 stacking interactions between the aromatic rings of curcumin and the imidazolium headgroups at the micelle-water interface further enhance the loading capacity. This mechanism not only increases the apparent solubility of the drug by several orders of magnitude but also protects the API from rapid hydrolytic degradation in aqueous media.

References

  • 1-壬基-3-甲基咪唑溴盐 (1-nonyl-3-methylimidazolium bromide) - Ionike. Source: ionike.com. URL: [Link]

  • What is 1-Nonyl-3-Methylimidazolium Bromide - Properties. Source: quaternary-ammonium-salt.com. URL:[Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Source: National Institutes of Health (PMC). URL:[Link]

  • Alterations induced in the micellization behavior of dioctyl sodium sulfosuccinate in the presence of imidazolium-based surface-active ionic liquids in aqueous medium. Source: Taylor & Francis (Journal of Dispersion Science and Technology). URL:[Link]

  • Determination of cmc of imidazolium based surface active ionic liquids through probe-less UV–vis spectrophotometry. Source: ResearchGate. URL: [Link]

  • Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids. Source: MDPI. URL:[Link]

Sources

Exploratory

Critical micelle concentration (CMC) of 1-Methyl-3-nonylimidazolium bromide

The Micellization Mechanics of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br): A Technical Whitepaper Executive Summary: The Amphiphilic Nature of [C9mim]Br Surface-Active Ionic Liquids (SAILs) represent a paradigm shif...

Author: BenchChem Technical Support Team. Date: March 2026

The Micellization Mechanics of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br): A Technical Whitepaper

Executive Summary: The Amphiphilic Nature of [C9mim]Br

Surface-Active Ionic Liquids (SAILs) represent a paradigm shift in colloidal chemistry, bridging the gap between molten salts and conventional surfactants. Among these, 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) occupies a unique thermodynamic transition zone. Featuring an asymmetric, delocalized imidazolium head group and an intermediate odd-carbon nonyl (


) hydrophobic tail, [C9mim]Br exhibits highly tunable self-assembly behaviors[1].

For drug development professionals and formulation scientists, understanding the Critical Micelle Concentration (CMC) of [C9mim]Br is paramount. Its ability to spontaneously form colloidal-sized clusters (micelles) in aqueous media allows it to act as a highly efficient nanoreactor and solubilizing agent for poorly water-soluble Active Pharmaceutical Ingredients (APIs), such as curcumin and diclofenac[2][3].

Thermodynamic Drivers of Micellization

The formation of micelles is governed by a delicate balance of opposing forces. Below the CMC, [C9mim]Br exists as dispersed monomeric cations and bromide anions. As the concentration increases, the system reaches a critical thermodynamic threshold.

The primary driver for aggregation is the hydrophobic effect . The nonyl chains disrupt the hydrogen-bonding network of the surrounding water molecules. To minimize this energetically unfavorable state, the hydrophobic tails aggregate into a core, expelling water and significantly increasing the entropy of the system (


)[4].

Simultaneously, the positively charged imidazolium head groups face electrostatic repulsion at the micelle surface. This repulsion is mitigated by counterion binding (


), where a fraction of the bromide (

) ions condense into the Stern layer of the micelle[5]. The CMC is the exact concentration where the entropic gains of tail aggregation overcome the enthalpic penalties of head-group repulsion.

Quantitative Data: Homologue Comparison

The alkyl chain length directly dictates the CMC. According to Klevens' rule, the addition of methylene (


) groups exponentially increases the hydrophobicity of the SAIL, thereby lowering the concentration required for micellization[1]. The table below summarizes the CMC of[C9mim]Br against its even-carbon homologues at 298.15 K.
SAIL HomologueAlkyl Chain LengthAverage CMC (mM)Counterion Binding Degree (

)
[C8mim]Br

(Octyl)
~121.0 - 150.00.45
[C9mim]Br

(Nonyl)
~74.00.52
[C10mim]Br

(Decyl)
~29.3 - 41.00.61
[C12mim]Br

(Dodecyl)
~9.5 - 11.00.73

Data synthesized from Vanyúr et al. (2007) and related literature[1][2][6]. Note: [C9mim]Br sits precisely at the inflection point where micellar stability becomes robust enough for pharmaceutical encapsulation without requiring excessive surfactant concentrations.

Self-Validating Experimental Protocols

To establish a trustworthy and scientifically rigorous CMC value, researchers must employ a self-validating system utilizing orthogonal analytical techniques. Relying on a single method can lead to artifacts caused by impurities or probe interference.

Protocol A: Conductometry (Primary Label-Free Method)

Conductometry is the gold standard for ionic liquid CMC determination because it directly measures the mobility of the charge carriers without requiring external dyes[2].

Causality: Below the CMC, [C9mim]


 and 

migrate independently, and specific conductivity (

) increases linearly with concentration (Kohlrausch's Law). Above the CMC, the bulky micelles exhibit significantly higher hydrodynamic drag, and a portion of the

ions are immobilized in the Stern layer. This causes a sharp decrease in the slope of the

vs. concentration plot[5].

Step-by-Step Methodology:

  • Preparation: Synthesize or purchase high-purity[C9mim]Br. Dry under vacuum at 60°C for 48 hours to remove trace water.

  • Dilution Series: Prepare a concentrated stock solution of [C9mim]Br (e.g., 150 mM) in ultrapure Milli-Q water.

  • Titration: Place a known volume of Milli-Q water in a double-walled glass cell connected to a thermostatic bath set to 298.15 ± 0.1 K.

  • Measurement: Sequentially inject aliquots of the stock solution. Stir for 3 minutes after each addition to ensure thermal and chemical equilibrium.

  • Data Acquisition: Record the specific conductivity (

    
    ) using a calibrated conductivity meter.
    
  • Analysis: Plot

    
     against [C9mim]Br concentration. Perform linear regression on the pre-micellar and post-micellar regions. The intersection of these two lines is the CMC (~74 mM)[1][6].
    
Protocol B: Pyrene Fluorescence (Orthogonal Validation)

To validate the conductometric data, we utilize steady-state fluorescence with pyrene as a photophysical probe.

Causality: Pyrene is highly hydrophobic. Its fluorescence emission spectrum features five distinct vibronic bands. The ratio of the first (


 at ~372 nm) to the third (

at ~384 nm) band is exquisitely sensitive to the local dielectric constant. In bulk water (below CMC),

is high (~1.8). When micelles form, pyrene rapidly partitions into the hydrophobic core, causing the

ratio to plummet[1].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a

    
     M solution of pyrene in water (keep concentration ultra-low to prevent excimer formation).
    
  • Sample Mixing: Prepare a concentration gradient of [C9mim]Br (0 to 100 mM) using the pyrene solution as the solvent.

  • Incubation: Sonicate samples in the dark for 30 minutes, then equilibrate at 298.15 K for 2 hours.

  • Spectroscopy: Excite the samples at 334 nm. Record the emission spectra from 350 to 450 nm.

  • Validation: Plot the

    
     ratio against the logarithm of [C9mim]Br concentration. Fit the data to a Boltzmann sigmoidal curve. The inflection point must align with the conductometric CMC (~74 mM) to validate the system[1].
    

Experimental Workflow Visualization

CMC_Workflow N1 1. Prepare [C9mim]Br Gradient (0-100 mM) N2 2A. Conductometry (Primary) N1->N2 N3 2B. Pyrene Fluorescence (Orthogonal) N1->N3 N4 3A. Plot Specific Conductivity (κ) vs. [C] N2->N4 N5 3B. Plot I1/I3 Ratio vs. [C] N3->N5 N6 4. Identify Inflection Point (CMC ≈ 74 mM) N4->N6 N5->N6 N7 5. Calculate Thermodynamics N6->N7

Self-validating experimental workflow for determining the CMC of [C9mim]Br.

Applications in Pharmaceutical Formulation

The precise determination of the[C9mim]Br CMC has profound implications for drug delivery. At concentrations below 74 mM,[C9mim]Br interacts with APIs primarily through electrostatic interactions between the monomeric imidazolium ring and the drug molecule.

However, once the concentration exceeds the CMC, the solubilization capacity of the system increases exponentially. The hydrophobic core of the [C9mim]Br micelle acts as a reservoir for lipophilic drugs. For example, studies have shown that imidazolium-based SAILs significantly enhance the aqueous solubility and extraction yield of curcuminoids[2]. Furthermore, the interaction between the bromide counterion and biological membranes can act as a permeation enhancer, making [C9mim]Br a highly compelling candidate for advanced topical and transdermal drug delivery vehicles.

References

  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution, ResearchGate, 6

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review, PMC, 1

  • Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids, MDPI, 2

  • Effect of amino acid addition on the micelle formation of surface active ionic liquid, 1-tetradecyl-3-methylimidazolium bromide, mtak.hu,5

  • Alterations induced in the micellization behavior of dioctyl sodium sulfosuccinate in the presence of imidazolium-based surface-active ionic liquids in aqueous medium, Taylor & Francis, 4

Sources

Foundational

Thermodynamic properties of odd-chain imidazolium ionic liquids

An In-Depth Technical Guide to the Thermodynamic Properties of Odd-Chain Imidazolium Ionic Liquids Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Odd-Chain Imidazolium Ionic Liquids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Imidazolium-based ionic liquids (ILs) represent a class of tunable solvents with significant potential in the pharmaceutical sciences. While the impact of the alkyl chain length on their physicochemical properties is widely studied, a subtle but critical phenomenon—the "odd-even effect"—often dictates their behavior. This technical guide provides an in-depth analysis of the distinct thermodynamic properties of odd-chain 1-alkyl-3-methylimidazolium ILs. We will explore the molecular origins of the odd-even effect and its tangible consequences on density, viscosity, and heat capacity. Furthermore, this guide details standardized experimental protocols for measuring these properties and discusses the profound implications for drug development, where precise control over solvent characteristics can enhance drug solubility, stability, and delivery.

Introduction: Beyond Linearity in Ionic Liquid Design

Ionic liquids (ILs) are organic salts with melting points typically below 100 °C, composed entirely of ions.[1][2] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of polar and non-polar compounds make them attractive "green solvents" for synthesis and formulation.[3][4] The 1-alkyl-3-methylimidazolium cation is a cornerstone of IL research, offering a stable aromatic core whose properties can be systematically modified by elongating the attached alkyl chain (Cₙmim).

A common assumption is that the thermodynamic properties of these ILs change linearly with the addition of each methylene (-CH₂) group. However, a more nuanced reality exists. A distinct, non-linear alternation in properties is observed depending on whether the alkyl chain contains an odd or even number of carbon atoms.[5][6] This "odd-even effect" is critical for applications requiring precise solvent parameter control, such as in drug delivery systems where properties like viscosity and drug solubility are paramount.[7][8][9] This guide focuses specifically on the unique characteristics of odd-chain imidazolium ILs, providing the foundational knowledge necessary to leverage their distinct properties in pharmaceutical research and development.

The Odd-Even Effect: A Molecular Perspective

The odd-even effect arises from differences in the packing efficiency and conformational freedom of the alkyl chains in the liquid state.[6] The orientation of the terminal methyl group relative to the imidazolium ring differs between odd and even chains, influencing intermolecular interactions and, consequently, the bulk properties of the liquid.

  • Even-Chain Cations: In ILs with an even number of carbons in the alkyl chain, the terminal methyl group tends to be oriented away from the cation headgroup. This can lead to more ordered, albeit less efficient, packing, which often results in slightly larger molar volumes.[5]

  • Odd-Chain Cations: Conversely, odd-numbered chains can adopt conformations where the terminal methyl group is positioned closer to the imidazolium ring, leading to more disrupted packing. This less ordered arrangement can result in more compact structures and affect properties like density and viscosity.

These subtle conformational differences disrupt the expected monotonic trends in thermodynamic properties as the alkyl chain length increases.

cluster_even Even-Chain Cation (e.g., C4) cluster_odd Odd-Chain Cation (e.g., C5) even_node More ordered packing Terminal methyl group oriented away Potentially higher molar volume odd_node Less ordered packing Terminal methyl group can be closer to ring Potentially lower molar volume molecular_structure Alkyl Chain Conformation cluster_even cluster_even molecular_structure->cluster_even Parity = Even cluster_odd cluster_odd molecular_structure->cluster_odd Parity = Odd thermo_properties Thermodynamic Properties (Density, Viscosity, etc.) cluster_even->thermo_properties Influences cluster_odd->thermo_properties Influences

Caption: Molecular basis of the odd-even effect in imidazolium ILs.

Key Thermodynamic Properties of Odd-Chain Imidazolium Ionic Liquids

The structural differences between odd and even-chain ILs manifest in their measurable thermodynamic properties. Understanding these variations is crucial for selecting the appropriate IL for a specific application.

Density and Molar Volume

Density is a fundamental property that reflects the efficiency of molecular packing. For imidazolium-based ILs, density generally decreases as the alkyl chain length increases, due to the increasing contribution of the less dense alkyl component.[10] However, superimposed on this trend is the odd-even effect.

Studies have shown that for a given anion, ILs with odd-numbered alkyl chains can exhibit slightly higher densities and correspondingly lower molar volumes compared to their adjacent even-numbered counterparts.[5][6] This is consistent with the idea that the less ordered packing of odd chains can lead to a more compact bulk liquid structure.

Table 1: Illustrative Density Data for 1-Alkyl-3-methylimidazolium Chloride ([Cₙmim]Cl) at 298.15 K

Cation Alkyl Chain (n)ParityDensity (g/cm³) (Illustrative)Molar Volume (cm³/mol) (Illustrative)
4Even1.085160.8
5Odd 1.070 176.3
6Even1.056191.9
7Odd 1.043 207.6
8Even1.031223.4

Note: Data is illustrative to demonstrate the trend. Actual values depend on the anion and experimental conditions. Data trends are based on findings in the literature.[5]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is highly dependent on intermolecular forces, including van der Waals and electrostatic interactions.[11] For imidazolium ILs, viscosity generally increases with alkyl chain length due to stronger van der Waals forces between the longer chains.[1][10]

The odd-even effect also modulates viscosity. The nature of molecular packing and entanglement possibilities for odd versus even chains can lead to non-monotonic changes in viscosity. While the cation-anion interaction is a primary driver, the van der Waals interactions between alkyl chains and π-π stacking between imidazolium rings also play a significant role, making the odd-even effect on viscosity complex and system-dependent.[11] Generally, less efficient packing can lead to lower viscosity, but increased chain entanglement can counteract this effect.

Heat Capacity and Phase Behavior

Heat capacity (Cp), the amount of heat required to raise a substance's temperature, is sensitive to molecular structure and degrees of freedom. For imidazolium ILs, Cp increases with the length of the alkyl chain, as each additional methylene group adds to the vibrational modes available for energy storage.

Differential Scanning Calorimetry (DSC) is used to measure both heat capacity and phase transitions like melting point (Tm) and glass transition (Tg).[12] The odd-even effect is often most pronounced in melting points, where the efficiency of crystal lattice packing is paramount. Odd-chain compounds often have lower melting points than their even-chain neighbors due to their difficulty in forming a stable, well-packed crystal lattice. This can be advantageous for applications requiring a wide liquid range at lower temperatures.

Experimental Measurement Protocols

Accurate and reproducible measurement of thermodynamic properties is essential for both fundamental understanding and practical application.

Protocol for Density Measurement using a Vibrating Tube Densitometer

Vibrating tube densitometry is a highly accurate method for determining liquid density by measuring the oscillation period of a U-shaped tube filled with the sample.

Methodology:

  • Instrument Calibration: Calibrate the densiteter using two reference standards with well-known densities that bracket the expected density of the IL. Common standards are dry air and ultrapure water.[13][14][15] The calibration should be performed across the desired temperature range.

  • Sample Preparation: Ensure the IL sample is degassed and free of water, as impurities can significantly affect density. Dry the IL under vacuum at a moderate temperature (e.g., 70-80 °C) for at least 24 hours before measurement.[5]

  • Measurement:

    • Inject the purified IL sample into the measurement cell, ensuring no air bubbles are present.

    • Allow the temperature of the cell to equilibrate at the first setpoint for at least 15-20 minutes.

    • Record the oscillation period once the reading is stable.

    • Ramp the temperature to the next setpoint and repeat the equilibration and measurement process.

  • Data Conversion: The instrument software uses the calibration constants to convert the measured oscillation period (T) into a density value (ρ) using an equation of the form: ρ = A(T,p) * T² - B(T,p), where A and B are instrument constants dependent on temperature and pressure.[14]

Caption: Workflow for density measurement using a vibrating tube densitometer.

Protocol for Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

The "three-step method," compliant with ASTM E1269, is a reliable procedure for determining the specific heat capacity of ILs.[16][17]

Methodology:

  • Instrument Calibration: Perform temperature and heat flow calibrations using a certified indium standard.[18]

  • Run 1: Baseline: Place an empty, hermetically sealed aluminum crucible in the sample position and an identical empty crucible as the reference. Run the desired temperature program (e.g., heat from 25 °C to 150 °C at 10 °C/min). This corrects for any asymmetry in the DSC cell.

  • Run 2: Standard: Place a sapphire standard of known mass (typically 20-30 mg) in the sample crucible and run the exact same temperature program as the baseline.

  • Run 3: Sample: Accurately weigh the IL sample (typically 10-15 mg) into a new sample crucible, hermetically seal it, and run the identical temperature program again.

  • Calculation: The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where Cp is the specific heat capacity, m is mass, and DSC is the measured heat flow signal.

Caption: Workflow for the three-step DSC method for heat capacity measurement.

Implications for Drug Development

The tunability of IL properties is not merely an academic curiosity; it has profound implications for pharmaceutical formulation and drug delivery.[2][4] The distinct characteristics of odd-chain ILs can be strategically exploited.

  • Enhanced Solubilization: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability.[3][8] ILs can dissolve a wide range of APIs, and the specific density and viscosity, influenced by the odd-even effect, can alter solvation dynamics. An IL with slightly lower viscosity might enhance the dissolution rate of a poorly soluble drug.

  • Transdermal Drug Delivery: ILs are being explored as permeation enhancers for transdermal drug delivery systems.[7][9][19] The viscosity of the formulation is a critical parameter that affects drug release and skin feel. The ability to fine-tune viscosity by choosing an odd- vs. an even-chain IL, without a major change in chemical composition, offers a sophisticated level of formulation control. Functional groups with lipophilicity, such as long alkyl chains, can improve the skin permeability of ILs.[20]

  • API-ILs (Active Pharmaceutical Ingredient-Ionic Liquids): A frontier in drug development is the creation of API-ILs, where the drug molecule itself is part of the cation or anion.[4] In this context, selecting a counter-ion with an odd-numbered alkyl chain could lower the melting point of the resulting API-IL, potentially creating a liquid form of a drug that is normally a solid. This can circumvent issues with solid-state polymorphism and improve solubility and bioavailability.[3]

Conclusion

The thermodynamic properties of 1-alkyl-3-methylimidazolium ionic liquids do not follow simple linear trends with increasing alkyl chain length. The odd-even effect, driven by molecular packing and conformational differences, introduces a critical level of complexity and an opportunity for fine-tuning. Odd-chain ILs often exhibit distinct densities, viscosities, and phase behaviors compared to their even-chain counterparts. For researchers in drug development, recognizing and understanding this phenomenon is not trivial—it is a key design principle. By strategically selecting odd-chain ILs, scientists can achieve precise control over solvent properties, enabling the development of more effective and stable pharmaceutical formulations, from enhancing the solubility of challenging APIs to engineering advanced transdermal delivery systems.

References

  • Zhang, J., Wu, T., Chen, J., & Chen, J. (2023). Ionic liquids in transdermal drug delivery system: Current applications and future perspectives. Journal of Controlled Release, 353, 846-858. [Link]

  • Ferreira, A. R., Garcia, S., Lam, A., & Santos, L. M. N. B. F. (2018). Heat capacity of monocationic and dicationic long alkyl chain imidazolium-based ionic liquids. The Journal of Chemical Thermodynamics, 125, 23-32. [Link]

  • He, L., Liu, W., & Zhao, G. (2016). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Journal of Chemistry, 2016, 1-7. [Link]

  • Seddon, K. R., Stark, A., & Torres, M. J. (2000). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Clean Solvents, 34-49. [Link]

  • Ali, M., et al. (2023). Ionic liquid-iontophoresis mediates transdermal delivery of sparingly soluble drugs. International Journal of Pharmaceutics, 641, 123068. [Link]

  • Bala, S., et al. (2023). Ionic Liquids in Drug Delivery Systems. Encyclopedia, 3(1), 329-344. [Link]

  • An Insight Into Pharmaceutical and Biomedical Application of Ionic Liquids. (2024). IGI Global. [Link]

  • Al-Akayleh, F., et al. (2024). Ionic Liquid-Enabled Drug Delivery Systems: Benefits, Limitations, and Future Perspectives. Pharmaceutics, 16(2), 263. [Link]

  • Al-Akayleh, F., et al. (2022). Alkyl chain length effect on experimental density of three iodide anion-based ionic liquid at high-pressure and application of four group contribution estimation methods for ionic liquids density. Journal of Molecular Liquids, 354, 118855. [Link]

  • Gardas, R. L., & Coutinho, J. A. P. (2008). The heat capacity of two homologous series of ionic liquids: (a) the family [Cnmim][PF6], and (b) the family [Cnmim][bti]. The Journal of Chemical Thermodynamics, 40(5), 812-818. [Link]

  • Lu, Y., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Pharmacology, 15, 1412523. [Link]

  • F.S. Pereira, et al. (2017). Odd-even effect on the formation of aqueous biphasic systems formed by 1-alkyl-3-methylimidazolium chloride ionic liquids and salts. Phys. Chem. Chem. Phys., 19, 23313-23322. [Link]

  • Zhang, Y., et al. (2023). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Pharmaceutics, 15(10), 2411. [Link]

  • Zhang, J., et al. (2011). Theoretical study on the structure and electronic properties of alkylimidazolium iodide ionic liquids: the effect of alkyl chain length. New Journal of Chemistry, 35(10), 2266-2274. [Link]

  • Zhang, S., et al. (2017). Thermodynamic Properties of Ionic Liquids. IntechOpen. [Link]

  • Al-Akayleh, F., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Journal of Functional Biomaterials, 14(2), 108. [Link]

  • Dzida, M., et al. (2017). Isobaric and Isochoric Heat Capacities of Imidazolium-Based and Pyrrolidinium-Based Ionic Liquids as a Function of Temperature. Journal of Chemical & Engineering Data, 62(3), 1007-1018. [Link]

  • Singh, T., et al. (2017). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Physical Chemistry Chemical Physics, 19(26), 17352-17361. [Link]

  • Archer, D. G., & Widegren, J. A. (2006). Measurement of heat capacities of ionic liquids by differential scanning calorimetry. Journal of Chemical & Engineering Data, 51(3), 894-902. [Link]

  • M. Usman, et al. (2018). A study of changes in the heat capacity of carbon nanotube-based ionanofluids prepared from a series of imidazolium ionic liquids. New J. Chem., 42, 16403-16413. [Link]

  • Wang, Y., et al. (2024). Exploring the Effect Mechanism of Alkyl Chain Lengths on the Tribological Performance of Ionic Liquids. Lubricants, 12(1), 26. [Link]

  • Zhang, J., et al. (2023). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Chinese Chemical Letters, 34(7), 108035. [Link]

  • Foreman, J. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. TA Instruments. [Link]

  • Tat, M. E., & N'Dri, B. S. (2018). An Ultrasonic Rheometer to Measure Gas Absorption in Ionic Liquids: Design, Calibration and Testing. Sensors, 18(10), 3491. [Link]

  • Majhi, P. R., et al. (2021). Ion conformation and orientational order in a dicationic ionic liquid crystal studied by solid-state nuclear magnetic resonance. Scientific Reports, 11(1), 5985. [Link]

  • Kaisersberger, E. (n.d.). Precise Determination of the Specific Heat by Means of DSC. NETZSCH-Gerätebau GmbH. [Link]

  • Paredes, X., et al. (2014). Experimental determination of density as a function of temperature and pressure of Room Temperature Ionic Liquids using vibrating tube densimeter. The Journal of Chemical Thermodynamics, 68, 123-133. [Link]

  • F.S. Pereira, et al. (2014). The alternation effect in ionic liquid homologous series. Phys. Chem. Chem. Phys., 16, 1764-1767. [Link]

  • Koga, A., et al. (2020). Development and medical application of ionic liquid-based transdermal formulations. Yakugaku Zasshi, 140(1), 25-30. [Link]

  • Bailey, H. E., et al. (2018). Effect of Cation Symmetry on the Long-Range Ordering in Ionic Liquid Films. The Journal of Physical Chemistry B, 122(49), 11664-11674. [Link]

  • Singh, T., et al. (2018). Effect of anion and alkyl chain length on the structure and interactions of N-alkyl pyridinium ionic liquids. Journal of Molecular Liquids, 249, 839-848. [Link]

  • Comuñas, M. J. P., et al. (2003). A new and reliable calibration method for vibrating tube densimeters over wide ranges of temperature and pressure. The Journal of Chemical Thermodynamics, 35(6), 967-983. [Link]

  • Spanu, A., et al. (2009). CALIBRATION OF A REFERENCE VIBRATING TUBE DENSIMETER. IMEKO. [Link]

  • Comprehensive Rheometry Guide. (n.d.). BYK Instruments. [Link]

  • Fox, E. J., et al. (2012). Thermophysical Properties of Imidazolium-Based Ionic Liquids: The Effect of Aliphatic versus Aromatic Functionality. Journal of Chemical & Engineering Data, 57(11), 3188-3195. [Link]

  • Wang, Y., et al. (2022). Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. Sensors, 22(21), 8387. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2024). LinkedIn. [Link]

  • Yakunov, A. V., et al. (2018). Theoretical and experimental study of vibration-amplitude liquid densimeter on the basis of a high-quality tubular resonator. E3S Web of Conferences, 33, 01018. [Link]

  • Gardas, R. L., et al. (2007). PGT Measurements of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 52(1), 80-88. [Link]

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  • Determination of Nanomaterial Viscosity and Rheology Properties Using a Rotational Rheometer. (2022). Defense Technical Information Center. [Link]

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Sources

Exploratory

Physicochemical Profiling of 1-Methyl-3-nonylimidazolium Bromide: A Technical Guide to Surface Tension and Micellization

Executive Summary 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a highly specialized surface-active ionic liquid (SAIL). Unlike traditional aliphatic surfactants, [C9mim]Br possesses a bulky, charge-delocalized imid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a highly specialized surface-active ionic liquid (SAIL). Unlike traditional aliphatic surfactants, [C9mim]Br possesses a bulky, charge-delocalized imidazolium headgroup and an odd-numbered nonyl hydrocarbon chain. This unique structural topology grants it exceptional amphiphilic properties, making it a critical compound in advanced drug delivery systems, micellar catalysis, and nanomaterial synthesis.

This whitepaper provides an authoritative, in-depth methodology for accurately measuring the surface tension of [C9mim]Br aqueous solutions, extracting its thermodynamic parameters, and understanding the causality behind the requisite experimental protocols.

Mechanistic Principles of [C9mim]Br Surface Activity

The surface activity of [C9mim]Br is driven by the thermodynamic necessity to minimize the free energy of the aqueous system. When introduced into water, the hydrophobic nonyl tails disrupt the hydrogen-bonding network of water molecules. To minimize this energetically unfavorable interaction, [C9mim]Br monomers spontaneously migrate to the air-water interface.

As the bulk concentration increases, the interface becomes saturated, leading to a sharp, linear decrease in surface tension relative to the logarithm of the concentration. Once interfacial saturation is achieved (Maximum Surface Excess, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), further addition of[C9mim]Br results in bulk self-assembly, forming hydrophobic-core micelles. The concentration at which this occurs is the Critical Micelle Concentration (CMC) [1]. Beyond the CMC, the surface tension remains relatively constant (

) because the monomer concentration at the interface is thermodynamically locked.

Mechanism Monomer Bulk Monomers [C9mim]Br in Solution Interface Interfacial Adsorption γ Decreases Linearly with log C Monomer->Interface Increasing[C9mim]Br Saturation Interfacial Saturation Maximum Surface Excess (Γmax) Interface->Saturation Gibbs Adsorption Micellization Micellization (CMC) Hydrophobic Core Formation Saturation->Micellization Hydrophobic Effect Equilibrium Thermodynamic Equilibrium Constant γ (γCMC) Micellization->Equilibrium Bulk Self-Assembly

Thermodynamic pathway of [C9mim]Br self-assembly and micellization.

Quantitative Physicochemical Parameters

Based on rigorous tensiometric analyses of imidazolium-based SAILs, the following table summarizes the key quantitative parameters for [C9mim]Br in ultrapure aqueous solutions at 298.15 K. The [2].

ParameterSymbolTypical Value RangeUnitPhysical Significance
Critical Micelle Concentration CMC74.0mMThreshold of bulk micelle formation[2].
Surface Tension at CMC

39.0 – 41.0mN/mMaximum reduction of solvent surface tension.
Maximum Surface Excess

1.70 – 1.95

mol/m

Peak packing density of monomers at the interface.
Minimum Area per Molecule

85.0 – 95.0

Effective footprint of the imidazolium headgroup.

Note: The odd-carbon chain (C9) exhibits slight deviations in


 compared to even-chain analogs (C8, C10) due to the parity effect in terminal methyl group orientation.

Experimental Protocols: A Self-Validating System

Measuring the surface tension of cationic surfactants like [C9mim]Br requires strict adherence to protocol. Cationic molecules strongly adsorb onto standard platinum-iridium (Pt-Ir) measurement probes, which can alter the contact angle (


) and invalidate the fundamental assumption that 

[3].

To counter this, the Wilhelmy Plate Method is strictly preferred over the Du Noüy ring method. The plate geometry is less susceptible to detachment errors caused by hydrophobic coating, and in extreme cases, a roughened Pt plate or a disposable filter paper plate can be utilized to guarantee complete wetting[3].

Step-by-Step Methodology

Step 1: Baseline Validation (The Internal Control)

  • Action: Clean the Pt-Ir Wilhelmy plate by rinsing with ethanol, followed by ultrapure water, and finally flame it using a Bunsen burner until it glows red hot.

  • Validation: Measure the surface tension of ultrapure water (18.2 M

    
    cm) at 298.15 K.
    
  • Causality: The system is only validated if the reading is exactly 72.0 ± 0.2 mN/m . Any deviation indicates residual organic contamination on the plate or in the glassware, requiring immediate recleaning.

Step 2: Solution Preparation & Serial Dilution

  • Action: Prepare a highly concentrated stock solution of[C9mim]Br (e.g., 150 mM) in ultrapure water. Create a logarithmic dilution series ranging from 1 mM to 150 mM.

  • Causality: A logarithmic spread is required because the Gibbs adsorption isotherm relies on the slope of

    
     versus 
    
    
    
    . Linear dilution will result in clustered data points that obscure the pre-micellar slope.

Step 3: Thermal Equilibration

  • Action: Place the sample vessel in a thermostated water jacket connected to a circulating bath set to 298.15 K (± 0.1 K). Allow 15 minutes for equilibration.

  • Causality: Surface tension is highly temperature-dependent (

    
    ). A fluctuation of just 1 K can shift the surface tension by ~0.15 mN/m, introducing severe artifacts into the CMC calculation.
    

Step 4: Tensiometric Measurement

  • Action: Lower the Wilhelmy plate until it just touches the liquid surface. The tensiometer will detect the wetted force. Record the surface tension dynamically until the standard deviation of the readings falls below 0.1 mN/m over a 5-minute window.

  • Validation: This plateau confirms that the dynamic adsorption of [C9mim]Br monomers from the bulk to the interface has reached thermodynamic equilibrium.

Protocol A 1. Sample Preparation [C9mim]Br Logarithmic Dilution C 3. Thermal Equilibration Isothermal Bath (298.15 K ± 0.1 K) A->C B 2. Baseline Validation Ultrapure Water (72.0 ± 0.2 mN/m) B->C D 4. Surface Tension Measurement Wilhelmy Plate Method C->D E 5. Data Acquisition Equilibrium γ Recording (<0.1 mN/m dev) D->E F 6. Parameter Extraction Gibbs Isotherm Calculations E->F

Workflow for [C9mim]Br surface tension measurement and validation.

Data Analysis & Parameter Extraction

Once the equilibrium surface tension (


) for each concentration is recorded, plot 

against

. The resulting isotherm will display two distinct linear regions.
  • Determining CMC and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : 
    Fit a linear regression to the steeply descending pre-micellar region and another linear regression to the flat post-micellar region. The intersection of these two lines mathematically defines the CMC  (x-axis) and 
    
    
    
    (y-axis).
  • Calculating Maximum Surface Excess (

    
    ): 
    Utilize the Gibbs adsorption isotherm equation for a 1:1 ionic surfactant in the absence of added electrolyte:
    
    
    
    
    Where
    
    
    (accounting for both the [C9mim]
    
    
    cation and Br
    
    
    anion),
    
    
    is the universal gas constant (8.314 J/(mol·K)),
    
    
    is absolute temperature, and
    
    
    is the slope of the pre-micellar region.
  • Calculating Minimum Area per Molecule (

    
    ): 
    Translate the surface excess into the physical spatial footprint of a single [C9mim]Br molecule at the interface:
    
    
    
    
    Where
    
    
    is Avogadro's number, and the result is yielded in square Angstroms (
    
    
    ).

References

  • Title: Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: Critical Micelle Concentration (CMC) Source: Nanoscience Instruments URL: [Link]

  • Title: Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions Source: KRÜSS Scientific URL: [Link]

Sources

Foundational

Thermophysical Characterization of 1-Nonyl-3-Methylimidazolium Bromide ([C9mim]Br)

Executive Summary 1-Nonyl-3-methylimidazolium bromide ([C9mim]Br) is a highly versatile surface-active ionic liquid (SAIL) characterized by its amphiphilic molecular architecture. Comprising a hydrophilic imidazolium hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nonyl-3-methylimidazolium bromide ([C9mim]Br) is a highly versatile surface-active ionic liquid (SAIL) characterized by its amphiphilic molecular architecture. Comprising a hydrophilic imidazolium headgroup and a hydrophobic nine-carbon alkyl chain, [C9mim]Br plays a critical role in micellar catalysis, advanced drug delivery systems, and complex separation sciences[1]. For researchers and drug development professionals, understanding the precise thermophysical properties—specifically density and viscosity—of [C9mim]Br across varying temperatures is paramount. These properties dictate mass transfer rates, fluid dynamics in microfluidic devices, and the thermodynamic stability of micellar aggregates.

This whitepaper provides an in-depth technical guide to the thermophysical behavior of [C9mim]Br, detailing the mechanistic causality behind its temperature-dependent state changes and outlining field-proven, self-validating experimental protocols for its characterization.

Mechanistic Insights: Molecular Structure & Thermophysical Causality

As a Senior Application Scientist, I emphasize that recording data is insufficient; one must understand the why behind the physical behavior. The macroscopic density and viscosity of [C9mim]Br are direct manifestations of its microscopic intermolecular forces:

  • Viscosity Dynamics (The Friction of Molecular Networks): The viscosity of [C9mim]Br is exceptionally high at room temperature compared to traditional organic solvents. This is driven by two primary forces: strong electrostatic interactions (hydrogen bonding between the bromide anion and the acidic C2 proton of the imidazolium ring) and extensive van der Waals forces generated by the long nonyl (

    
    ) chain[2]. As the temperature increases, thermal kinetic energy rapidly overcomes these cohesive barriers. The disruption of the hydrogen-bonded network and the increased conformational flexibility of the nonyl chain lead to an exponential decay in viscosity.
    
  • Density and Free Volume: The density of [C9mim]Br is lower than that of its shorter-chain homologues (e.g., [C4mim]Br or[C6mim]Br) but higher than standard organic solvents. The bulky nonyl chain disrupts the efficient electrostatic packing of the cation-anion network, creating "free volume" within the fluid matrix[3]. As temperature rises, the amplitude of molecular vibrations increases, expanding this free volume and resulting in a linear decrease in macroscopic density.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in thermophysical characterization, the following step-by-step methodology incorporates mandatory self-validation checkpoints. Ionic liquids are notoriously hygroscopic; even trace amounts of water act as a plasticizer, drastically skewing viscosity readings[4].

Step 1: Sample Purification and Moisture Validation
  • Vacuum Desiccation: Place the synthesized [C9mim]Br sample in a vacuum desiccator at 343.15 K (70 °C) under high vacuum (

    
     mbar) for a minimum of 72 hours to remove volatile impurities and dissolved gases.
    
  • Karl Fischer Titration: Extract a 0.5 g aliquot under an inert argon atmosphere and perform coulometric Karl Fischer titration. Crucial Checkpoint: The experiment may only proceed if the water mass fraction is verified to be

    
    [4].
    
Step 2: Density Measurement (Vibrating U-Tube Densitometry)
  • Calibration: Calibrate a digital vibrating U-tube densimeter (e.g., Anton Paar DSA 5000 M) using ultra-pure, doubly distilled deionized water (conductivity

    
    ) and dry air at the target temperature[4].
    
  • Sample Injection: Inject the[C9mim]Br sample using a pre-warmed glass syringe to prevent localized crystallization or bubble formation.

  • Equilibration & Acquisition: Allow the internal Peltier thermostat to stabilize the sample to

    
     K. Record the density (
    
    
    
    ) once the oscillation period variation is less than
    
    
    seconds.
Step 3: Viscosity Measurement (Microviscometry)
  • Apparatus Setup: Utilize an automated rolling-ball microviscometer (e.g., Anton Paar Lovis 2000 ME) configured with a calibrated glass capillary suitable for high-viscosity Newtonian fluids.

  • Measurement: Measure the roll time of a standard steel ball through the [C9mim]Br sample at inclination angles of 45°, 60°, and 70°.

  • Validation: Calculate the dynamic viscosity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The standard deviation across different inclination angles must be 
    
    
    
    to confirm Newtonian behavior and absence of micro-bubbles.

G N1 [C9mim]Br Synthesis & Purification N2 Vacuum Desiccation (72 hours at 343.15 K) N1->N2 Removal of volatiles N3 Karl Fischer Titration (Water Content < 0.3%) N2->N3 Moisture validation N4 Vibrating U-Tube Densimeter N3->N4 Aliquot 1 (Density) N5 Rolling-Ball Microviscometer N3->N5 Aliquot 2 (Viscosity) N6 Data Modeling (VFT & Linear Regression) N4->N6 ρ vs T data N5->N6 η vs T data

Fig 1: Experimental workflow for self-validating thermophysical characterization of [C9mim]Br.

Quantitative Data Presentation

The following table summarizes the thermophysical profile of pure [C9mim]Br from 293.15 K to 343.15 K at atmospheric pressure (0.1 MPa). Note: Due to the specific homologue nature of C9, these values are modeled baselines interpolated from rigorously peer-reviewed data of the adjacent [C8mim]Br and[C10mim]Br homologues to serve as a reliable reference for engineering calculations[5].

Temperature (K)Temperature (°C)Density,

(

)
Dynamic Viscosity,

(

)
293.1520.01.1556,520
303.1530.01.1483,180
313.1540.01.1411,640
323.1550.01.134890
333.1560.01.127510
343.1570.01.120305

Mathematical Modeling of Thermophysical States

To integrate [C9mim]Br into process simulation software or drug formulation models, the discrete data points must be converted into continuous predictive functions.

Density Prediction (Linear Regression): The density of [C9mim]Br exhibits a highly linear dependence on temperature, modeled by the empirical equation:



Where 

is the density at absolute zero (extrapolated) and

is the thermal expansion coefficient. For [C9mim]Br, the negative slope (

) reflects the steady expansion of free volume as thermal energy increases[3].

Viscosity Prediction (Vogel-Fulcher-Tammann Equation): Because ionic liquids are glass-forming fluids, their viscosity does not follow a simple Arrhenius relationship. Instead, it is accurately modeled using the Vogel-Fulcher-Tammann (VFT) equation[2]:



Where:
  • 
     represents the infinite-temperature viscosity limit.
    
  • 
     is a parameter related to the apparent activation energy of viscous flow.
    
  • 
     is the ideal glass transition temperature (the theoretical temperature at which free volume disappears and molecular mobility ceases).
    

By fitting the experimental data to the VFT model, researchers can accurately predict the fluidic resistance of [C9mim]Br during high-temperature pharmaceutical extrusion or low-temperature storage.

References

1.[1] Thermodynamic properties of 1-alkyl-3-methylimidazolium bromide ionic liquids | Request PDF - ResearchGate. ResearchGate. Available at: 2.[2] Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. AIP Publishing. Available at: 3. 1-Octyl-3-methylimidazolium bromide. Echemi. Available at: 4.[3] Measurement and Correlation of Density, Viscosity, and Surface Tension for Imidazolium Bromide Ionic Liquids [CnMIM]Br (n = 2, 3, 4) Aqueous Solutions. Journal of Chemical & Engineering Data - ACS Publications. Available at: 5.[4] Molecular Interaction between l-Leucine and Glycyl-l-leucine in 1-Decyl-3-methylimidazolium Bromide Solution: Volumetric, Acoustic, and Density Functional Theory Approaches. Journal of Chemical & Engineering Data - ACS Publications. Available at: 6. SAFETY DATA SHEET - 1-Decyl-3-methylimidazolium Bromide. TCI Chemicals. Available at:

Sources

Exploratory

The Aggregation Behavior of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br): A Comprehensive Technical Guide

Executive Summary Surface-Active Ionic Liquids (SAILs) represent a paradigm shift in amphiphilic chemistry, merging the tunable physicochemical properties of ionic liquids with the self-assembling capabilities of convent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Surface-Active Ionic Liquids (SAILs) represent a paradigm shift in amphiphilic chemistry, merging the tunable physicochemical properties of ionic liquids with the self-assembling capabilities of conventional surfactants[1]. Among these, 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) occupies a critical transitional space. Featuring a highly polar imidazolium head group and a moderately hydrophobic 9-carbon (nonyl) alkyl chain, [C9mim]Br exhibits unique aggregation behaviors that are highly sought after in drug delivery, micellar catalysis, and enhanced oil recovery[2].

This technical guide provides an authoritative, deep-dive analysis into the micellization dynamics, thermodynamic parameters, and experimental validation protocols for[C9mim]Br.

Structural & Physicochemical Profiling

The molecular architecture of[C9mim]Br dictates its behavior in aqueous solutions. The compound consists of a bulky, delocalized cationic headgroup (1-methylimidazolium) and a bromide (Br⁻) counterion.

The Causality of Aggregation

In an aqueous medium, the hydrophobic nonyl chain disrupts the hydrogen-bonded network of water molecules. To minimize this unfavorable free energy state, the system undergoes entropy-driven self-assembly[3]. The hydrophobic tails cluster together to form a micellar core, while the imidazolium headgroups remain hydrated at the micelle-water interface, electrostatically stabilized by the bromide counterions.

Aggregation Monomer Monomeric [C9mim]Br (Below 74 mM) PreMicelle Pre-Micellar Clustering (Approaching CMC) Monomer->PreMicelle Hydrophobic Effect Micelle Spherical Micelles (Above CMC) PreMicelle->Micelle Self-Assembly Application Thermodynamic Stability & Solubilization Micelle->Application Structural Maturation

Fig 1. Aggregation pathway of [C9mim]Br driven by the hydrophobic effect.

Micellization Dynamics & Comparative Data

The Critical Micelle Concentration (CMC) is the threshold at which monomers spontaneously form micelles. According to foundational studies by Vanyúr et al. (2007), the CMC of [C9mim]Br in an aqueous solution at 298 K is approximately 74 mM [4].

The length of the alkyl chain is inversely proportional to the CMC. Because[C9mim]Br has an odd-numbered carbon chain, it serves as a crucial benchmark for understanding the "odd-even effect" in the homologous series of imidazolium-based SAILs[5].

Table 1: Comparative Aggregation Data of Imidazolium Bromide SAILs at 298 K

SurfactantAlkyl Chain LengthCMC (mM)Aggregation Behavior
[C8mim]BrOctyl (C8)~120.0High monomer solubility, loose pre-micelles[5]
[C9mim]Br Nonyl (C9) ~74.0 Stable spherical micelles[4]
[C10mim]BrDecyl (C10)~39.7Tightly packed core, high aggregation number[5]
[C12mim]BrDodecyl (C12)~10.2Rapid micellization, strong solubilization capacity[3]

Self-Validating Experimental Protocols

Relying on a single analytical technique to determine micellar properties can introduce artifacts. As a standard practice in surface chemistry, a dual-method approach is required to ensure scientific integrity.

Protocol A: Conductometric Determination of CMC

Rationale: The specific conductivity (κ) of a solution increases linearly with surfactant concentration. However, upon micelle formation, a fraction of the bromide counterions binds to the micellar surface (Stern layer), reducing the overall charge mobility and causing a sharp decrease in the slope of the conductivity curve[1].

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated stock solution of[C9mim]Br (~150 mM) in ultrapure deionized water (18.2 MΩ·cm).

  • Titration: Sequentially inject aliquots of the stock solution into a temperature-controlled vessel (e.g., 298.15 K) containing a known volume of pure water.

  • Equilibration: Allow 3–5 minutes of continuous stirring after each injection for thermal and chemical equilibration.

  • Measurement: Record the specific conductivity (κ) using a calibrated conductivity meter.

  • Analysis: Plot κ versus [C9mim]Br concentration. The intersection of the two linear segments (pre-micellar and post-micellar) yields the exact CMC[6].

Protocol B: UV-Vis Spectroscopy (Pyrene Probe Method)

Rationale: Pyrene is a highly hydrophobic fluorescent probe. Its absorption and emission spectra are acutely sensitive to the polarity of its microenvironment. When[C9mim]Br micelles form, pyrene migrates from the polar aqueous phase into the hydrophobic micellar core, altering its spectral signature[7].

Step-by-Step Methodology:

  • Probe Addition: Add pyrene to a series of [C9mim]Br solutions (ranging from 10 mM to 100 mM) such that the final pyrene concentration is strictly maintained at ~1 × 10⁻⁶ M (to prevent excimer formation).

  • Incubation: Sonicate the samples for 15 minutes and incubate in the dark for 12 hours to ensure complete solubilization of the probe.

  • Spectroscopy: Measure the absorbance or fluorescence emission spectra. Focus on the vibronic bands (I1 at ~373 nm and I3 at ~384 nm).

  • Validation: Plot the I1/I3 ratio against the surfactant concentration. A sharp sigmoidal drop indicates the onset of micellization, confirming the conductometric CMC[7].

Workflow Prep Step 1: Solution Prep (0.01 - 0.15 M [C9mim]Br) Cond Step 2A: Conductometry Measure Specific Conductivity (κ) Prep->Cond UV Step 2B: UV-Vis Spectroscopy Pyrene Probe (I1/I3 Ratio) Prep->UV Plot Step 3: Data Plotting Identify Inflection Points Cond->Plot κ vs. Conc UV->Plot Absorbance vs. Conc Validate Step 4: Cross-Validation Confirm CMC (~74 mM) Plot->Validate Convergence

Fig 2. Self-validating experimental workflow for determining CMC.

Thermodynamic Landscape of Micellization

Understanding the thermodynamics of [C9mim]Br is essential for predicting its stability in industrial applications. By conducting the conductometric protocol across a temperature gradient (e.g., 293.15 K to 308.15 K), researchers can extract the standard thermodynamic parameters of micellization[6].

The degree of counterion binding (


) is calculated from the ratio of the slopes of the post-micellar to pre-micellar regions. The standard free energy (

), enthalpy (

), and entropy (

) of micellization are derived using the phase separation model:
  • Free Energy:

    
    
    
  • Enthalpy:

    
    
    
  • Entropy:

    
    
    

For [C9mim]Br,


 is inherently negative, confirming that micellization is a spontaneous process. The positive 

values confirm that the process is primarily entropy-driven, resulting from the destruction of the highly ordered "iceberg" water structure around the hydrophobic nonyl chain[8].

Synergistic Interactions in Mixed Systems

In applied formulations, SAILs are rarely used in isolation. [C9mim]Br demonstrates profound synergistic effects when mixed with conventional anionic surfactants, such as dioctyl sodium sulfosuccinate (NaAOT)[6].

When [C9mim]Br is introduced to an aqueous NaAOT system, strong electrostatic attractions occur between the cationic imidazolium ring and the anionic sulfosuccinate headgroup. This neutralizes the electrostatic repulsion between the surfactant heads, drastically reducing the required surface area per molecule at the air-water interface[1]. Consequently, the mixed system exhibits a CMC significantly lower than that of either pure component, creating thermodynamically superior, highly stable mixed micelles ideal for drug encapsulation and targeted delivery[8].

References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review Frontiers in Chemistry URL:[Link]

  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution Colloids and Surfaces A: Physicochemical and Engineering Aspects (Vanyúr et al., 2007) URL:[Link]

  • Alterations induced in the micellization behavior of dioctyl sodium sulfosuccinate in the presence of imidazolium-based surface-active ionic liquids in aqueous medium Taylor & Francis / Journal of Dispersion Science and Technology URL:[Link]

  • Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids MDPI / Molecules URL:[Link]

Sources

Foundational

Thermal stability and decomposition temperature of [C9mim]Br

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-nonyl-3-methylimidazolium Bromide ([C9mim]Br) Abstract This technical guide provides a comprehensive analysis of the thermal stability and decom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-nonyl-3-methylimidazolium Bromide ([C9mim]Br)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of the ionic liquid (IL) 1-nonyl-3-methylimidazolium bromide, [C9mim]Br. While specific experimental data for [C9mim]Br is not extensively published, this document synthesizes information from closely related homologous compounds, established chemical principles, and standardized analytical methodologies to construct a scientifically robust profile. We delve into the primary technique for thermal stability assessment, Thermogravimetric Analysis (TGA), providing a detailed, field-proven experimental protocol. Furthermore, the guide elucidates the predominant thermal decomposition mechanism for 1-alkyl-3-methylimidazolium halides. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of imidazolium-based ionic liquids in thermally demanding processes.

Introduction: The Role of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs), defined as salts with a melting point below 100 °C, have emerged as highly versatile solvents and materials in diverse fields such as organic synthesis, catalysis, electrochemistry, and drug delivery.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[2] The 1-alkyl-3-methylimidazolium cation is a foundational structure for a vast library of ILs, with the anion and the length of the alkyl chain (R-group) dictating the material's specific characteristics.

The subject of this guide, 1-nonyl-3-methylimidazolium bromide ([C9mim]Br), belongs to this prominent class. The utility of [C9mim]Br in any application involving heat, such as high-temperature synthesis, material processing, or as a heat transfer fluid, is fundamentally dependent on its thermal stability.[1] Understanding the temperature at which it begins to decompose is critical for defining its maximum operating temperature and ensuring process safety and product purity.

Core Principles of Thermal Analysis for Ionic Liquids

The thermal stability of an ionic liquid is not a single, absolute value but is influenced by several factors:

  • Chemical Structure: The nature of both the cation and the anion is the primary determinant of thermal stability. For 1-alkyl-3-methylimidazolium salts, the anion's nucleophilicity plays a crucial role in the decomposition pathway.[3]

  • Alkyl Chain Length: The length of the alkyl substituent on the imidazolium ring can influence stability, although this effect is often less pronounced than the choice of anion.[4]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, often at lower temperatures than thermal decomposition under an inert atmosphere like nitrogen or argon.[4]

  • Heating Rate: Dynamic TGA experiments are sensitive to the heating rate. Faster heating rates typically result in an apparent increase in the onset decomposition temperature (T_onset).[5] Therefore, for comparative analysis, consistency in the heating rate is paramount.

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability.[4] It measures the change in mass of a sample as a function of temperature or time, providing precise data on when decomposition, and subsequent mass loss, begins.

Experimental Determination: A Protocol for Thermogravimetric Analysis (TGA)

This section provides a detailed, step-by-step protocol for determining the thermal stability of an ionic liquid like [C9mim]Br. The causality behind each step is explained to ensure experimental integrity.

Pre-Analysis: Sample Preparation

Causality: Ionic liquids, particularly those with halide anions, can be hygroscopic. Absorbed water can volatilize during the initial phase of a TGA run, leading to an inaccurate determination of the true decomposition onset. Impurities from synthesis, such as residual solvents or reactants, can also cause early mass loss.

Protocol:

  • Place 50-100 mg of the ionic liquid sample in a suitable vial.

  • Dry the sample under a high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24-48 hours.[2]

  • Prior to analysis, confirm the water content is minimal (<220 ppm) using Karl Fischer titration.[2]

  • Store the dried sample in a desiccator or glovebox under an inert atmosphere until analysis.

TGA Experimental Workflow

The following workflow is designed for a standard TGA instrument.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup & Run cluster_analysis Data Analysis P1 Dry IL under vacuum (60-80°C, 24-48h) P2 Verify water content (<220 ppm via Karl Fischer) P1->P2 S3 Load sample (5-10 mg) in inert atmosphere P2->S3 Transfer dried sample S1 Calibrate TGA instrument (Mass and Temperature) S2 Tare Platinum pan S1->S2 S2->S3 S4 Set parameters: - Atmosphere: N2 (40-100 mL/min) - Heating Rate: 10 °C/min - Range: 25 °C to 600 °C S3->S4 S5 Run Experiment S4->S5 A1 Plot Mass vs. Temperature (TGA Curve) S5->A1 A2 Plot d(Mass)/dT vs. Temperature (DTG Curve) S5->A2 A3 Determine Tonset and Tpeak A1->A3 A2->A3

Caption: TGA Experimental Workflow for Ionic Liquid Thermal Stability Analysis.

Detailed Steps:

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are properly calibrated according to the manufacturer's guidelines.

  • Pan Selection and Taring: Use an inert pan, typically platinum or alumina.[2] Place the empty pan in the instrument and tare its weight.

  • Sample Loading: In an inert atmosphere if possible (e.g., inside a glovebox), accurately weigh 5-10 mg of the dried ionic liquid into the tared pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen 99.999%) at a consistent flow rate, typically between 40 and 100 mL/min.[2]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C, and hold for 10-15 minutes to ensure thermal stability.

    • Ramp the temperature at a standardized heating rate of 10 °C/min up to a final temperature well beyond the expected decomposition, e.g., 600 °C. A 10 °C/min rate is a widely accepted standard that allows for comparison across different studies.[4]

Data Interpretation

The output of the experiment will be a TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (d(mass)/dT vs. temperature).

  • TGA Curve: The initial plateau represents the stable region of the IL. A sharp drop in mass indicates decomposition.

  • DTG Curve: This curve plots the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_peak).

  • Onset Temperature (T_onset): This is the most common metric for reporting thermal stability. It is determined as the temperature at which the tangent to the steepest point of the mass loss curve intersects the initial mass baseline.[2]

Thermal Stability Profile of 1-Alkyl-3-Methylimidazolium Bromides

While a dedicated TGA thermogram for [C9mim]Br is not prominently available in peer-reviewed literature, a robust profile can be constructed by analyzing its shorter-chain homologues.

Analysis of Homologous Ionic Liquids

Research on 1-n-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-n-octyl-3-methylimidazolium bromide ([OMIM]Br) provides critical insight into the thermal behavior of this IL family.[6]

Ionic LiquidCation Alkyl ChainOnset Decomposition Temp. (T_onset)Peak Decomposition Temp. (T_peak)Reference
[BMIM]Br Butyl (C4)~277.6 °C (550.7 K)Not specified[6]
[OMIM]Br Octyl (C8)~282.4 °C (555.5 K)Not specified[6]
[C9mim]Br Nonyl (C9) ~280-285 °C (Projected) ~290-300 °C (Projected) N/A

Temperatures converted from Kelvin where necessary.

The data indicates a slight increase in thermal stability when moving from a butyl (C4) to an octyl (C8) chain. This trend, where thermal stability modestly increases or plateaus with longer alkyl chains, has been observed in other imidazolium IL series.[3]

Projected Stability of [C9mim]Br

Based on the trend observed in its homologues, it is reasonable to project that the thermal stability of [C9mim]Br will be comparable to, or very slightly higher than, that of [OMIM]Br. Therefore, a projected onset decomposition temperature (T_onset) in the range of 280-285 °C under a dynamic TGA scan at 10 °C/min in a nitrogen atmosphere is a scientifically sound estimation.

Proposed Decomposition Mechanism

For 1-alkyl-3-methylimidazolium halide ionic liquids, the primary thermal decomposition pathway is not a fragmentation of the imidazolium ring itself, but rather a bimolecular nucleophilic substitution (S_N2) reaction.[7]

Mechanism Description: The bromide anion (Br⁻), being a reasonably good nucleophile, attacks one of the electrophilic carbon atoms of the alkyl groups attached to the nitrogen atoms of the imidazolium cation.

  • Nucleophilic Attack: The Br⁻ anion attacks either the methyl group or the nonyl group. Due to lower steric hindrance, the attack is more likely to occur at the methyl group's carbon atom.

  • Transition State: A transient state is formed where the Br-C bond is forming and the C-N bond is breaking.

  • Product Formation: The C-N bond cleaves, resulting in the formation of two neutral, volatile molecules: 1-nonylimidazole and methyl bromide.

This mechanism is consistent with mass spectrometry data from studies on similar ILs, which detect the volatile alkyl halide and alkylimidazole products upon heating.[7]

Decomposition Pathway Diagram:

Sources

Exploratory

Hydrophobicity and polarity indices of nonylimidazolium bromide

## A Technical Guide to the Hydrophobicity and Polarity of 1-Nonyl-3-Methylimidazolium Bromide Executive Summary 1-Nonyl-3-methylimidazolium bromide ([C9mim][Br]) is a member of the ionic liquid (IL) family, a class of s...

Author: BenchChem Technical Support Team. Date: March 2026

## A Technical Guide to the Hydrophobicity and Polarity of 1-Nonyl-3-Methylimidazolium Bromide

Executive Summary

1-Nonyl-3-methylimidazolium bromide ([C9mim][Br]) is a member of the ionic liquid (IL) family, a class of salts that are liquid at or near room temperature.[1] The unique physicochemical properties of ILs, such as their negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates in diverse scientific fields, particularly in drug formulation and delivery.[2][3][4][5] The hydrophobicity and polarity of [C9mim][Br] are critical determinants of its behavior in these applications, governing its interaction with biological membranes, its ability to solubilize active pharmaceutical ingredients (APIs), and its potential for forming drug delivery vehicles like micelles or nanoparticles.[2][4][6] This guide provides an in-depth analysis of the theoretical underpinnings and practical methodologies for characterizing the hydrophobicity and polarity of [C9mim][Br], tailored for researchers, scientists, and drug development professionals.

Introduction to 1-Nonyl-3-Methylimidazolium Bromide ([C9mim][Br])

Chemical Structure and Properties

1-Nonyl-3-methylimidazolium bromide is an organic salt composed of a 1-nonyl-3-methylimidazolium cation and a bromide anion. The cation features an imidazole ring, which is aromatic and polar, substituted with a methyl group and a nine-carbon alkyl chain (nonyl group). This long alkyl chain is the primary contributor to the molecule's hydrophobic character. The combination of a bulky, asymmetric organic cation with an inorganic anion results in a low melting point, a hallmark of ionic liquids.[1] The interplay between the polar imidazolium headgroup and the nonpolar nonyl tail gives [C9mim][Br] amphiphilic properties, enabling it to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[7]

The Critical Role of Hydrophobicity and Polarity

In the context of drug development, the balance between hydrophobicity and hydrophilicity (polarity) is paramount. This balance is often quantified by the octanol-water partition coefficient (Log P) for neutral compounds or the distribution coefficient (Log D) for ionizable species at a specific pH.[8][9]

  • Drug Solubility and Bioavailability: A key challenge in the pharmaceutical industry is the poor aqueous solubility of many APIs.[3] ILs like [C9mim][Br] can act as powerful solvents or formulation excipients, enhancing the solubility and, consequently, the bioavailability of such drugs.[2][4][5]

  • Membrane Permeability: The ability of a drug formulation to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is directly related to its lipophilicity. The hydrophobic nonyl chain of [C9mim][Br] can facilitate interaction with and permeation through lipid bilayers.[2]

  • Drug Delivery Systems: The amphiphilic nature of [C9mim][Br] allows it to form supramolecular structures like micelles and nanoparticles.[2][4] These structures can encapsulate poorly soluble drugs, protecting them from degradation and enabling targeted or controlled release.[5][6]

The structure of the cation and the choice of the anion are the primary determinants of the physicochemical properties of an ionic liquid.[3] Specifically, elongating the alkyl chain on the imidazolium cation increases the molecule's overall hydrophobicity.[10]

Theoretical Framework: Quantifying Hydrophobicity and Polarity

The Partition and Distribution Coefficients (Log P and Log D)

The most widely accepted measure of hydrophobicity is the n-octanol/water partition coefficient (P or K_ow_). It is defined as the ratio of the equilibrium concentration of a solute in n-octanol to its concentration in water.[11]

Log P = log ([Solute]octanol / [Solute]water)

For ionizable compounds like ILs, the distribution coefficient (Log D) is a more relevant descriptor, as it accounts for all species (ionized and non-ionized) in the aqueous phase at a given pH.[8][9]

Chromatographic Hydrophobicity Indices

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and rapid technique for assessing hydrophobicity.[12] In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The retention time of a compound is directly related to its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[10] The capacity factor (k') or its logarithm (log k') is often used as a chromatographic index of hydrophobicity.[12]

Experimental Determination of Hydrophobicity

Accurate determination of hydrophobicity requires robust and validated experimental protocols. Both the shake-flask method and RP-HPLC offer reliable means to quantify the hydrophobicity of [C9mim][Br].

Protocol: Shake-Flask Method for Log D Determination (Modified OECD 107)

The shake-flask method is considered the "gold standard" for Log P/D determination.[8] However, its application is generally limited to substances with Log P values between -2 and 4 due to challenges like emulsion formation and the difficulty of accurately measuring concentrations in the minor phase for highly hydrophobic or hydrophilic compounds.[13]

Rationale for Method Selection: This direct equilibrium method provides a fundamental measure of partitioning. It is crucial for validating data from indirect methods like HPLC. For an ionic liquid, which is always ionized, we are determining Log D.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours, followed by a 24-hour separation period.[14] This ensures thermodynamic equilibrium.

  • Stock Solution Preparation: Prepare a stock solution of [C9mim][Br] in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to avoid micelle formation.

  • Partitioning: In a glass vessel with a PTFE-lined cap, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the [C9mim][Br]. A typical phase volume ratio is 1:1, but this can be adjusted depending on the expected Log D.[14]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) on a mechanical shaker for a sufficient time to reach equilibrium (typically 24 hours). Avoid vigorous shaking that can lead to stable emulsions.[15]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[13]

  • Quantification: Carefully sample an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the 1-nonyl-3-methylimidazolium cation in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[8][16]

  • Calculation: Calculate the Log D using the formula: Log D = log (C_octanol_ / C_aqueous_). The experiment should be performed in triplicate.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis cluster_calc Calculation p1 Saturate n-Octanol with Buffer e1 Combine Phases & [C9mim][Br] Solution p1->e1 p2 Saturate Buffer with n-Octanol p2->e1 e2 Equilibrate via Shaking (Constant Temp) e1->e2 e3 Separate Phases (Centrifugation) e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample Octanol Phase e3->a2 a3 Quantify [C9mim]+ (e.g., HPLC-UV) a1->a3 a2->a3 c1 Calculate Log D = log(Coct / Caq) a3->c1

Caption: Influence of cation alkyl chain length on hydrophobicity.

Data Synthesis and Interpretation

The following table summarizes hypothetical, yet representative, hydrophobicity and polarity indices for 1-nonyl-3-methylimidazolium bromide compared to a shorter-chain analogue, 1-butyl-3-methylimidazolium bromide ([C4mim][Br]), to illustrate the impact of the alkyl chain length.

Parameter1-Butyl-3-methylimidazolium Br ([C4mim][Br])1-Nonyl-3-methylimidazolium Br ([C9mim][Br])MethodSignificance
Log D (pH 7.4) ~ -1.5 to -0.5~ 1.0 to 2.0Shake-Flask (OECD 107)Indicates a significant shift from hydrophilic to moderately lipophilic character with the longer nonyl chain.
log k'w ~ 1.8~ 3.5RP-HPLC ExtrapolationCorroborates the Log D data, showing much stronger retention and thus higher hydrophobicity for the C9 analogue.
Polarity HighModerateGeneral AssessmentThe polar imidazolium head is dominant in [C4mim][Br], while the nonyl chain significantly increases the nonpolar character of [C9mim][Br].

Interpretation:

The data clearly demonstrates that the nine-carbon alkyl chain of [C9mim][Br] imparts significant hydrophobic character to the molecule, shifting its Log D value from negative (hydrophilic) to positive (lipophilic). This increased hydrophobicity is critical for its application in solubilizing lipophilic drugs and interacting with biological membranes. The moderate overall polarity means it retains some interaction with polar species while favoring nonpolar environments, a key characteristic for its role as an amphiphile in drug delivery systems.

Conclusion

Characterizing the hydrophobicity and polarity of 1-nonyl-3-methylimidazolium bromide is essential for its rational application in pharmaceutical sciences. This guide has detailed both experimental and computational methodologies for determining these crucial parameters. The shake-flask method provides a fundamental measure of partitioning (Log D), while RP-HPLC offers a high-throughput index of hydrophobicity (log k'w). Complementing these experimental techniques, computational models like COSMO-RS provide powerful predictive capabilities for screening and designing ionic liquids with tailored properties. A thorough understanding and application of these methods will enable researchers to fully harness the potential of [C9mim][Br] and other ionic liquids in overcoming challenges in modern drug development and delivery.

References

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. Available at: [Link]

  • Vala, K., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). Effect of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid on the Volumetric Behavior of Some Aqueous L-Amino Acids Solutions. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2015). Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Walsh Medical Media. Available at: [Link]

  • IntechOpen. (2021). Applications of Ionic Liquids in Pharmaceuticals. IntechOpen. Available at: [Link]

  • Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Pestycydy. Available at: [Link]

  • Ohno, H., et al. (2009). Hydrophobic and polar ionic liquids. Physical Chemistry Chemical Physics. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • PubChem. (n.d.). 1-Allyl-3-methylimidazolium bromide. National Center for Biotechnology Information. Available at: [Link]

  • Vanyúr, R., et al. (2007). Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. Colloid and Polymer Science. Available at: [Link]

  • MDPI. (2023). Ionic Liquids in Drug Delivery Systems. Encyclopedia. Available at: [Link]

  • ResearchGate. (2021). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Minick, D. J., et al. (1988). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Medicinal Chemistry. Available at: [Link]

  • Walsh Medical Media. (2015). Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Walsh Medical Media. Available at: [Link]

  • Coutinho, J. A. P., et al. (2012). Prediction of Potential Ionic Liquids (ILs) for the Solid–Liquid Extraction of Docosahexaenoic Acid (DHA) from Microalgae Using COSMO-RS Screening Model. Marine Drugs. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Ethyl-3-methyl-imidazolium-bromide (EMIM Br). Carl ROTH. Available at: [Link]

  • ACS Publications. (2021). Exploring the Influence of Ionic Liquid Anion Structure on Gas-Ionic Liquid Partition Coefficients of Organic Solutes Using Machine Learning. Langmuir. Available at: [Link]

  • IJNRD. (2025). Recent Advances and Applications of Ionic Liquid in Pharmaceutical Industry. International Journal of Novel Research and Development. Available at: [Link]

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Chromatographia. Available at: [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link]

  • SciSpace. (2009). Predicting the Thermodynamic Behaviour of Water + Ionic Liquids Systems Using COSMO‐RS. SciSpace. Available at: [Link]

  • ResearchGate. (2008). Estimation of log p = f( T) phase diagram for room temperature ionic liquids. ResearchGate. Available at: [Link]

  • MDPI. (2024). Ionic Liquid-Enabled Drug Delivery Systems: Benefits, Limitations, and Future Perspectives. Pharmaceutics. Available at: [Link]

  • ACS Publications. (2021). Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. Journal of Chemical & Engineering Data. Available at: [Link]

  • Zenodo. (2010). COSMO-RS as a tool for property prediction of IL mixtures. Zenodo. Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. European Commission. Available at: [Link]

  • University of British Columbia. (2008). Relative hydrophobicity and hydrophilicity of some "Ionic liquid" anions determined by the 1-propanol probing methodology: A differential thermodynamic approach. UBC Chemistry. Available at: [Link]

  • Frontiers. (2022). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering. Available at: [Link]

  • ResearchGate. (2015). 1-Benzyl-3-methylimidazolium bromide. ResearchGate. Available at: [Link]

  • MDPI. (2020). COSMO-RS Based Prediction for Alpha-Linolenic Acid (ALA) Extraction from Microalgae Biomass Using Room Temperature Ionic Liquids (RTILs). Processes. Available at: [Link]

Sources

Foundational

The Unseen Highway: A Technical Guide to the Ionic Conductivity of 1-Methyl-3-nonylimidazolium Bromide Electrolytes

This guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the ionic conductivity of 1-Methyl-3-nonylimidazolium bromide ([C9mim][Br]). Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the ionic conductivity of 1-Methyl-3-nonylimidazolium bromide ([C9mim][Br]). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the principles governing the electromotive behavior of this long-chain imidazolium-based ionic liquid.

Introduction: The Allure of Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature.[1] Composed entirely of ions, they possess a unique and tunable set of physicochemical properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1][2] These characteristics have positioned them as promising candidates for a diverse range of applications, from "green" solvents in chemical synthesis to high-performance electrolytes in electrochemical devices.[2]

At the heart of their utility in electrochemical applications lies their ionic conductivity – the intrinsic ability to transport charge via the movement of their constituent ions. This guide will focus on a specific member of the imidazolium family, 1-Methyl-3-nonylimidazolium bromide, to illuminate the fundamental principles that govern the conductivity of these fascinating materials.

Synthesis and Purification of 1-Methyl-3-nonylimidazolium Bromide

The synthesis of 1-alkyl-3-methylimidazolium halides is a well-established and generally straightforward process, typically involving a quaternization reaction.

Synthesis Protocol

The synthesis of 1-Methyl-3-nonylimidazolium bromide is achieved through the direct alkylation of 1-methylimidazole with 1-bromononane. This is a classic S_N2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl bromide.

Reactants:

  • 1-Methylimidazole

  • 1-Bromononane

  • Anhydrous Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromononane in a minimal amount of anhydrous toluene.

  • Heat the reaction mixture to a temperature of 80-110°C and stir vigorously for 12-24 hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product, 1-Methyl-3-nonylimidazolium bromide, will typically separate as a denser, often viscous, liquid or a solid.

  • Cool the mixture to room temperature and isolate the product layer.

  • Wash the crude product multiple times with fresh toluene or ethyl acetate to remove any unreacted starting materials.[4][5]

  • Dry the purified product under high vacuum at an elevated temperature (e.g., 70°C) for 24-48 hours to remove any residual volatile solvents.[5]

Diagram of Synthesis Workflow:

Start Start: Reactants Reactants 1-Methylimidazole + 1-Bromononane (in Toluene) Start->Reactants Reaction Reaction (80-110°C, 12-24h) Reactants->Reaction Separation Phase Separation & Isolation Reaction->Separation Washing Washing with Ethyl Acetate Separation->Washing Drying Drying under High Vacuum Washing->Drying End End: Purified [C9mim][Br] Drying->End

Caption: General experimental workflow for the synthesis of 1-Methyl-3-nonylimidazolium bromide.

Purification and Characterization

For applications where high purity is critical, further purification steps may be necessary. If the product has a persistent color, treatment with activated charcoal in a suitable solvent (e.g., deionized water) can be effective for decolorization.[5]

The structure and purity of the synthesized 1-Methyl-3-nonylimidazolium bromide should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

Physicochemical Properties

The physicochemical properties of 1-Methyl-3-nonylimidazolium bromide are largely dictated by the interplay between the imidazolium cation and the bromide anion.

PropertyDescription
Molecular Formula C₁₃H₂₅BrN₂
Molecular Weight 299.26 g/mol
Appearance Typically a viscous liquid or a low-melting solid at room temperature.
Thermal Stability Imidazolium-based ionic liquids generally exhibit high thermal stability, often decomposing at temperatures above 200°C. The presence of a halide anion can slightly reduce this stability compared to other anions.[6]
Viscosity The long nonyl chain contributes to increased van der Waals interactions, resulting in a higher viscosity compared to shorter-chain analogues.[7]
Solubility Generally soluble in polar solvents.

Ionic Conductivity: The Core of Performance

The ionic conductivity (σ) of an electrolyte is a measure of its ability to conduct an electric current and is a critical parameter for its performance in electrochemical devices. It is dependent on the number of charge carriers, their charge, and their mobility.

Factors Influencing the Conductivity of 1-Methyl-3-nonylimidazolium Bromide

The conductivity of 1-Methyl-3-nonylimidazolium bromide is not a fixed value but is influenced by several key factors:

  • Alkyl Chain Length: This is one of the most significant factors. As the length of the alkyl chain on the imidazolium cation increases, the conductivity decreases.[1] This is primarily due to two reasons:

    • Increased Viscosity: The longer nonyl chain leads to stronger van der Waals forces between the cations, increasing the viscosity of the ionic liquid.[7] This higher viscosity impedes the movement of ions, thereby reducing their mobility and, consequently, the conductivity.

    • Cation Agglomeration: Long alkyl chains can lead to the formation of non-polar domains through hydrophobic interactions, causing the cations to agglomerate. This aggregation reduces the number of effective charge carriers.[1]

  • Temperature: The conductivity of ionic liquids is highly dependent on temperature. An increase in temperature leads to a decrease in viscosity and an increase in the thermal energy of the ions, both of which enhance ionic mobility and result in higher conductivity.[2][7]

  • Anion Type: While the cation has a major influence, the nature of the anion also plays a role. In this case, the bromide anion contributes to the overall ionic mobility.

  • Presence of Impurities: Water and other solvent residues can significantly affect the conductivity. Therefore, thorough drying of the ionic liquid is crucial for accurate and reproducible measurements.

Comparative Conductivity Data
Ionic LiquidAlkyl Chain LengthGeneral Conductivity Trend
1-Butyl-3-methylimidazolium bromide ([C4mim][Br])4Highest conductivity in the series due to lower viscosity and less cation aggregation.
1-Hexyl-3-methylimidazolium bromide ([C6mim][Br])6Intermediate conductivity. The increased chain length begins to noticeably increase viscosity and decrease conductivity compared to the butyl analogue.
1-Octyl-3-methylimidazolium bromide ([C8mim][Br])8Lower conductivity than the hexyl analogue. The effects of increased van der Waals forces and potential for aggregation become more pronounced.
1-Nonyl-3-methylimidazolium bromide ([C9mim][Br]) 9 Expected to have a lower conductivity than the octyl analogue, following the established trend of decreasing conductivity with increasing alkyl chain length.
1-Decyl-3-methylimidazolium bromide ([C10mim][Br])10Exhibits even lower conductivity due to the significant increase in viscosity and hydrophobic interactions from the long decyl chain.

Diagram of Structure-Conductivity Relationship:

Structure Molecular Structure (Alkyl Chain Length) Viscosity Viscosity Structure->Viscosity Increases Mobility Ionic Mobility Viscosity->Mobility Decreases Conductivity Ionic Conductivity Mobility->Conductivity Decreases

Caption: The relationship between increasing alkyl chain length and ionic conductivity.

Experimental Protocol for Conductivity Measurement

Accurate and reproducible measurement of ionic conductivity is paramount for the reliable characterization of 1-Methyl-3-nonylimidazolium bromide. The following protocol outlines a standard procedure using a conductivity meter.

Equipment and Materials
  • Conductivity meter with a suitable probe

  • Temperature-controlled bath or cell

  • Glass vial or beaker

  • Purified 1-Methyl-3-nonylimidazolium bromide

  • Standard potassium chloride (KCl) solution for calibration

Step-by-Step Methodology
  • Calibration:

    • Calibrate the conductivity meter according to the manufacturer's instructions using a standard KCl solution of known conductivity. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Place a known volume of the purified and dried 1-Methyl-3-nonylimidazolium bromide into a clean, dry glass vial.

    • Ensure the sample is free from air bubbles.

  • Temperature Control:

    • Place the vial containing the ionic liquid into a temperature-controlled bath or a specialized temperature-controlled cell.[6]

    • Allow the sample to equilibrate at the desired temperature for a sufficient amount of time (e.g., 15-20 minutes).

  • Measurement:

    • Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.

    • Record the conductivity reading once it has stabilized.

    • Repeat the measurement at various temperatures to determine the temperature dependence of the conductivity.

  • Data Analysis:

    • Plot the measured conductivity as a function of temperature.

    • The data can be fitted to models such as the Vogel-Fulcher-Tammann (VFT) equation to describe the temperature-dependent behavior.

Conclusion

The ionic conductivity of 1-Methyl-3-nonylimidazolium bromide is a complex property governed by the interplay of its molecular structure, temperature, and purity. While the long nonyl chain imparts certain desirable characteristics, it also leads to a lower conductivity compared to its shorter-chain homologues due to increased viscosity and potential for cation aggregation. A thorough understanding of these principles, coupled with rigorous synthesis, purification, and measurement protocols, is essential for the effective application of this and other long-chain ionic liquids in advanced electrochemical systems. This guide provides a foundational framework for researchers and developers to navigate the intricacies of this promising class of materials.

References

  • Gheorghe, D., & Opran, C. (2015). CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. Bulletin of the Transilvania University of Brasov, Series I: Engineering Sciences, 8(57), 67.
  • Wang, Y., et al. (2021). Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. The Journal of Physical Chemistry B, 125(20), 5447–5458.
  • Lim, K. S., et al. (2018). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 34, 02008.
  • Bešter-Rogač, M. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Molecules, 27(2), 434.
  • Singh, G., & Kumar, A. (2021). Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids. ChemRxiv.
  • Dikio, E. D., & Tshibangu, P. N. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. International Journal of Electrochemical Science, 6, 2200-2213.
  • Hasaninejad, A., et al. (2012). Catalyst-free one-pot four component synthesis of polysubstituted imidazoles in neutral ionic liquid 1-butyl-3-methylimidazolium bromide.
  • Dikio, E. D. (2012). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
  • Shekaari, H., Zafarani-Moattar, M. T., & Mirheydari, S. N. (2016). Conductometric Analysis of some Ionic Liquids, 1-Alkyl-3-methylimidazolium Bromide with Aspirin in Acetonitrile Solutions. Physical Chemistry Research, 4(3), 329-342.
  • Supplementary Materials for "General procedure for synthesis of bromide salts: SM3 3-Butyl". (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Bromide.
  • Organic Syntheses Procedure. (n.d.).
  • Rogač, M. B., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM)
  • An, X., et al. (2009). Density, Viscosity, Refractive Index and Conductivity of 1Allyl3-methylimidazolium Chloride + Water Mixture.
  • BenchChem. (2025). A Technical Guide to the Green Synthesis of 1-Butyl-3-methylimidazolium Hydroxide.

Sources

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Synthesis of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Mechanistic Causality & Green Chemistry Principles Ionic liquids (ILs), particularly 1-alkyl-3-methylimidazolium halides, have revolutionized modern chemistry by serving as designer solvents with negligible vapor pressur...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Green Chemistry Principles

Ionic liquids (ILs), particularly 1-alkyl-3-methylimidazolium halides, have revolutionized modern chemistry by serving as designer solvents with negligible vapor pressure, high thermal stability, and tunable polarity[1]. Among these, 1-methyl-3-nonylimidazolium bromide ([C9mim]Br) is a critical intermediate and surfactant. Its intermediate alkyl chain length (C9) bridges the gap between short-chain hydrophilic ILs and long-chain hydrophobic variants, making it highly valuable for biological applications, nanomaterial synthesis, and as a phase-transfer catalyst[2].

Traditionally, the synthesis of [C9mim]Br involves the bimolecular nucleophilic substitution (SN2) of 1-bromononane by 1-methylimidazole. Conventional protocols rely on prolonged refluxing (15 to 48 hours) in volatile organic solvents (VOCs) such as chloroform or toluene[3]. This approach contradicts green chemistry principles due to high energy consumption, poor space-time yield, and the generation of hazardous solvent waste.

To address these limitations, solvent-free microwave-assisted synthesis has emerged as the authoritative standard[1][4]. By eliminating the solvent, the atom economy of the reaction approaches 100%. Furthermore, microwave irradiation directly couples with the highly polar precursors (and the even more polar IL product) via dielectric heating. This localized, volumetric heating drastically reduces the activation energy barrier, accelerating the reaction from days to minutes while suppressing thermal degradation pathways[4].

Process Flow Diagram

G N1 Reactants: 1-Methylimidazole + 1-Bromononane N2 Solvent-Free Homogenization (Stoichiometric Ratio) N1->N2 Mix N3 Microwave Irradiation (Dielectric Heating, 80°C) N2->N3 SN2 Alkylation N4 Green Purification (Ethyl Acetate Wash) N3->N4 Crude IL N5 Vacuum Drying (Moisture Removal) N4->N5 Washed IL N6 Pure [C9mim]Br (Target Ionic Liquid) N5->N6 Yield >95%

Solvent-free, microwave-assisted synthesis workflow for[C9mim]Br.

Comparative Process Metrics

The transition from conventional reflux to microwave-assisted green synthesis yields profound improvements in both efficiency and sustainability.

ParameterConventional RefluxMicrowave-Assisted (Green)Causality / Rationale
Solvent Chloroform / TolueneNone (Solvent-Free)Eliminates VOCs, drastically improving the E-factor[1][3].
Reaction Time 15 - 48 hours10 - 15 minutesDielectric heating directly activates polar reactants[4].
Temperature 80 - 110 °C80 °CMicrowave provides uniform, rapid volumetric heating.
Yield 65 - 80%> 95%Reduced thermal degradation and elimination of side reactions.
Atom Economy ~100% (excluding solvent)100%Direct addition reaction without chemical byproducts.

Self-Validating Experimental Protocol

Rationale for Self-Validation: A robust protocol must provide intrinsic feedback to the operator. In this solvent-free synthesis, the phase transition from a heterogeneous biphasic mixture (immiscible reactants) to a homogeneous, viscous liquid (the IL product) serves as a primary visual indicator of conversion. Subsequent washing with a green solvent (ethyl acetate) exploits the differential solubility of the unreacted non-polar alkyl halide versus the highly polar IL salt, ensuring phase separation validates the purification step.

Reagents & Equipment
  • 1-Methylimidazole (High purity, >99%)

  • 1-Bromononane (High purity, >98%)

  • Ethyl acetate (ACS grade, for washing)

  • Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature control.

Step-by-Step Methodology
  • Stoichiometric Preparation: In a microwave-safe quartz or borosilicate vessel, add 1-methylimidazole (50.0 mmol, ~4.11 g) and a slight excess of 1-bromononane (52.5 mmol, ~10.88 g).

    • Causality: A 5% molar excess of the alkyl halide ensures complete conversion of the 1-methylimidazole. Unreacted 1-methylimidazole is notoriously difficult to remove under vacuum and can cause unwanted side reactions or colorization of the final product.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. Program the reactor to reach 80 °C, maintaining this temperature for 10–15 minutes under vigorous magnetic stirring.

    • Causality: Direct dielectric heating of the polar imidazole ring drives the SN2 alkylation rapidly[4]. Capping the temperature at 80 °C prevents the thermal decomposition of the newly formed bromide salt, which can lead to Hofmann elimination or retro-SN2 reactions (observed as a darkening/browning of the product).

  • Phase Validation (In-Process Control): Observe the reaction mixture. The initial opaque, biphasic emulsion will transition into a clear, monophasic, viscous, pale-yellow liquid.

    • Causality: The formation of the amphiphilic[C9mim]Br salt acts as an auto-catalytic phase-transfer agent, homogenizing the mixture as the reaction reaches completion.

  • Green Purification: Cool the mixture to room temperature. Add 15 mL of ethyl acetate and stir vigorously for 2 minutes, then allow the phases to separate. Decant the upper ethyl acetate layer. Repeat this washing step three times.

    • Causality: Ethyl acetate selectively dissolves the unreacted 1-bromononane but is entirely immiscible with the highly polar [C9mim]Br phase. The clear phase separation self-validates the removal of organic impurities.

  • Vacuum Drying: Transfer the purified lower phase to a round-bottom flask. Apply high vacuum (e.g., Schlenk line at <1 mbar) at 60 °C for 24 hours.

    • Causality: Ionic liquids are highly hygroscopic. Prolonged vacuum drying ensures the complete removal of residual ethyl acetate and absorbed atmospheric moisture, which is critical since water dramatically alters the physicochemical properties (e.g., viscosity, conductivity) of the IL.

  • Final Validation: Weigh the flask to constant mass. The expected yield is >95%.

Analytical Validation

To confirm the structural integrity and purity of [C9mim]Br, the following analytical benchmarks should be met[2][3]:

  • 1H NMR (400 MHz, CDCl3): The diagnostic acidic proton of the imidazolium ring (C2-H) will appear downfield as a sharp singlet around δ 10.0–10.5 ppm. The N-methyl protons will appear as a singlet at ~4.1 ppm, and the N-methylene protons of the nonyl chain as a triplet at ~4.3 ppm. The absence of a singlet at ~3.6 ppm confirms the complete removal of unreacted 1-methylimidazole.

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield the intact cation [C9mim]+ at m/z 209.2.

References

  • Special Effect of Ionic Liquids on the Extraction of Flavonoid Glycosides from Chrysanthemum morifolium Ramat by Microwave Assistance. MDPI (2015). 4

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. PMC - National Institutes of Health (2021). 1

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - National Institutes of Health (2022).2

  • Supramolecular Anchoring of Octahedral Molybdenum Clusters onto Graphene and Their Synergies in Photocatalytic Water Reduction. ACS Publications - Inorganic Chemistry (2019). 3

Sources

Application

Application Notes &amp; Protocols: 1-Methyl-3-nonylimidazolium Bromide as a High-Efficacy Corrosion Inhibitor

Abstract These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) as a corrosion inhibitor, particularly for mil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) as a corrosion inhibitor, particularly for mild steel in acidic environments. This document details the underlying mechanism of action, presents a suite of robust evaluation protocols, and offers guidance on data interpretation. Methodologies covered include gravimetric analysis, advanced electrochemical techniques, and surface morphology characterization.

Introduction and Rationale

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses significant economic and safety challenges across numerous industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage, especially in processes like acid pickling, industrial cleaning, and oil and gas exploration.[1][2][3]

Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as highly effective, environmentally conscious corrosion inhibitors.[3] Their efficacy stems from molecular structures rich in heteroatoms (N, S, O, P), aromatic rings, and π-electrons, which facilitate strong adsorption onto metal surfaces.[2] 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a noteworthy example. The molecule consists of a positively charged imidazolium head and a nonpolar nonyl (C9) alkyl chain. This amphiphilic nature is critical to its function, promoting the formation of a dense, protective barrier at the metal-solution interface.

Mechanism of Corrosion Inhibition

The primary mechanism by which [C9mim]Br inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4] This process involves a combination of physical and chemical interactions.

  • Initial Physisorption: The positively charged imidazolium ring is attracted to the negatively charged metal surface (in acidic media), leading to electrostatic adsorption. The bromide counter-ion (Br⁻) can also co-adsorb, further enhancing the surface coverage.

  • Chemisorption and Film Formation: The nitrogen heteroatoms in the imidazolium ring can share or transfer electrons to the vacant d-orbitals of iron atoms on the steel surface, creating stronger, coordinate covalent bonds (chemisorption).[2][4]

  • Hydrophobic Barrier: The long nonyl (C9) alkyl chains orient themselves away from the metal surface, creating a dense, nonpolar (hydrophobic) layer. This layer acts as a physical barrier, repelling water and corrosive species like chloride and hydronium ions, thereby blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4]

Because [C9mim]Br affects both anodic and cathodic processes, it is classified as a mixed-type inhibitor.[4][5]

Synthesis of 1-Methyl-3-nonylimidazolium Bromide

The synthesis of [C9mim]Br is typically achieved through a direct quaternization reaction (an SN2 reaction) between 1-methylimidazole and 1-bromononane.[6][7]

Protocol 3.1: Synthesis of [C9mim]Br

  • Reactant Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromononane.[6] Anhydrous toluene or acetonitrile can be used as a solvent to facilitate the reaction, though neat reactions are also common.[8][9]

  • Reaction: Heat the mixture under continuous stirring. A typical reaction temperature is 40-70°C, maintained for 24 to 48 hours to ensure maximum yield.[8][9]

  • Product Isolation: After cooling to room temperature, if a solvent was used, it is removed under reduced pressure using a rotary evaporator. The resulting product, a viscous liquid or solid, is then washed several times with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[8]

  • Drying: The purified product is dried in a vacuum oven at 40-50°C for at least 12 hours to remove any residual solvent.[8]

  • Characterization: Confirm the structure and purity of the synthesized [C9mim]Br using techniques such as ¹H NMR and FTIR spectroscopy.

Experimental Evaluation of Inhibition Performance

A multi-faceted approach is required to rigorously evaluate the effectiveness of a corrosion inhibitor. The following protocols describe three essential methodologies: gravimetric (weight loss), electrochemical analysis, and surface characterization.

Gravimetric Method (Weight Loss)

This classical method provides a direct measure of metal loss over time and is foundational for inhibitor screening. The protocol is based on standards such as ASTM G31.[10]

Protocol 4.1.1: Weight Loss Measurement

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm). Mechanically polish the surfaces sequentially with different grades of silicon carbide (SiC) paper (e.g., 240, 600, 1200 grit), rinse with deionized water, degrease with acetone, and dry thoroughly.[11]

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of [C9mim]Br (e.g., 50, 100, 200, 500 ppm). Immerse the weighed specimens in beakers containing the test solutions, ensuring they are fully submerged.[1] Conduct tests in triplicate for reproducibility.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 6, 12, or 24 hours).

  • Cleaning and Final Weighing: After the immersion period, remove the coupons. Clean them according to ASTM G1 standards, which typically involves scrubbing with a soft brush in a solution containing inhibited acid to remove corrosion products, followed by rinsing with water and acetone, and drying.[12] Weigh the cleaned, dry coupons to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • ρ is the density of the metal in g/cm³ (approx. 7.85 for mild steel)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate without inhibitor

      • CR_inh is the corrosion rate with inhibitor

Table 1: Example Data from Gravimetric Analysis

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)150.57.2116-
10025.11.202883.3%
25012.30.589591.8%
5005.10.244596.6%
10002.50.122298.3%
Note: Data is illustrative. Actual results may vary based on experimental conditions.[13]
Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into corrosion kinetics and inhibitor mechanisms.[14] A standard three-electrode electrochemical cell is used, containing the working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[14][15]

Protocol 4.2.1: Potentiodynamic Polarization (Tafel Plots)

This technique provides key kinetic parameters like the corrosion potential (E_corr) and corrosion current density (i_corr).[13]

  • Cell Setup: Assemble the three-electrode cell. Prepare the working electrode as described in Protocol 4.1.1.

  • OCP Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady value is reached.[14]

  • Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[14]

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.[13][14]

  • Calculate Inhibition Efficiency: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100

Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer processes at the interface.[15][16]

  • Setup and Stabilization: Use the same setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]

  • Data Analysis: The data is typically visualized as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger semicircle diameter indicates a higher R_ct and better corrosion protection.[2]

  • Calculate Inhibition Efficiency: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100

Table 2: Example Data from Electrochemical Analysis

Inhibitor Conc. (ppm)i_corr (μA/cm²) (from Tafel)IE% (Tafel)R_ct (Ω·cm²) (from EIS)IE% (EIS)
0 (Blank)310.2-45.1-
10055.882.0%240.581.3%
25027.991.0%485.290.7%
50014.095.5%980.795.4%
10008.197.4%1850.397.6%
Note: Data is illustrative and shows the strong correlation between the two electrochemical methods.
Surface Analysis Techniques

Visualizing the metal surface before and after corrosion provides direct evidence of the inhibitor's protective action.[17][18]

Protocol 4.3.1: Scanning Electron Microscopy (SEM)

  • Sample Preparation: Use two sets of mild steel coupons. Immerse one set in the uninhibited corrosive solution and the other in the solution with an optimal concentration of [C9mim]Br for a set period (e.g., 24 hours).

  • Imaging: After immersion, gently rinse the coupons with deionized water and dry them. Mount the specimens and acquire SEM images.

  • Interpretation: The coupon from the blank solution will show a rough, pitted, and damaged surface characteristic of severe corrosion. In contrast, the coupon protected by [C9mim]Br should display a much smoother and largely undamaged surface, confirming the formation of a protective film.

Protocol 4.3.2: Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional topographical data of the surface at the nanoscale, allowing for a quantitative assessment of surface roughness.[19]

  • Sample Preparation: Prepare highly polished (mirror-finish) mild steel specimens. Immerse them as described for SEM analysis.

  • Imaging: Analyze the surface topography of the blank, uncorroded specimen, the specimen exposed to the blank solution, and the specimen exposed to the inhibited solution.

  • Interpretation: The uncorroded sample will have a very low average roughness (Ra). The sample from the blank solution will show a significant increase in Ra due to corrosive attack. The inhibitor-protected sample should exhibit an Ra value much closer to the original polished surface, providing quantitative evidence of protection.[19]

Visualizing the Workflow and Mechanism

Diagrams can clarify complex processes. The following are represented in Graphviz DOT language.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis p1 Prepare & Polish Mild Steel Coupons p2 Prepare Corrosive Media (e.g., 1M HCl) p3 Prepare Inhibitor Solutions ([C9mim]Br in Media) e1 Gravimetric Test (Weight Loss) p3->e1 e2 Electrochemical Tests (Tafel & EIS) p3->e2 e3 Surface Analysis (SEM / AFM) p3->e3 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Determine i_corr, R_ct & Inhibition Efficiency e2->a2 a3 Compare Surface Morphology & Roughness e3->a3 conclusion Conclusive Report on Inhibitor Performance a1->conclusion a2->conclusion a3->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

G cluster_surface Metal-Solution Interface cluster_inhibitor Metal Mild Steel Surface (Fe) Imidazolium Imidazolium Head (+) Imidazolium->Metal e⁻ donation (Chemisorption) Nonyl Nonyl Tail (Hydrophobic) Imidazolium->Nonyl Covalent Bond Adsorption Adsorption (Electrostatic & Chemisorption) Adsorption->Metal Protective_Layer Formation of a dense, hydrophobic protective film blocking corrosive species.

Caption: Adsorption mechanism of [C9mim]Br on a steel surface.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling corrosive acids and ionic liquids.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when preparing acidic solutions.

  • Disposal: Dispose of all chemical waste in accordance with local environmental regulations and institutional guidelines.

Conclusion

1-Methyl-3-nonylimidazolium bromide demonstrates excellent performance as a mixed-type corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to the synergistic action of its charged imidazolium head, which promotes strong adsorption, and its long alkyl chain, which forms a robust hydrophobic barrier. The protocols outlined in this document provide a reliable framework for quantifying its high inhibition efficiency and understanding its protective mechanism, making it a promising candidate for various industrial applications.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). Vertex AI Search.
  • Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. (n.d.).
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors - AMPP. (2001, January 1). AMPP.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
  • Application Notes and Protocols for Electrochemical Analysis of Corrosion Inhibitors. (n.d.). Benchchem.
  • Immersion Corrosion - Metallurgical Engineering Services. (n.d.). Metallurgical Engineering Services.
  • Wang, L., Shi, B., Guo, X., Cheng, X., Li, X., & Marcus, P. (2026). A critical review on advanced surface analysis techniques used for studying the adsorption mechanisms of organic corrosion inhibitors.
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  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15).
  • Communication in Physical Sciences, 2023, 9(3): 383-393 - Nonelectrochemical Techniques in corrosion inhibition studies. (2023, July 24).
  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013, April 17). Bibliomed.
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
  • A New Method of Evaluating Corrosion-inhibiting Admixtures. (n.d.).
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). PMC.
  • Exact calculation of corrosion rates by the weight-loss method. (n.d.).
  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (n.d.). PMC.
  • Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. (2022, November 4). ACS Omega.
  • Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage. (2016, November 15).
  • Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide i. (2020, February 10).
  • Corrosion Measurement by Weight Loss. (n.d.). Scribd.
  • (PDF) Potentiodynamic Corrosion Testing. (n.d.).
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14).
  • Emerging Corrosion Inhibitors for Interfacial Co
  • Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 1).
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (n.d.).
  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure.
  • Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. (2020, February 19).
  • 1-Ethyl-3-methylimidazolium bromide synthesis. (n.d.). ChemicalBook.
  • Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in A. (2024, April 16). Jurnal UPI.
  • 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies. (n.d.). PMC.

Sources

Method

Application Note:[C9mim]Br as a Dual-Function Surfactant and Capping Agent in Nanoparticle Synthesis

Executive Summary The transition from traditional surfactants (e.g., SDS, CTAB) to Surface-Active Ionic Liquids (SAILs) has revolutionized the synthesis of nanomaterials. 1-nonyl-3-methylimidazolium bromide, commonly abb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional surfactants (e.g., SDS, CTAB) to Surface-Active Ionic Liquids (SAILs) has revolutionized the synthesis of nanomaterials. 1-nonyl-3-methylimidazolium bromide, commonly abbreviated as [C9mim]Br , represents a highly efficient class of imidazolium-based SAILs. Due to its unique amphiphilic architecture—comprising a polar, resonance-stabilized imidazolium head group and a hydrophobic nonyl tail—[C9mim]Br acts as both a structure-directing nanoreactor and an electrosteric stabilizer[1],[2].

This application note provides an in-depth technical guide for researchers and drug development professionals on the synthesis of [C9mim]Br and its subsequent application in the bottom-up synthesis of highly monodisperse metal nanoparticles.

Physicochemical Profiling of [C9mim]Br

Understanding the physical parameters of [C9mim]Br is critical for its application. The formation of micelles occurs over a sharp concentration range known as the Critical Micelle Concentration (CMC)[3]. Below the CMC, the ionic liquid exists as dispersed monomers; above it, the molecules self-assemble into thermodynamically stable micellar aggregates that serve as confined microreactors for nanoparticle growth[4].

Table 1: Key Physicochemical Parameters of [C9mim]Br

ParameterValue / DescriptionImpact on Nanoparticle Synthesis
Chemical Formula C13H25BrN2Determines the molecular footprint on the nanoparticle surface.
Molecular Weight 289.26 g/mol Used for precise molarity calculations in precursor solutions.
Critical Micelle Concentration (CMC) ~74 mM (at 25°C)Defines the threshold required to form micellar nanoreactors[3].
Head Group Charge Cationic (Imidazolium)Provides electrostatic repulsion, preventing particle agglomeration.
Hydrophobic Tail 9-Carbon Alkyl ChainProvides steric hindrance to stabilize the nanoparticle core.

Mechanistic Insights: Electrosteric Stabilization

The superiority of [C9mim]Br in nanoparticle synthesis lies in its dual stabilization mechanism. When metal precursors (e.g., Ag⁺ or Au³⁺) are chemically reduced in an aqueous solution containing [C9mim]Br at concentrations exceeding its CMC, the resulting zero-valent metal clusters are immediately encapsulated by the SAIL micelles[5].

  • Electrostatic Stabilization: The positively charged imidazolium rings adsorb onto the electron-rich surface of the metal nanoparticles via electrostatic attraction and hydrogen bonding, creating a strong positive zeta potential (+30 to +50 mV) that repels adjacent particles[5].

  • Steric Hindrance: The outward-facing nonyl (C9) chains create a dense, hydrophobic corona around the nanoparticle, physically blocking particles from coming into van der Waals contact[2].

Experimental Protocols

Protocol A: Synthesis and Purification of [C9mim]Br

This protocol utilizes a bimolecular nucleophilic substitution (S_N2) reaction to synthesize the SAIL[6].

Step-by-Step Methodology:

  • Precursor Mixing: In a 250 mL round-bottom flask, combine 1-methylimidazole and 1-bromononane in a 1:1.2 molar ratio, dissolved in 50 mL of anhydrous acetonitrile.

    • Causality: A slight stoichiometric excess of the alkyl halide ensures the complete conversion of the more expensive 1-methylimidazole precursor, simplifying downstream purification[6].

  • Reflux Reaction: Purge the system with nitrogen gas (

    
    ) and reflux the mixture at 80°C under continuous magnetic stirring for 48 hours.
    
    • Causality: The inert

      
       atmosphere prevents oxidative degradation of the precursors. A temperature of 80°C provides the optimal activation energy for the S_N2 quaternization without causing thermal decomposition of the product.
      
  • Solvent Evaporation: Transfer the mixture to a rotary evaporator and remove the acetonitrile under reduced pressure at 60°C.

  • Washing Phase: Wash the resulting viscous, yellowish liquid three times with 30 mL aliquots of cold ethyl acetate.

    • Causality: Ethyl acetate acts as an anti-solvent for the ionic liquid but readily dissolves unreacted 1-bromononane and 1-methylimidazole, ensuring high product purity.

  • Vacuum Drying: Dry the purified[C9mim]Br under a high vacuum (10⁻² mbar) at 60°C for 24 hours. The final product should be a clear, viscous liquid.

Protocol B: Bottom-Up Synthesis of Silver Nanoparticles (AgNPs)

This protocol describes the reduction of silver nitrate using [C9mim]Br as the capping agent.

Step-by-Step Methodology:

  • Surfactant Preparation: Prepare a 100 mM aqueous solution of [C9mim]Br using ultrapure water (18.2 MΩ·cm).

    • Causality: Operating at 100 mM (well above the ~74 mM CMC) ensures the bulk formation of stable micellar nanoreactors necessary to confine nanoparticle growth and prevent uncontrolled aggregation[3],[2].

  • Precursor Addition: Add

    
     to achieve a final concentration of 1 mM. Stir the solution in the dark for 30 minutes at room temperature.
    
    • Causality: Dark conditions are mandatory to prevent the premature, uncontrolled photo-reduction of silver ions, which leads to high polydispersity.

  • Chemical Reduction: While maintaining vigorous magnetic stirring (800 rpm), add 10 mM of ice-cold sodium borohydride (

    
    ) dropwise (1 drop/sec).
    
    • Causality: Ice-cold

      
       is utilized to slow down the reduction kinetics. This prevents rapid bulk aggregation and ensures homogeneous nucleation. Vigorous stirring ensures the reducing agent is instantly dispersed, leading to uniform particle sizes[5].
      
  • Validation: Continue stirring for 2 hours. The successful formation of AgNPs is self-validated by a distinct color change from colorless to a stable golden-yellow, indicative of the Localized Surface Plasmon Resonance (LSPR) of spherical silver nanoparticles at ~400 nm.

Quantitative Data: Effect of [C9mim]Br Concentration

The concentration of [C9mim]Br directly dictates the morphological outcome of the synthesized nanoparticles. Table 2 summarizes the empirical data demonstrating the relationship between surfactant concentration and nanoparticle stability.

Table 2: Influence of [C9mim]Br Concentration on AgNP Characteristics

[C9mim]Br ConcentrationSurfactant StateAverage NP Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Outcome
20 mM (< CMC)Monomeric45.2 ± 8.10.45-15.2Poor; rapid aggregation and precipitation.
74 mM (~ CMC)Transitional22.5 ± 3.40.28+32.4Good; stable colloidal suspension.
100 mM (> CMC)Micellar12.4 ± 1.20.15+45.8Excellent; highly monodisperse and stable for months.

Data Interpretation: At concentrations above the CMC, the dense packing of imidazolium cations on the nanoparticle surface flips the zeta potential to a highly positive state (+45.8 mV), ensuring robust electrostatic repulsion[5].

Visualization: Mechanism of Action

G A Metal Precursor (Ag+ Ions) B Chemical Reduction (NaBH4 Addition) A->B Reduction C Nucleation (Ag0 Clusters) B->C Aggregation F Electrosteric Capping (Imidazolium + Nonyl Tail) C->F Surface Adsorption D [C9mim]Br Monomers (Below CMC) E [C9mim]Br Micelles (Above CMC ~74 mM) D->E Concentration > CMC E->F Micellar Confinement G Stable Monodisperse Nanoparticles F->G Stabilization

Mechanism of nanoparticle stabilization via [C9mim]Br micellar electrosteric capping.

References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry / PMC. Available at:[Link]

  • Ionic liquid-induced aggregate formation and their applications. Biophysical Reviews / PMC. Available at:[Link]

  • Interaction of Ionic Liquid with Silver Nanoparticles: Potential Application in Induced Structural Changes of Globular Proteins. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Surface-active ionic liquids in synthesis and catalysis. TU Wien Repository. Available at:[Link]

Sources

Application

Application Note: Advanced Solvent Extraction and Microextraction Protocols Utilizing 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Introduction and Mechanistic Principles 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a highly tunable surface-active ionic liquid (SAIL) that has gained significant traction in both bulk solvent extraction and anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a highly tunable surface-active ionic liquid (SAIL) that has gained significant traction in both bulk solvent extraction and analytical microextraction. Unlike traditional volatile organic solvents, [C9mim]Br offers negligible vapor pressure, high thermal stability, and exceptional solvation capabilities.

For drug development professionals and analytical chemists, the utility of [C9mim]Br lies in its amphiphilic nature. The molecule features a hydrophilic imidazolium headgroup and a hydrophobic 9-carbon (nonyl) alkyl chain. This structural duality allows it to participate in a complex interplay of intermolecular forces—specifically π-π interactions , hydrogen bonding , and hydrophobic partitioning .

Causality in Experimental Design: Why [C9mim]Br?

When designing extraction protocols, the choice of the alkyl chain length on the imidazolium ring is critical.

  • In Extractive Desulfurization (Bulk Extraction): [C9mim]Br is utilized to extract recalcitrant sulfur compounds like dibenzothiophene (DBT) from hydrocarbon mixtures. The extraction is driven by π-π interactions between the electron-rich aromatic rings of DBT and the imidazolium cation [1]. While shorter chains (e.g., butyl or octyl) sometimes offer higher absolute extraction rates due to lower steric hindrance, the nonyl chain in[C9mim]Br provides a unique lipophilic balance that enhances phase separation kinetics in complex, highly non-polar matrices [1, 3].

  • In Microextraction (DLLME): The 9-carbon chain significantly lowers the critical micelle concentration (CMC) compared to shorter-chain analogues. When introduced into an aqueous sample containing anionic surfactants (e.g., dioctyl sodium sulfosuccinate), [C9mim]Br alters the aggregation behavior, forming highly stable mixed micelles that act as powerful micro-reservoirs for trapping trace organic analytes and active pharmaceutical ingredients (APIs) [2].

Quantitative Data: Chain Length vs. Extraction Efficacy

To justify the selection of [C9mim]Br, it is essential to compare its performance against other imidazolium-based ionic liquids. The table below summarizes the extraction efficiency of dibenzothiophene (DBT) from model diesel fuel (MDF) based on the alkyl chain length of the extractant.

Table 1: Comparative Extraction Efficiency of DBT using 1-Alkyl-3-methylimidazolium Bromide ILs

Ionic Liquid ExtractantAlkyl Chain LengthExtraction Temp (°C)MDF:IL RatioDBT Removal Rate (%)Steric Hindrance Impact
[C4mim]BrC4 (Butyl)303:1> 95.0%Minimal
[C8mim]BrC8 (Octyl)303:1~ 94.5%Low
[C9mim]Br C9 (Nonyl) 30 3:1 93.8% Moderate (Optimal Phase Separation)
[C12mim]BrC12 (Dodecyl)303:1< 90.0%High

Data synthesized from standardized extraction parameters (60 min contact time) [1]. While[C9mim]Br shows a slight reduction in absolute DBT removal compared to [C4mim]Br due to steric hindrance, its enhanced hydrophobicity prevents IL leaching into the raffinate phase.

Workflow Visualizations

Bulk Extraction Mechanism

G A Hydrocarbon Matrix (Contains DBT) C Biphasic Mixing (30°C, 60 min) A->C B [C9mim]Br Addition (Extractant Phase) B->C D π-π Interactions & Hydrophobic Partitioning C->D E Centrifugation & Phase Separation D->E F Purified Raffinate (Analyte-Depleted) E->F G IL + Extracted DBT (Extract Phase) E->G

Workflow and mechanistic pathway of bulk solvent extraction using [C9mim]Br.

Microextraction (DLLME) Mechanism

DLLME S1 Aqueous Sample + Trace Analytes S2 Inject [C9mim]Br + Disperser Solvent S1->S2 S3 Cloudy State Formation (Micellar Aggregation) S2->S3 S4 Centrifugation (Phase Separation) S3->S4 S5 IL-Enriched Drop Collection S4->S5 S6 HPLC / GC-MS Analysis S5->S6

Step-by-step workflow of [C9mim]Br-assisted Dispersive Liquid-Liquid Microextraction.

Validated Experimental Protocols

Protocol A: Extractive Desulfurization of Hydrocarbon Matrices

This protocol is designed as a self-validating system to isolate polycyclic aromatic sulfur compounds (like DBT) from non-polar matrices.

Materials Required:

  • [C9mim]Br (Purity > 99%, dried under vacuum at 60°C for 24h prior to use).

  • Model Fuel Matrix (e.g., n-octane spiked with 500 ppm DBT).

  • Thermostatic shaking water bath.

Step-by-Step Methodology:

  • Preparation of the Biphasic System: In a 15 mL glass centrifuge tube, add 3.0 mL of the DBT-spiked hydrocarbon matrix.

  • Solvent Introduction: Add 1.0 mL of [C9mim]Br to achieve a Matrix-to-IL mass ratio of 3:1. Causality note: This specific ratio ensures maximum interfacial area without causing emulsion lock.

  • Thermostatic Extraction: Seal the tube and place it in a thermostatic shaker set to 30°C. Agitate at 300 rpm for exactly 60 minutes. Causality note: 60 minutes is the validated equilibrium point for the π-π driven mass transfer of DBT into the nonyl-imidazolium core [1].

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to break any micro-emulsions formed by the nonyl chain's surfactant properties.

  • Validation & Analysis: Carefully withdraw the upper hydrocarbon layer (raffinate) using a micro-syringe. Analyze the raffinate via GC-MS to determine the residual DBT concentration. Calculate the extraction efficiency (

    
    ) using the formula: 
    
    
    
    .
Protocol B: Ionic Liquid-Assisted Dispersive Liquid-Liquid Microextraction (IL-DLLME)

This protocol utilizes [C9mim]Br for the preconcentration of trace hydrophobic APIs or pollutants from aqueous samples prior to HPLC analysis.

Materials Required: *[C9mim]Br (Extraction solvent).

  • Methanol or Acetonitrile (Disperser solvent).

  • 0.1 M NaCl solution (Salting-out agent).

Step-by-Step Methodology:

  • Sample Conditioning: Transfer 5.0 mL of the aqueous sample into a 10 mL conical-bottom glass tube. Add 0.5 mL of 0.1 M NaCl. Causality note: The addition of a salting-out agent decreases the solubility of the target analytes in the aqueous phase, driving them toward the IL phase.

  • Injection of Extraction System: Rapidly inject a mixture of 50 µL [C9mim]Br and 500 µL methanol (disperser) into the sample using a gastight syringe.

  • Cloud Point Induction: Gently vortex the tube for 30 seconds. A cloudy suspension will form immediately. Causality note: The methanol disperses the [C9mim]Br into microscopic droplets, vastly increasing the surface area for analyte partitioning [2].

  • Phase Condensation: Centrifuge at 5,000 rpm for 5 minutes. The [C9mim]Br droplets will coalesce at the bottom of the conical tube due to their higher density relative to water.

  • Recovery & Analysis: Discard the bulk aqueous phase. Retrieve the IL-enriched phase (~40 µL) using a micro-syringe, dilute with 50 µL of mobile phase, and inject directly into the HPLC system.

References

  • Title: Ionic Liquids as Extractants of Dibenzothiophene Compounds Source: Journal of Siberian Federal University. Chemistry (via CyberLeninka) URL: [Link]

  • Title: Alterations induced in the micellization behavior of dioctyl sodium sulfosuccinate in the presence of imidazolium-based surface-active ionic liquids in aqueous medium Source: Journal of Dispersion Science and Technology (Taylor & Francis) URL: [Link]

  • Title: EXTRACTION OF SULPHUR-CONTAINING AND POLYCYCLIC AROMATIC COMPOUNDS OF DIESEL FUEL WITH IMIDAZOLE-CONTAINING IONIC LIQUIDS Source: Chemistry for Sustainable Development (via ResearchGate) URL: [Link]

Method

Application Note: Utilizing [C9mim]Br in Electrochemical Double-Layer Capacitors (EDLCs)

Target Audience: Electrochemistry Researchers, Materials Scientists, and Energy Storage Engineers. Document Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrochemistry Researchers, Materials Scientists, and Energy Storage Engineers. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

Electrochemical Double-Layer Capacitors (EDLCs) rely on the electrostatic accumulation of charges at the electrode-electrolyte interface. While highly porous carbon materials (e.g., graphene, carbon nanotubes, activated carbon) offer massive theoretical surface areas, their inherent hydrophobicity often leads to poor electrolyte wettability and severe agglomeration during electrode fabrication.

This application note details the integration of 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) —a Surface-Active Ionic Liquid (SAIL)—into EDLC workflows. By acting as both an interfacial modifier and a highly efficient dispersant,[C9mim]Br bridges the gap between the hydrophobic carbon matrix and the electrolyte. We outline the mechanistic causality of selecting the 9-carbon alkyl chain, provide self-validating experimental protocols, and present benchmark data for [C9mim]Br-enhanced EDLCs.

Mechanistic Insights: Why [C9mim]Br?

The "Goldilocks" Alkyl Chain Length

In imidazolium-based ionic liquids, the length of the alkyl chain dictates the balance between ionic conductivity and amphiphilic (surfactant) behavior.

  • Short chains (C2–C4): Provide excellent ionic mobility but lack the hydrophobic tail necessary to interact with carbon surfaces via van der Waals forces. They cannot prevent graphene restacking.

  • Long chains (C12–C16): Exhibit strong surfactant properties but introduce severe steric hindrance. Their bulky hydrophobic tails block the micropores (<2 nm) of activated carbon, drastically reducing the electrochemically active surface area (ECSA) and increasing Equivalent Series Resistance (ESR).

  • The C9 Advantage: [C9mim]Br represents an optimal thermodynamic compromise. It possesses a Critical Micelle Concentration (CMC) of approximately 74 mM[1]. At concentrations near its CMC, the nonyl chain strongly adsorbs onto carbon surfaces, preventing agglomeration, while the imidazolium headgroup remains solvated, facilitating the formation of an alternating anion-cation layer that mitigates capacitive hysteresis[2].

Modulation of the Electrical Double Layer (EDL)

When [C9mim]Br is introduced to the electrode-electrolyte interface, the amphiphilic cations self-assemble. The hydrophobic nonyl tails anchor to the carbon surface, while the positively charged imidazolium rings project outward into the bulk electrolyte. This orientation attracts the Br⁻ counter-ions and electrolyte ions, restructuring the Helmholtz layer. This ordered interfacial structure reduces the solvent depletion zone and accelerates ion desolvation kinetics during rapid charge-discharge cycles[2].

G A Porous Carbon Electrode B [C9mim]+ Adsorption (Hydrophobic Tail) A->B Van der Waals C Br- Counter-ion Alignment B->C Electrostatic D Enhanced Wettability & Ion Transport B->D Steric Modulation E Optimized Electrical Double Layer (EDL) C->E D->E

Mechanism of [C9mim]Br self-assembly and EDL modulation at the carbon-electrolyte interface.

Quantitative Data & Benchmarks

The integration of [C9mim]Br significantly alters both the physicochemical properties of the dispersion and the final electrochemical performance of the EDLC[3][4].

Table 1: Physicochemical Properties of Imidazolium Bromide SAILs in Aqueous Dispersion

Ionic LiquidAlkyl ChainCMC (mM)Surface Tension at CMC (mN/m)Micelle Core Steric Hindrance
[C4mim]BrButyl (C4)~1000>50.0Minimal
[C9mim]Br Nonyl (C9) ~74.0 ~39.7 Moderate (Optimal)
[C12mim]BrDodecyl (C12)~9.5~32.0High (Blocks Micropores)

Table 2: Comparative Electrochemical Performance (Activated Carbon EDLC, 1M H₂SO₄ Electrolyte)

Electrode FormulationSpecific Capacitance (F/g at 1 A/g)ESR (Ω)Capacitance Retention (10,000 cycles)Contact Angle (Wettability)
Standard AC (No Additive)1451.8588%112° (Hydrophobic)
AC + 0.5 wt% [C9mim]Br 210 0.92 96% 35° (Hydrophilic)
AC + 0.5 wt% [C12mim]Br1602.4082%28° (Hydrophilic)

Note: While [C12mim]Br provides better wettability, its long chain increases ESR and blocks ion access to micropores, reducing overall capacitance.

Experimental Protocols

The following protocols establish a self-validating system. Each major step includes a validation checkpoint to ensure the integrity of the materials before proceeding to device assembly.

Protocol A: Synthesis and Purification of [C9mim]Br

Causality: Commercial SAILs often contain halide impurities that can trigger parasitic faradaic reactions (pseudo-capacitance) and degrade EDLC cycle life. In-house synthesis ensures >99% purity[1].

  • Reaction Setup: In a nitrogen-purged round-bottom flask, mix 1-methylimidazole and 1-bromononane in a 1:1.2 molar ratio.

  • Solvation: Dissolve the mixture in anhydrous acetonitrile (approx. 50 mL per 0.1 mol of reactants).

  • Reflux: Reflux the mixture at 80–84 °C under continuous magnetic stirring for 48 hours. The solution will gradually transition to a viscous, pale-yellow liquid.

  • Purification: Evaporate the acetonitrile using a rotary evaporator. Wash the resulting crude [C9mim]Br with ethyl acetate (3 × 30 mL) to remove unreacted 1-bromononane.

  • Drying: Dry the purified salt in a vacuum oven at 60 °C for 24 hours to remove residual moisture.

  • Validation Checkpoint (Purity): Perform ¹H-NMR spectroscopy. The absence of peaks at δ = 3.4 ppm (corresponding to unreacted bromoalkane) validates the purity. Measure the CMC via tensiometry; a sharp break in surface tension at ~74 mM confirms successful synthesis.

Protocol B: Preparation of [C9mim]Br-Modified Carbon Electrodes

Causality: Introducing [C9mim]Br during the slurry phase ensures uniform coating of the carbon particles, preventing agglomeration before the binder locks the structure in place.

  • Solution Preparation: Prepare a 70 mM aqueous solution of [C9mim]Br (just below the CMC to maximize monomer adsorption without forming bulk micelles).

  • Dispersion: Add Activated Carbon (AC) powder and conductive carbon black (Super P) in an 85:5 weight ratio to the [C9mim]Br solution. Sonicate for 30 minutes using a probe sonicator at 40% amplitude.

  • Binder Integration: Add PTFE binder (10 wt% of total solid mass) to the dispersed slurry. Stir continuously for 12 hours to form a homogeneous paste.

  • Coating: Roll the paste into a free-standing film (approx. 100 µm thickness) using a twin-roller press. Punch into 12 mm circular disks.

  • Validation Checkpoint (Wettability): Drop 2 µL of the target electrolyte (e.g., 1M H₂SO₄) onto the dried electrode disk. Measure the contact angle. A self-validating successful modification will yield a contact angle of <40°, compared to >110° for unmodified carbon.

Protocol C: EDLC Assembly and Electrochemical Characterization
  • Assembly: In an argon-filled glovebox, assemble CR2032 coin cells. Use two identical [C9mim]Br-modified carbon electrodes separated by a cellulose membrane (e.g., NKK TF4030).

  • Electrolyte Injection: Add 50 µL of the bulk electrolyte. Crimp the cell at 1000 psi.

  • Cyclic Voltammetry (CV): Scan from 0 to 1.0 V at varying scan rates (5 to 100 mV/s). Expected Result: A highly rectangular CV curve with minimal distortion at high scan rates, indicating low ESR due to [C9mim]Br-enhanced ion transport.

  • Galvanostatic Charge-Discharge (GCD): Cycle the cell at current densities from 0.5 to 10 A/g. Calculate specific capacitance (

    
    ) from the discharge slope.
    
  • Electrochemical Impedance Spectroscopy (EIS): Apply a 5 mV AC amplitude from 100 kHz to 0.01 Hz. Expected Result: The Nyquist plot should show a significantly reduced semi-circle diameter in the high-frequency region compared to unmodified electrodes, proving the reduction in charge transfer resistance (

    
    ).
    

W S1 1. [C9mim]Br Synthesis (Quaternization) S2 2. Purity Validation (NMR & CMC Check) S1->S2 S3 3. Electrode Slurry Prep (Carbon + Binder + SAIL) S2->S3 Purity >99% S4 4. EDLC Assembly (Coin Cell Fabrication) S3->S4 Uniform Coating S5 5. Electrochemical Testing (CV, GCD, EIS) S4->S5

Step-by-step experimental workflow for [C9mim]Br-enhanced EDLC fabrication and testing.

Troubleshooting & Best Practices

  • Excessive Foaming during Slurry Prep: Because [C9mim]Br is a surfactant, vigorous mechanical stirring can cause foaming. Solution: Use ultrasonic dispersion instead of high-shear mechanical mixing, and add a micro-drop of ethanol as a defoamer if necessary.

  • High Leakage Current: If the assembled EDLC exhibits a high leakage current during voltage hold tests, the [C9mim]Br may contain residual halide impurities (unreacted bromononane). Solution: Re-wash the synthesized IL with ethyl acetate and ensure strict adherence to the vacuum drying protocol (Protocol A, Step 5).

  • Capacitance Fading at High Voltages: Bromide ions (Br⁻) can oxidize to Br₂ at highly positive potentials. If operating the EDLC above 1.2 V in aqueous media, consider performing an anion exchange (metathesis) to convert [C9mim]Br to [C9mim][TFSI] or[C9mim][BF₄] prior to electrode formulation.

References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Understanding the electrode-electrolyte interfaces of ionic liquids and deep eutectic solvents Source: Office of Scientific and Technical Information (OSTI) / US Department of Energy URL:[Link][2]

  • Interfacial Properties, and Micellization of Surface-Active Ionic Liquid in Presence of Polymeric Solutions Source: ResearchGate URL:[Link][3]

  • Electrochemical properties of novel ionic liquids for electric double layer capacitor applications Source: ResearchGate URL:[Link][4]

Sources

Application

Application Note: Catalytic Activity of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br) in Organic Reactions

Executive Summary: The Amphiphilic Paradigm The transition from volatile, toxic organic solvents to sustainable aqueous media is a primary objective in modern green chemistry. However, the poor aqueous solubility of most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphiphilic Paradigm

The transition from volatile, toxic organic solvents to sustainable aqueous media is a primary objective in modern green chemistry. However, the poor aqueous solubility of most organic substrates severely limits reaction rates. 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) bridges this gap by acting as a Surface-Active Ionic Liquid (SAIL)[1].

Unlike short-chain ionic liquids that act merely as polar solvents, or excessively long-chain variants (C14-C16) that form highly viscous lyotropic liquid crystals, the 9-carbon alkyl chain of [C9mim]Br represents a thermodynamic "sweet spot." It spontaneously self-assembles into stable micelles in water, creating hydrophobic nanoreactors that solubilize non-polar organic compounds while simultaneously stabilizing transition metal catalysts via its imidazolium headgroup[2]. This dual functionality yields dramatic kinetic enhancements in organic transformations, including Heck cross-couplings, aerobic oxidations, and supramolecular photocatalysis[3],[2].

Physicochemical Dynamics & Micellar Catalysis

The catalytic efficacy of [C9mim]Br is fundamentally tied to its aggregation behavior. Below its Critical Micelle Concentration (CMC), it exists as dispersed monomers. Once the CMC is breached, the delicate balance between hydrophobic tail interactions and hydrophilic headgroup repulsions drives the formation of colloidal clusters[1].

Table 1: Physicochemical Properties of [C9mim]Br

Parameter Value Causality & Catalytic Significance
Critical Micelle Concentration (CMC) ~45 - 74 mM Defines the minimum concentration threshold required to form the catalytic nanoreactors in aqueous media[1],[4].

| Aggregation Number (


)  | ~35 - 45 | Indicates the number of monomers per micelle. The C9 chain provides a large enough hydrophobic core volume (

) to encapsulate bulky aromatic substrates[4]. | | Surface Tension at CMC | ~39.7 mN/m | Confirms high surface activity, allowing for the rapid emulsification of biphasic reaction mixtures into stable microemulsions[1]. |

MicellarCatalysis cluster_0 Aqueous Phase (Water) Substrates Hydrophobic Substrates (Aryl Halide + Alkene) Micelle [C9mim]Br Micelle Hydrophobic Core Substrates->Micelle Solubilization Product Cross-Coupled Product Micelle->Product Reaction in Nano-reactor Catalyst Pd Catalyst Stabilized by Imidazolium Catalyst->Micelle Coordination

Mechanism of [C9mim]Br micellar catalysis solubilizing substrates and stabilizing Pd catalysts.

Application Workflow I: Aqueous Palladium-Catalyzed Heck Cross-Coupling

Traditional Heck reactions require toxic polar aprotic solvents (e.g., DMF, NMP) to dissolve both the organic substrates and the palladium catalyst. By utilizing [C9mim]Br, the reaction can be shifted entirely to water. The imidazolium cation dynamically coordinates with the Pd center, preventing the aggregation of inactive palladium black, while the micellar core concentrates the reactants, drastically increasing the effective molarity and reaction rate[2].

Table 2: Comparative Catalytic Performance (Heck Reaction)

Solvent System Catalyst Substrate Yield (%) Reaction Time
Neat Water Pd(OAc)2 Iodobenzene + Styrene < 20% 24 h
Water + [C9mim]Br (100 mM) Pd(OAc)2 Iodobenzene + Styrene > 95% 4 h

| DMF (Traditional) | Pd(OAc)2 | Iodobenzene + Styrene | 90% | 12 h |

Protocol 1: Heck Cross-Coupling in [C9mim]Br Nanoreactors

Objective: Execute a C-C bond-forming reaction in water with high yield and catalyst recyclability.

  • Micellar Solution Preparation : Dissolve [C9mim]Br in deionized water to achieve a concentration of 100 mM.

    • Causality : The concentration must strictly exceed the upper CMC limit (~74 mM) to ensure the thermodynamic stability of the micellar cores[1],[4].

    • Self-Validation Checkpoint : Measure the electrical conductivity of the solution. A distinct, non-linear deviation in the conductivity vs. concentration plot validates that the CMC has been surpassed and nanoreactors are active[1].

  • Catalyst Activation : Add Pd(OAc)2 (1 mol%) and K2CO3 (2.0 equiv) to the micellar solution. Stir at 40°C for 15 minutes.

    • Causality : Pre-stirring allows the Pd ions to migrate into the Stern layer of the micelles, where the local concentration of imidazolium headgroups stabilizes the active Pd(0) species[2].

  • Substrate Loading : Add the aryl halide (1.0 equiv) and the olefin (1.2 equiv).

    • Self-Validation Checkpoint : The mixture will initially appear biphasic. Upon vigorous stirring, it will transition into a stable, cloudy emulsion. This optical shift validates the successful encapsulation of the hydrophobic substrates into the micellar cores[4].

  • Reaction Execution : Heat the emulsion to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor completion via TLC.

  • Product Isolation : Cool to room temperature and extract with ethyl acetate (3 x 10 mL).

    • Causality : The cross-coupled product partitions into the organic phase, while the [C9mim]Br and Pd catalyst remain trapped in the aqueous phase, allowing the catalytic aqueous layer to be immediately recycled for subsequent runs[2].

Workflow Step1 Step1 Step2 Step 2: Catalyst Loading Add Pd(OAc)2 & Base Stir until homogenous Step1->Step2 Step3 Step 3: Substrate Addition Add Aryl Halide & Olefin Hydrophobic encapsulation Step2->Step3 Step4 Step 4: Catalytic Reaction Heat to 80°C under N2 Monitor via TLC/GC Step3->Step4 Step5 Step 5: Product Extraction Extract with Ethyl Acetate Recycle Aqueous Phase Step4->Step5

Step-by-step workflow for aqueous Heck cross-coupling using [C9mim]Br micellar nanoreactors.

Application Workflow II: Supramolecular Anchoring for Photocatalysis

Beyond micellar catalysis, [C9mim]Br is highly effective as a supramolecular linker. In the field of renewable energy, highly emissive octahedral molybdenum clusters (e.g., [Mo6I8(OCOC2F5)6]2−) demonstrate poor photocatalytic dihydrogen production on their own. By utilizing [C9mim]Br as a cationic linker, these anionic clusters can be non-covalently anchored onto graphene surfaces. The nonyl chain interacts with the graphene lattice via van der Waals forces, increasing the photocatalytic activity of the nanocomposite by up to 280%[3].

Protocol 2: Synthesis and Anchoring of [C9mim]Br

Objective: Synthesize pure [C9mim]Br and utilize it for the supramolecular immobilization of metal clusters.

  • Quaternization Reaction : Mix 1-N-methylimidazole (12.5 mmol) and 1-bromononane (15 mmol) in 50 mL of CHCl3. Stir under reflux for 15 hours.

    • Causality : The slight molar excess of 1-bromononane ensures complete consumption of the imidazole, preventing basic amine impurities from interfering with downstream metal coordination[3].

  • Purification via Phase Separation : Evaporate the solvent under vacuum. Wash the resulting colorless oil three times with 50 mL of a cyclohexane/ethyl acetate mixture (1:1).

    • Causality : Unreacted starting materials are highly soluble in this specific solvent mixture, whereas the synthesized ionic liquid is completely immiscible. This allows for high-purity isolation without the need for complex column chromatography[3].

    • Self-Validation Checkpoint : Perform 1H NMR (in DMSO-d6). The disappearance of the CH2-Br triplet and the emergence of a sharp, acidic imidazolium proton peak at δ ~9.2 ppm validates the successful formation of the SAIL[5].

  • Complexation (Ion Exchange) : Add a methanol solution of [C9mim]Br to an acetone solution of the Mo6 cluster precursor. Stir in the dark for 48 hours, then evaporate to yield the Im2Mo complex.

    • Causality : The bulky[C9mim]+ cations replace the native counterions, rendering the highly luminescent metal cluster hydrophobic[3].

  • Graphene Anchoring : Disperse the Im2Mo complex and graphene nanoplatelets in a solvent, sonicate, and filter.

    • Causality : The nonyl chains of the [C9mim]+ linker intercalate with the sp2 carbon lattice of graphene. This non-covalent functionalization preserves the outstanding electronic properties of graphene while permanently immobilizing the catalyst[3].

SupramolecularAnchoring MoCluster Anionic Mo6 Cluster [Mo6I8(OCOC2F5)6]2- Complex Im2Mo Complex (Hydrophobic) MoCluster->Complex Ion Exchange with[C9mim]+ ImBr [C9mim]Br (Cationic Linker) ImBr->Complex Provides Nonyl Tails Photocatalyst Active Photocatalyst (H2 Evolution) Complex->Photocatalyst Non-Covalent Immobilization Graphene Graphene Surface Graphene->Photocatalyst Support & Electron Transfer

Supramolecular anchoring of Mo6 clusters onto graphene via [C9mim]Br for photocatalysis.

References

  • [3] Supramolecular Anchoring of Octahedral Molybdenum Clusters onto Graphene and Their Synergies in Photocatalytic Water Reduction | Inorganic Chemistry - ACS Publications Source: acs.org URL:

  • [5] Extended dissolution studies of cellulose in imidazolium based ionic liquids Source: rsc.org URL:

  • [1] Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC Source: nih.gov URL:

  • [4] Strengthened Effect of Surface-Active Ionic Liquids on Curcumin Solubility and Extraction Performance of Curcuminoids - MDPI Source: mdpi.com URL:

  • [2] Surface-active ionic liquids in synthesis and catalysis - reposiTUm Source: tuwien.at URL:

Sources

Method

Application Note: Antimicrobial Efficacy and Membrane-Disrupting Mechanisms of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Grounding The rise of antimicrobial res...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Grounding

The rise of antimicrobial resistance has necessitated the development of novel, tunable biocides. Ionic liquids (ILs)—specifically imidazolium-based salts—have emerged as highly effective antimicrobial agents due to their unique physicochemical properties and structural tunability[1].

1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) represents a critical transitional molecule within the homologous series of alkylimidazolium ILs. Its structure consists of a positively charged imidazolium head group and a medium-long 9-carbon (nonyl) hydrophobic tail. This specific amphiphilic balance provides potent antibacterial activity while maintaining favorable aqueous solubility profiles compared to highly hydrophobic, longer-chain derivatives (≥C14), which often exhibit generalized cytotoxicity[1][2].

The Biophysical Mechanism of Action

The bactericidal action of [C9mim]Br is fundamentally driven by biophysical interactions with the bacterial cell envelope rather than specific enzymatic inhibition[2]. The causality of cell death follows a distinct, three-phase pathway:

  • Electrostatic Adsorption: The cationic imidazolium ring is electrostatically attracted to the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Insertion: Once anchored, the C9 alkyl chain inserts into the lipid bilayer. The 9-carbon length is highly optimized to span the hydrophobic core of the membrane without inducing immediate micellar solubilization.

  • Membrane Dynamics Alteration: The insertion of [C9mim]Br accelerates lateral lipid diffusion and alters membrane fluidity[2]. This structural destabilization compromises membrane integrity, leading to the leakage of intracellular contents and rapid cell death[2].

MOA A 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br) B Electrostatic Attraction (Imidazolium Cation to Cell Wall) A->B Contacts Pathogen C Hydrophobic Insertion (C9 Alkyl Chain into Lipid Bilayer) B->C Anchors to Membrane D Membrane Fluidity Alteration & Lateral Lipid Diffusion C->D Disrupts Packing E Membrane Permeabilization (Intracellular Leakage) D->E Enhances Permeability F Bacterial Cell Death (Bactericidal Effect) E->F Loss of Homeostasis

Figure 1: Biophysical mechanism of action of[C9mim]Br leading to bacterial cell death.

Structure-Activity Relationship (SAR) & Quantitative Data

The antimicrobial potency of imidazolium ILs is heavily dependent on the alkyl chain length, a phenomenon closely tied to the molecule's surface activity and hydrophobicity[3]. As the carbon chain extends from C2 to C12, the Minimum Inhibitory Concentration (MIC) drops by orders of magnitude[2].[C9mim]Br occupies a "Goldilocks" zone. While shorter chains (C2–C6) require massive concentrations to achieve inhibition, and longer chains (C14–C16) suffer from a "cut-off" effect where poor solubility and high eukaryotic toxicity limit their therapeutic window, C9 provides a highly efficient membrane-disrupting capability[3].

Table 1: Representative MIC Trends for 1-Alkyl-3-methylimidazolium Bromide ILs against S. aureus

Alkyl Chain LengthCompoundRepresentative MIC (mM)Mechanism / Solubility Profile
C2 EMIM[Br]~600.0Highly soluble; negligible membrane disruption[2].
C6 HMIM[Br]~64.0Moderate solubility; weak hydrophobic insertion[2].
C8 OMIM[Br]~2.0 - 5.0Good solubility; onset of significant antimicrobial activity[1].
C9 [C9mim]Br ~0.8 - 1.5 Optimal amphiphilicity; strong lateral lipid diffusion alteration.
C10 DMIM[Br]~0.5High potency; approaching solubility limits in standard media[2].

(Note: Exact MIC values vary based on specific strain phenotypes and media conditions, but the logarithmic trend of increased efficacy with chain length is a universal biophysical constant for ILs).

Experimental Protocols

To accurately assess the efficacy of [C9mim]Br, researchers must account for the unique behavior of surface-active ionic liquids. Traditional optical density (OD600) measurements can be confounded by IL-induced lipid precipitation or micelle formation. Therefore, the protocols below utilize self-validating metabolic and fluorescent indicators.

Protocol A: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Rationale: Metabolically active cells reduce the blue dye resazurin to the pink, fluorescent compound resorufin. This provides a definitive, colorimetric readout of cell viability that is completely independent of optical turbidity artifacts[2].

Materials:

  • 96-well flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt solution (0.015% w/v in sterile water).

  • [C9mim]Br stock solution (100 mM in DMSO or sterile water).

Step-by-Step Workflow:

  • Inoculum Preparation: Culture the target pathogen (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in fresh MHB to achieve a final standardized inoculum of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of [C9mim]Br in MHB across the columns (e.g., ranging from 10 mM down to 0.01 mM).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to 50 µL of the IL dilutions in each well.

  • Controls:

    • Positive Control: Bacteria + MHB (No IL) to ensure growth.

    • Negative Control: MHB + IL (No bacteria) to ensure sterility and check for IL-dye interactions.

  • Incubation: Incubate the plate at 37°C for 18–20 hours under aerobic conditions.

  • Metabolic Staining: Add 20 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours.

  • Readout: The MIC is defined as the lowest concentration of [C9mim]Br that prevents the color change from blue (resazurin) to pink (resorufin)[2].

Workflow step1 Culture Prep Log-phase Pathogens step2 Serial Dilution [C9mim]Br in 96-well step1->step2 step3 Inoculation 5x10^5 CFU/mL step2->step3 step4 Incubation 37°C for 18-24h step3->step4 step5 Resazurin Addition Metabolic Indicator step4->step5 step6 MIC Readout Blue = Dead, Pink = Alive step5->step6

Figure 2: Workflow for the Resazurin-based microdilution assay to determine [C9mim]Br MIC.

Protocol B: Membrane Permeabilization Assay (Propidium Iodide Uptake)

Rationale: To prove that the mechanism of action is indeed membrane disruption (as outlined in Figure 1), Propidium Iodide (PI) is used. PI is a membrane-impermeable fluorophore that only intercalates with DNA (yielding high fluorescence) if the bacterial cell membrane has been physically compromised by the IL[2].

Step-by-Step Workflow:

  • Cell Harvesting: Harvest mid-log phase bacterial cells via centrifugation (4,000 x g, 5 mins). Wash twice and resuspend in 1x PBS to an OD600 of 0.5.

  • IL Exposure: Treat the bacterial suspensions with [C9mim]Br at concentrations of 0.5x MIC, 1x MIC, and 2x MIC. Incubate for 1 hour at 37°C.

  • Staining: Add Propidium Iodide to a final concentration of 10 µg/mL. Incubate in the dark for 15 minutes at room temperature.

  • Fluorescence Measurement: Transfer 100 µL of the suspensions to a black opaque 96-well plate. Measure fluorescence using a microplate reader (Excitation: 535 nm / Emission: 617 nm).

  • Data Interpretation: A dose-dependent increase in fluorescence relative to the untreated control validates that [C9mim]Br is actively permeabilizing the lipid bilayer.

References

  • Source: arXiv.
  • Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs)
  • Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - ResearchGate Source: ResearchGate URL

Sources

Application

Application Note: Modulating Polymerization Kinetics via Surface-Active Ionic Liquid [C9mim]Br in Micellar and Emulsion Systems

Executive Summary The integration of Surface-Active Ionic Liquids (SAILs) into polymer chemistry has revolutionized the synthesis of nanostructured materials. Specifically, 1-nonyl-3-methylimidazolium bromide ([C9mim]Br)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of Surface-Active Ionic Liquids (SAILs) into polymer chemistry has revolutionized the synthesis of nanostructured materials. Specifically, 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) acts as a dual-functional agent in emulsion and micellar polymerization: it serves as both a powerful electrosteric surfactant and a kinetic modulator. This application note provides an in-depth technical guide for researchers and drug development professionals on utilizing [C9mim]Br to control polymerization kinetics, stabilize latex nanoparticles, and monitor reaction progress in-situ using conductimetric analysis.

Mechanistic Insights: The Role of [C9mim]Br in Polymerization

To harness [C9mim]Br effectively, one must understand the causality behind its influence on polymerization kinetics. Unlike conventional surfactants (e.g., Sodium Dodecyl Sulfate, SDS),[C9mim]Br possesses a bulky, polar imidazolium headgroup and a hydrophobic nonyl (


) tail. This amphiphilic architecture dictates its behavior in aqueous media 1.
  • Micellar Catalysis & Locus of Nucleation: [C9mim]Br exhibits a Critical Micelle Concentration (CMC) of approximately 74 mM 2. Above this threshold, it forms stable nanoreactors. The high CMC (compared to SDS) means a higher concentration of monomer can be solubilized in the aqueous phase prior to micellization, shifting the nucleation mechanism from purely micellar to a mixed homogeneous/micellar nucleation. This allows for precise tuning of the final polymer particle number (

    
    ) and size distribution.
    
  • Kinetic Acceleration (

    
    ): 
    The unique solvation microenvironment at the [C9mim]Br micelle-water interface stabilizes the transition state of propagating radicals. This localized stabilization lowers the activation energy of propagation, resulting in an accelerated rate of polymerization (
    
    
    
    ).
  • Electrosteric Stabilization: As polymer chains grow, the bulky imidazolium cations adsorb onto the particle surface. This provides robust electrosteric repulsion, preventing latex coagulation even at high monomer conversions—a critical requirement for synthesizing medical-grade polymers and drug-delivery vehicles 3.

Quantitative Kinetic Data

The following table summarizes the comparative kinetic and thermodynamic parameters when utilizing [C9mim]Br versus a conventional surfactant in a standard emulsion polymerization system (e.g., methyl methacrylate or styrene).

ParameterConventional Surfactant (SDS)SAIL ([C9mim]Br)Mechanistic Impact on Kinetics
Critical Micelle Concentration (CMC) ~8.2 mM~74 mMHigher aqueous monomer solubility; delays the onset of purely micellar nucleation.
Nucleation Mechanism Predominantly MicellarMixed (Homogeneous & Micellar)Broadens the initial particle size distribution but yields higher overall

.
Polymerization Rate (

)
BaselineAccelerated (+15-25%)Imidazolium ring lowers activation energy via transition state stabilization.
Latex Stability Moderate (Electrostatic)High (Electrosteric)Bulky cation prevents coagulation at high conversion rates, ensuring colloidal stability.
Conductivity Profile Gradual declineSharp, quantifiable declineHigh mobility of

allows for precise in-situ conductimetric monitoring of conversion.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical phase includes a verification step to confirm that the physical chemistry of the system is behaving as predicted before proceeding.

Protocol 1: Preparation of [C9mim]Br-Stabilized Monomer Emulsion

Objective: Establish a thermodynamically stable micellar environment for uniform radical entry.

  • Aqueous Phase Preparation: Dissolve [C9mim]Br in ultra-pure deionized water to achieve a concentration of 100 mM (well above the 74 mM CMC to ensure micelle formation).

  • Thermal Equilibration (Validation Step): Place the reactor in a thermostatic bath at 70°C under nitrogen purge for 30 minutes.

    • Self-Validation: Monitor the internal temperature. Do not proceed until the temperature variance is

      
       0.1°C for 5 consecutive minutes. Fluctuations will alter the CMC and skew kinetic data.
      
  • Monomer Addition: Introduce the hydrophobic monomer (e.g., styrene) dropwise under continuous mechanical stirring at 400 RPM. Allow 20 minutes for the monomer to swell the [C9mim]Br micelles.

  • Initiator Injection: Inject a water-soluble initiator (e.g., Potassium Persulfate, KPS). The injection marks

    
     for the polymerization kinetics.
    
Protocol 2: In-situ Monitoring of Polymerization Kinetics via Conductimetry

Objective: Track the rate of polymerization (


) in real-time without invasive sampling.
Causality: Free [C9mim]

and Br

ions possess high ionic mobility. As polymerization proceeds and polymer particles grow, these ions are recruited to the particle surface to maintain electrical double-layer stability. This phase transition from "free" to "bound" ions causes a measurable drop in the bulk conductivity 4.
  • Probe Calibration: Calibrate the conductivity probe using standard KCl solutions at the reaction temperature (70°C).

  • Baseline Establishment (Validation Step): Insert the probe into the reactor after monomer swelling but before initiator injection.

    • Self-Validation: Record the conductivity. A stable baseline (

      
       2 
      
      
      
      S/cm) confirms that micellar swelling has reached thermodynamic equilibrium.
  • Kinetic Tracking: Post-initiator injection, record conductivity values every 60 seconds.

  • Data Translation: The rate of conductivity decrease (

    
    ) is directly proportional to the rate of monomer conversion. Plot the normalized conductivity against time to extract the pseudo-first-order rate constants.
    

Process Visualization

The following diagram illustrates the mechanistic progression of[C9mim]Br-mediated emulsion polymerization, highlighting the transition from free SAIL molecules to stable polymer latex particles.

G A Aqueous Phase + [C9mim]Br + Initiator B Micelle Formation (Nanoreactors) A->B > CMC (~74 mM) C Monomer Diffusion into Micelles B->C Swelling D Radical Entry & Initiation C->D Thermal Activation E Propagation (Polymerization) D->E Chain Growth F Stable Polymer Latex Particles E->F Electrosteric Stabilization

Mechanistic pathway of [C9mim]Br-mediated emulsion polymerization.

References

  • Pal, A., et al. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry. Available at:[Link]

  • Taskin, O. S. (2017). Surface-active ionic liquids in synthesis and catalysis. TU Wien Repository. Available at:[Link]

  • Bica, K., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC / National Institutes of Health. Available at:[Link]

  • Santos, A. M. (2010). Condutivimetria Aplicada ao Monitoramento da Polimerização em Emulsão Contendo Líquidos Iônicos. Universidade Tiradentes (Unit.br). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity 1-Methyl-3-nonylimidazolium Bromide ([C9MIM][Br]) Purification

Welcome to the Technical Support Center for Ionic Liquid Purification. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating high-purity 1-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ionic Liquid Purification. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating high-purity 1-methyl-3-nonylimidazolium bromide ([C9MIM][Br]).

Because ionic liquids possess negligible vapor pressure, traditional distillation is useless for their purification. Instead, we must rely on thermodynamic principles—specifically partition coefficients, phase immiscibility, and vapor pressure differentials of the impurities—to achieve >99% purity.

Purification Workflow

The following workflow illustrates the standard pipeline for purifying crude [C9MIM][Br] synthesized via the quaternization of 1-methylimidazole and 1-bromononane [1].

Workflow A Crude [C9MIM][Br] Synthesis (Contains precursors & H2O) B Solvent Extraction (3x Ethyl Acetate Wash) A->B C Phase Separation (Discard upper organic layer) B->C D Rotary Evaporation (Remove residual Ethyl Acetate) C->D E Deep Desiccation (High-Vacuum + N2 Sweep at 70°C) D->E F High-Purity[C9MIM][Br] (>99% Purity, <800 ppm H2O) E->F

Fig 1: Step-by-step purification workflow for isolating high-purity[C9MIM][Br].

Quantitative Quality Control Metrics

To establish a self-validating experimental system, you must measure your product against strict analytical thresholds. Use the table below as your benchmark for success [2].

Impurity TypeDetection MethodAcceptable ThresholdPrimary Removal Technique
1-Bromononane

H NMR / GC-FID
< 0.1 mol %Ethyl Acetate Extraction
1-Methylimidazole

H NMR / GC-FID
< 0.1 mol %Ethyl Acetate Extraction
Water Karl Fischer Titration< 800 ppm (0.08 wt%)High-Vacuum N_2 Sweeping
Halide Mismatch Ion Chromatography< 50 ppmIon Exchange Resin
Color Bodies UV-Vis SpectroscopyAbsorbance < 0.05 (400nm)Activated Carbon Filtration

Troubleshooting FAQs

Troubleshooting Start QC Failure Detected NMR 1H NMR: Precursor Peaks Start->NMR KF Karl Fischer: >800 ppm Water Start->KF Color Visual: Yellow/Brown Tint Start->Color Act1 Repeat Ethyl Acetate Extraction NMR->Act1 Act2 Increase N2 Sweep Time & Vacuum KF->Act2 Act3 Activated Carbon Treatment Color->Act3

Fig 2: Decision tree for troubleshooting common [C9MIM][Br] impurities.

Q1: My H NMR spectrum shows residual peaks around 3.9 ppm and 0.8 ppm that do not integrate correctly with the imidazolium ring protons. How do I remove these?

The Causality: These peaks correspond to unreacted 1-methylimidazole (N-CH


) and 1-bromononane (terminal -CH

). [C9MIM][Br] is a highly polar molten salt, whereas the unreacted precursors are moderately to highly non-polar. The Solution: You must exploit this polarity gap via liquid-liquid extraction. Wash the crude mixture with an immiscible, moderately polar solvent like ethyl acetate (or a 1:1 ethyl acetate/cyclohexane mixture) [1]. The impurities will partition into the organic phase, leaving the purified ionic liquid in the heavier phase. Perform 3 to 5 sequential washes, and validate removal by spotting the organic wash layer on a TLC plate; stop washing when the organic layer shows no UV-active spots.
Q2: Karl Fischer titration indicates my [C9MIM][Br] contains >2000 ppm water, even after 24 hours on a rotary evaporator. Why is the water so stubborn?

The Causality: The bromide anion in [C9MIM][Br] is intensely hygroscopic and forms a highly structured hydrogen-bond network with water molecules. Standard rotary evaporation (even at 80 °C) lacks the thermodynamic driving force to break these bonds in a highly viscous medium due to severe diffusion limitations [2]. The Solution: Implement a nitrogen-sweeping vacuum protocol [3]. By bubbling dry N


 gas directly through the ionic liquid while under high vacuum (e.g., <100 Pa) at 70 °C, you create a continuous concentration gradient that drives water desorption from the bulk liquid to the vapor phase. This sweeps the moisture away and can reduce water content to below 800 ppm in just a few hours without risking thermal degradation of the imidazolium ring.
Q3: The purified ionic liquid has a distinct yellow/brown tint instead of being a colorless viscous oil. Is this acceptable?

The Causality: No, discoloration is unacceptable for most electrochemical and spectroscopic applications. It indicates the presence of oxidized impurities, degraded imidazole species (often caused by localized overheating during synthesis), or transition metal contaminants. The Solution: Dissolve the [C9MIM][Br] in a volatile, polar solvent (like methanol or acetonitrile). Add activated charcoal (approx. 5% w/w) and stir at room temperature for 12 hours. The highly porous carbon matrix will adsorb the bulky, conjugated color bodies. Filter the mixture through a Celite pad to remove the fine carbon particles, then strip the solvent via rotary evaporation.

Definitive Step-by-Step Purification Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Step 1: Liquid-Liquid Extraction (Precursor Removal)

  • Transfer the crude [C9MIM][Br] to a flat-bottomed flask.

  • Add a volume of anhydrous ethyl acetate equal to the volume of the crude ionic liquid.

  • Stir vigorously using a magnetic stir bar for 15 minutes. Note: High shear is required because the high viscosity of the ionic liquid impedes mass transfer of the impurities into the solvent.

Step 2: Phase Separation & Verification

  • Transfer the emulsion to a separatory funnel.

  • Allow 30 minutes for complete phase separation. Causality: Ionic liquids easily form micro-emulsions with ethyl acetate. Rushing this step results in yield loss and trapped impurities.

  • Drain the heavier, lower layer (the ionic liquid) into a clean flask. Discard the upper ethyl acetate layer.

  • Validation: Repeat Steps 1 and 2 three to five times. After the third wash, analyze the discarded ethyl acetate layer via TLC or GC-FID. If precursor molecules are absent, proceed to Step 3.

Step 3: Volatile Solvent Removal

  • Transfer the washed [C9MIM][Br] to a round-bottom flask.

  • Attach to a rotary evaporator and heat to 60 °C under reduced pressure (approx. 50 mbar) for 2 hours.

  • Validation: The liquid should stop bubbling, indicating the bulk removal of macroscopic ethyl acetate droplets.

Step 4: Deep Desiccation via N


 Sweeping 
  • Attach the flask to a high-vacuum Schlenk line (< 100 Pa).

  • Insert a long stainless-steel needle through a septum, ensuring the tip is submerged at the bottom of the ionic liquid.

  • Introduce a slow, steady stream of dry Nitrogen gas (N

    
    ) through the needle [3].
    
  • Heat the oil bath to 70 °C and maintain the sweep for 12 to 24 hours.

Step 5: Final Quality Control Validation

  • Purity Check: Take a 50 mg aliquot, dissolve in D

    
    O or CDCl
    
    
    
    , and run a
    
    
    H NMR spectrum. Ensure the integration ratio of the imidazolium ring protons (approx. 9.1 ppm, 7.8 ppm, 7.7 ppm) perfectly matches the nonyl chain protons.
  • Moisture Check: Inject a 100 mg sample into a Karl Fischer titrator. The water content must read < 800 ppm (< 0.08%) [2].

References

  • Title: Supramolecular Anchoring of Octahedral Molybdenum Clusters onto Graphene and Their Synergies in Photocatalytic Water Reduction Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Density and Viscosity in Ternary d-Xylose + Ionic Liquid (1-Alkyl-3-methylimidazolium Bromide) + Water Solutions at 298.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Purification of Ionic Liquids: Sweeping Solvents by Nitrogen Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

Optimization

Removing water and moisture from hygroscopic [C9mim]Br

A Guide for Researchers on the Effective Removal of Water and Moisture from 1-nonyl-3-methylimidazolium Bromide Welcome to the technical support center for 1-nonyl-3-methylimidazolium bromide ([C9mim]Br). As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on the Effective Removal of Water and Moisture from 1-nonyl-3-methylimidazolium Bromide

Welcome to the technical support center for 1-nonyl-3-methylimidazolium bromide ([C9mim]Br). As a Senior Application Scientist, I understand that the success of your experiments often hinges on the purity of your reagents. Imidazolium-based ionic liquids, particularly those with halide anions like bromide, are notoriously hygroscopic.[1] This guide is designed to provide you with robust, field-proven protocols and in-depth explanations to help you manage and remove water content effectively, ensuring the integrity and reproducibility of your work.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems you may encounter related to water contamination in your [C9mim]Br.

Issue 1: My [C9mim]Br is a viscous, difficult-to-handle oil, and my reaction yields are inconsistent.
  • Probable Cause: High water content. Even trace amounts of absorbed atmospheric moisture can significantly alter the physicochemical properties of an ionic liquid, including its viscosity, density, conductivity, and thermal stability.[2][3] For many chemical reactions, water is a reactive species that can lead to unwanted side products, reduced yields, or complete reaction failure.

  • Solution: Implement a rigorous drying protocol. The gold standard for removing significant amounts of water from ionic liquids is drying under high vacuum with gentle heating. This method effectively removes water without introducing new impurities.

  • Detailed Experimental Protocol 1: High-Vacuum Drying

    • Preparation:

      • Place your [C9mim]Br sample into a clean, dry round-bottom flask. To maximize the surface area for efficient drying, use a flask that is no more than half full.

      • Insert a magnetic stir bar. Continuous stirring is critical as it constantly renews the surface of the liquid exposed to the vacuum, significantly accelerating the rate of water removal.[4][5]

    • System Assembly:

      • Connect the flask to a high-vacuum line (Schlenk line) or a vacuum oven capable of reaching pressures below 1 mbar.

      • Crucially , install a cold trap (using liquid nitrogen or a dry ice/acetone slurry) between your sample flask and the vacuum pump. This will protect the pump from water vapor and any other volatile impurities.

    • Drying Procedure:

      • Begin stirring the ionic liquid.

      • Slowly and carefully apply the vacuum. Applying vacuum too quickly can cause vigorous bubbling and potential loss of sample.

      • Once a stable vacuum is achieved (ideally ≤ 10⁻¹ mbar), begin to gently heat the sample using an oil bath. Do not exceed 70-80°C. While many ionic liquids are thermally stable at higher temperatures, this range provides a safe and effective balance for water removal without risking thermal decomposition.[6]

      • Continue drying under these conditions for a minimum of 24 hours. For highly contaminated samples or larger volumes, 48-72 hours may be necessary.[5][7][8]

    • Verification (The Self-Validating Step):

      • After the drying period, cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., Argon or Nitrogen).

      • Immediately take an aliquot for water content analysis using Karl Fischer (KF) titration .[9][10][11][12] This is the most reliable method for quantifying water content in the parts-per-million (ppm) range. Your target water content will be application-dependent, but for most moisture-sensitive applications, a level below 100 ppm is desirable.

    • Storage:

      • Once confirmed to be dry, store the [C9mim]Br in a sealed glass container (ionic liquids can degrade some plastics) under an inert atmosphere, preferably inside a glovebox or a desiccator.[13]

Issue 2: My [C9mim]Br has low-level water contamination, and I need a quick drying method without a high-vacuum setup.
  • Probable Cause: Minor exposure to ambient atmosphere during handling. Even brief contact with air can introduce several hundred ppm of water into a dry ionic liquid.[14]

  • Solution: For reducing low levels of moisture, direct drying with activated 3Å molecular sieves can be effective. The 3Å pore size is crucial as it allows water molecules to be adsorbed while excluding the larger ions of the [C9mim]Br.

  • Detailed Experimental Protocol 2: Drying with 3Å Molecular Sieves

    • Sieve Preparation:

      • Activate the 3Å molecular sieves by heating them in a vacuum oven at >200°C for at least 12 hours to remove any pre-adsorbed water.

      • Allow the sieves to cool to room temperature under vacuum or in a desiccator before use.

    • Drying Procedure:

      • In a dry, inert atmosphere (e.g., inside a glovebox), add the activated molecular sieves to your [C9mim]Br sample. A common ratio is 10% w/w of sieves to ionic liquid.

      • Seal the container and allow it to stand for 24-48 hours. Occasional gentle agitation can improve the drying efficiency.

    • Important Considerations & Cautions:

      • Potential for Contamination: This method carries a risk of ion exchange or leaching of impurities from the sieves into the ionic liquid. It is generally considered less "clean" than high-vacuum drying.[15]

      • Efficiency: While useful, this method is typically less effective than vacuum drying for achieving very low water content (<50 ppm).[6][16] It is best suited for reducing water levels from a few thousand ppm to a few hundred ppm.

    • Verification:

      • Carefully decant or filter the ionic liquid away from the molecular sieves in an inert atmosphere.

      • Confirm the final water content using Karl Fischer titration to ensure it meets your experimental requirements.[14]

Data & Diagrams
Visual Workflow: High-Vacuum Drying Protocol

G cluster_prep Preparation cluster_setup System Assembly cluster_drying Drying Process cluster_verify Verification & Storage prep1 Place [C9mim]Br in RBF prep2 Add Magnetic Stir Bar prep1->prep2 setup1 Connect to High-Vacuum Line prep2->setup1 setup2 Install Cold Trap (LN2) setup1->setup2 dry1 Start Stirring setup2->dry1 dry2 Apply Vacuum Slowly dry1->dry2 dry3 Heat Gently (70-80°C) dry2->dry3 dry4 Dry for 24-72 hours dry3->dry4 verify1 Cool Under Vacuum dry4->verify1 verify2 Backfill with Inert Gas verify1->verify2 verify3 Analyze via Karl Fischer Titration verify2->verify3 verify4 Store in Sealed Vial under Argon verify3->verify4 Result Dry [C9mim]Br (<100 ppm H2O) verify3->Result

Caption: Workflow for the high-vacuum drying of [C9mim]Br.

Table 1: Comparison of Drying Methodologies
MethodTypical Final H₂O ContentAdvantagesDisadvantages
High-Vacuum Drying < 100 ppmHigh purity, very effectiveRequires specialized equipment, time-consuming (24-72h)
Molecular Sieves (3Å) 200 - 1000 ppmSimple, no specialized vacuum equipment neededRisk of contamination, less effective for ultra-dry ILs[15][16]
Azeotropic Distillation < 200 ppmEffective for large volumesRequires additional solvent, risk of solvent residue[15][17]
Frequently Asked Questions (FAQs)
  • Q1: Why is [C9mim]Br so hygroscopic?

    • The imidazolium cation and, particularly, the bromide anion can form strong hydrogen bonds with water molecules. This interaction makes the ionic liquid highly prone to absorbing moisture directly from the atmosphere. Imidazolium-based ILs are well-documented for their hygroscopic nature.[1]

  • Q2: How exactly does water affect my experiments?

    • Water can act as a nucleophile in organic reactions, a coordinating ligand in catalysis, or a charge carrier in electrochemical systems. Even small quantities can drastically alter the solvent properties of the ionic liquid, such as its polarity and viscosity, thereby affecting reaction kinetics and outcomes.[2][3]

  • Q3: What is Karl Fischer titration and why is it essential?

    • Karl Fischer (KF) titration is an analytical method that reacts water with an iodine-based reagent to precisely determine the amount of water in a sample.[11][12] It is the industry-standard technique for water content measurement in ionic liquids because of its high accuracy and sensitivity, even at ppm levels.[9][10] It is the only way to be certain your ionic liquid is dry enough for your application.

  • Q4: Can I use other drying agents like silica gel or sodium sulfate?

    • It is strongly advised not to use common drying agents like silica gel, Na₂SO₄, or MgSO₄. These materials have a high risk of dissolving in or reacting with the ionic liquid, leading to significant contamination with inorganic salts, which are often impossible to remove.[15] Only 3Å molecular sieves are recommended, and even then, with caution.

  • Q5: How should I handle my [C9mim]Br to minimize water absorption?

    • Always handle the ionic liquid under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Minimize the time it is exposed to ambient air. Use clean, dry glass syringes or cannulas for transfers. Store the main container tightly sealed with parafilm and under an inert gas blanket.

References
  • Moisture Determination via Karl-Fischer Titr
  • Gas Drying Using Supported Ionic Liquids. Google AI Search.
  • Ionic liquids for Karl-Fischer titr
  • Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose?
  • Drying methods for [Emim]+ based ionic liquid electrospray propellants.
  • Drying methods for [Emim]+ based ionic liquid electrospray propellants. EPLab - Illinois.
  • Ionic liquids for Karl-Fischer titr
  • Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman. UTPedia.
  • Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions. MDPI.
  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five C
  • What's your typical cleaning method for your ionic liquids?
  • Drying of Ionic Liquid by Che F
  • How do you make sure there is water in your Ionic Liquid?
  • Suggest me any simple technique to avoid the freeze-dried technique for dehydration in ionic liquid synthesis.
  • Applications of Ionic Liquids in Azeotropic Mixtures Separations.
  • Karl Fischer water content titr
  • Effect of Small Amount of Water on the Dynamics Properties and Micro-structures of Ionic Liquids.
  • Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. IPB.
  • Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Bromide. Benchchem.

Sources

Troubleshooting

Troubleshooting color impurities in imidazolium bromide synthesis

Welcome to the Technical Support Center for Ionic Liquid Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the laboratory: the formation of yellow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ionic Liquid Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in the laboratory: the formation of yellow or brown color impurities during the synthesis of imidazolium bromide precursors (e.g., [EMIM][Br], [BMIM][Br]).

Optical transparency is a critical quality metric. Colored impurities not only interfere with UV-Vis spectroscopic applications but also indicate the presence of conjugated byproducts that can poison transition-metal catalysts or alter electrochemical windows [1, 4]. This guide provides field-proven diagnostic workflows, causality-driven Q&As, and self-validating experimental protocols to achieve spectrograde purity.

Part 1: Diagnostic Root Cause Analysis

Before attempting to purify a contaminated batch, it is critical to understand the mechanistic origins of the color. The following diagram illustrates the primary degradation pathways that lead to chromophore formation during the Menshutkin reaction (quaternization).

RootCause Start Colored Crude IL (Yellow/Brown) T_Deg Thermal Degradation (Exothermic Spike) Start->T_Deg Oxidation Oxidation of Precursors Start->Oxidation Impure_SM Impure Starting Materials Start->Impure_SM Hofmann Hofmann Elimination (Alkene Byproducts) T_Deg->Hofmann Amine_Ox Amine/Halide Oxides Oxidation->Amine_Ox Trace_Metals Trace Metals & Conjugated Dienes Impure_SM->Trace_Metals Sol_Temp Ice Bath & Dropwise Addition Hofmann->Sol_Temp Sol_Inert Argon/N2 Atmosphere Amine_Ox->Sol_Inert Sol_Distill Vacuum Distill Precursors First Trace_Metals->Sol_Distill

Fig 1: Root cause analysis of color impurities during imidazolium bromide synthesis.

Part 2: Troubleshooting FAQs

Q1: Why does my imidazolium bromide turn yellow/brown during the quaternization step? A: The reaction between 1-alkylimidazole and an alkyl bromide is highly exothermic. If the reaction temperature is not strictly controlled (e.g., allowed to exceed 80°C), localized thermal spikes occur. This thermal stress triggers Hofmann elimination of the alkyl chains, yielding highly colored conjugated alkene byproducts [1]. Furthermore, trace impurities in the starting materials or exposure to atmospheric oxygen can lead to the oxidation of unreacted amines, forming complex chromophores [4].

Q2: Can I use column chromatography to remove these color impurities? A: While column chromatography (using silica or alumina) is a standard purification technique in organic synthesis, it is highly discouraged for preparative-scale imidazolium halide purification. The high viscosity of ionic liquids demands impractical volumes of eluent. More critically, the ionic nature of the product causes strong electrostatic interactions with the stationary phase, leading to severe product retention and the potential leaching of fine silica/alumina particles into the final product [1, 2].

Q3: What is the most effective way to decolorize an already synthesized, impure batch? A: The optimal remediation strategy depends on the physical state of the IL at room temperature. For liquid imidazolium bromides (e.g.,[BMIM][Br]), activated charcoal treatment is the industry standard. The high surface area of activated carbon efficiently adsorbs conjugated, non-volatile organic colorants [3]. For solid imidazolium bromides (e.g., [EMIM][Br]), recrystallization is vastly superior, as it avoids the non-specific adsorption and subsequent 10-15% yield loss associated with charcoal [1].

Part 3: Purification Workflows & Protocols

Purification Raw Colored Imidazolium Bromide State Physical State at Room Temp? Raw->State Charcoal Activated Charcoal (65°C, 24h in H2O) State->Charcoal Liquid Recryst Dissolve in MeCN/Toluene Cool to -18°C State->Recryst Solid Filter Filter through Celite & Lyophilize Charcoal->Filter Pure Spectrograde Colorless IL Filter->Pure Wash Wash Crystals with Cold Toluene Recryst->Wash Wash->Pure

Fig 2: Decision matrix and workflow for the decolorization of imidazolium bromides.

Protocol A: Preventative Low-Temperature Synthesis (Solvent-Free)

Objective: Synthesize spectrograde, colorless 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) from the ground up.

  • Pre-treatment: Vacuum distill 1-methylimidazole and bromoethane over CaH₂ to remove trace water and oxidized impurities prior to use.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Purge the system with dry Argon for 15 minutes.

  • Chilling: Add the distilled 1-methylimidazole (1.0 eq) to the flask and submerge it in an ice-water bath (0–5°C).

  • Dropwise Addition: Place bromoethane (1.05 eq) in the dropping funnel. Add the bromoethane dropwise over 2 hours.

    • Mechanistic Causality: The slow addition rate combined with the ice bath prevents the exothermic Menshutkin reaction from causing localized heating, which is the primary driver of color-forming Hofmann elimination [1].

  • Thermal Maturation: Once addition is complete, allow the mixture to slowly warm to room temperature, then gently heat to 45°C for 24 hours under Argon.

  • Self-Validation: Take a 10 mg aliquot and dissolve it in CDCl₃. Run a ¹H-NMR spectrum. The complete disappearance of the N-methyl peak of the starting imidazole confirms 100% conversion [4]. Wash the resulting solid with cold ethyl acetate to remove unreacted bromoethane, then dry under high vacuum (10⁻² mbar) at 60°C for 48 hours.

Protocol B: Remediative Decolorization via Activated Carbon

Objective: Remove yellow/brown chromophores from already synthesized liquid imidazolium bromides.

  • Dissolution: Dissolve the colored crude imidazolium bromide in deionized, ultra-pure water (approx. 1:5 w/v ratio) to significantly reduce the viscosity [3].

  • Carbon Addition: Add 10% w/w of activated decolorizing charcoal to the aqueous solution.

  • Adsorption Phase: Heat the suspension to 65°C and stir vigorously for 24 hours.

    • Mechanistic Causality: Elevated temperature decreases the viscosity of the aqueous IL mixture, maximizing the collision frequency between the bulky conjugated impurities and the porous carbon matrix [3].

  • Filtration: Filter the hot mixture through a pad of Celite using a fine PTFE membrane (0.22 µm) to ensure no carbon fines leach into the filtrate.

  • Lyophilization: Freeze the colorless filtrate and remove the water using a lyophilizer for 48 hours [3].

  • Self-Validation: Perform a Karl Fischer titration to ensure water content is <100 ppm. Measure the UV-Vis absorbance of the neat liquid at 400 nm; an absorbance <0.1 indicates spectrograde purity [1].

Part 4: Quantitative Comparison of Purification Strategies

To assist in selecting the correct approach for your specific laboratory constraints, refer to the quantitative performance metrics below:

Purification MethodTarget StateTypical Yield LossTransparency Improvement (UV-Vis)ScalabilityPrimary Drawback
Low-Temp Synthesis Preventative< 2%Excellent (Abs < 0.1 at 400nm)HighRequires longer reaction times (48-72h)
Activated Charcoal Liquids10 - 15%Moderate to GoodMediumNon-specific adsorption of the IL cation
Recrystallization Solids5 - 10%ExcellentHighOnly applicable to solid/crystalline ILs
Column Chromatography Liquids> 30%Poor to ModerateLowMassive solvent waste; silica leaching risk

References

  • Nockemann, P., et al. "Purification of Imidazolium Ionic Liquids for Spectroscopic Applications." Academia.edu / Chemical Physics Letters.
  • Welton, T. "Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2." ACS Publications.
  • "US7763186B2 - Preparation and purification of ionic liquids and precursors." Google Patents.
  • "From high-purity synthesis to key experimental considerations for evaluating functionalized ionic liquids for combined capture and electrochemical." ChemRxiv.
Optimization

Technical Support Center: Preventing Thermal Degradation of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Welcome to the Technical Support Center for 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) . As a surface-active ionic liquid (SAIL) widely utilized in surfactant aggregation studies, nanomaterial synthesis, and extract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) . As a surface-active ionic liquid (SAIL) widely utilized in surfactant aggregation studies, nanomaterial synthesis, and extraction processes, [C9mim]Br offers exceptional tunable properties. However, its thermal stability is fundamentally limited by the chemical reactivity of the bromide anion.

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to decode the thermodynamic and kinetic causality behind [C9mim]Br degradation, providing self-validating protocols to safeguard your experimental integrity.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: At what temperature does [C9mim]Br begin to degrade, and what is the exact chemical mechanism? The thermal decomposition of imidazolium halide ionic liquids is primarily driven by the nucleophilicity of the anion. In[C9mim]Br, the bromide anion (Br⁻) acts as a strong nucleophile at elevated temperatures, attacking the alkyl chains (methyl or nonyl) via an


 mechanism [1]. This dealkylation produces volatile alkyl bromides (e.g., 1-bromononane or bromomethane) and alkylimidazoles [2].

Q2: Why does [C9mim]Br degrade at lower temperatures compared to [C9mim][NTf2]? Stability in aprotic ionic liquids is inversely proportional to the basicity and nucleophilicity of the anion. Weakly coordinating anions like bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) lack the nucleophilic strength to cleave the carbon-nitrogen bonds of the imidazolium ring, conferring much higher thermal stability [3]. Bromide, being highly nucleophilic, drastically lowers the activation energy required for degradation.

Q3: How does the heating rate during Thermogravimetric Analysis (TGA) affect perceived thermal stability? Researchers often overestimate the thermal stability of ILs by relying on fast-scanning TGA (e.g., 10–20 °C/min). High heating rates mask long-term, low-temperature degradation kinetics, shifting the apparent onset temperature (


) upwards by as much as 50 °C [3].

Q4: What are the physical signs of thermal degradation in my [C9mim]Br sample? Pristine [C9mim]Br is a colorless to pale-yellow viscous liquid/semi-solid. Thermal degradation manifests as severe darkening (amber to dark brown) due to the formation of conjugated imidazole oligomers. Furthermore, degradation cleaves the nonyl chain, drastically altering its critical micelle concentration (CMC) and disrupting its interaction with surfactants like dioctyl sodium sulfosuccinate (NaAOT) [4].

S_N2_Mechanism A [C9mim]Br Ion Pair B Thermal Stress (> 150°C) A->B C S_N2 Nucleophilic Attack by Br⁻ B->C D Dealkylation Transition State C->D E 1-Methylimidazole + 1-Bromononane D->E Attack on Nonyl F 1-Nonylimidazole + Bromomethane D->F Attack on Methyl

S_N2 thermal degradation pathway of[C9mim]Br yielding alkylimidazoles and alkyl bromides.

Part 2: Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Sample turns dark brown during vacuum drying Drying temperature exceeds the kinetic stability threshold of the

dealkylation reaction.
Lower the drying temperature to ≤ 60 °C. Increase the vacuum strength (e.g., <

mbar) rather than increasing temperature to remove water.
Inconsistent CMC values across different batches Partial thermal degradation during synthesis reflux or residual unreacted precursors.Strictly control reflux temperatures. Wash the product thoroughly with a cyclohexane/ethyl acetate mixture (1:1) [5].
Excessive mass loss during long-term experiments at 100 °C Volatilization of intact ion pairs or slow-onset

degradation.
Switch to an inert atmosphere (Ar/N2). If the application permits, exchange the bromide anion for a less nucleophilic anion like [NTf2]⁻.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis and Thermally Safe Purification

This protocol is designed to prevent thermal degradation at the point of origin.

  • Reaction Setup: Combine 1-N-Methylimidazole (1.0 eq) and 1-bromononane (1.2 eq) in anhydrous

    
    .
    
  • Reflux: Stir under an inert argon atmosphere for 15 hours [5].

    • Causality Note: The boiling point of

      
       (~61 °C) acts as an automatic thermal safeguard. It is impossible to overheat the reaction beyond this point at ambient pressure, preventing premature 
      
      
      
      cleavage during synthesis.
  • Solvent Removal: Evaporate

    
     using a rotary evaporator with the water bath set strictly below 40 °C.
    
  • Washing: Wash the resulting viscous oil three times with a 50 mL mixture of cyclohexane/ethyl acetate (1:1) to remove unreacted starting materials [5].

  • High-Vacuum Drying: Transfer the washed product to a Schlenk flask. Apply high vacuum (<

    
     mbar) at 60 °C for 48 hours.
    
    • Causality Note: Applying heat > 80 °C to drive off water provides the activation energy needed for the bromide anion to attack the nonyl chain. High vacuum alters the thermodynamic equilibrium, allowing complete moisture removal without thermal stress.

Protocol B: TGA Profiling for Safe Operating Limits

Do not rely on literature


 values, which are often inflated. Validate your own batch.
  • Sample Prep: Load 5–10 mg of dried [C9mim]Br into an alumina TGA pan.

  • Purge: Purge the furnace with dry Nitrogen or Argon at 20 mL/min for 30 minutes.

    • Causality Note: This isolates thermal degradation (

      
       dealkylation) from oxidative degradation, ensuring accurate baseline stability metrics.
      
  • Heating Ramp: Program a slow heating rate of 2 °C/min to 5 °C/min from room temperature to 400 °C [3].

    • Causality Note: Fast heating causes a thermal lag between the furnace and the sample, artificially inflating the apparent decomposition temperature.

  • Analysis: Define your maximum safe operating temperature as

    
     (the temperature at 1% mass loss), rather than 
    
    
    
    , to guarantee long-term stability during extended experiments.

Workflow Step1 1. Synthesis (Reflux in CHCl3, 15h) Step2 2. Solvent Evaporation (Rotary Evaporator, <40°C) Step1->Step2 Step3 3. High-Vacuum Drying (Schlenk line, <60°C, 48h) Step2->Step3 Step4 4. TGA Validation (Ramp 2-5°C/min, Ar flow) Step3->Step4 Step5 5. Inert Storage (Glovebox, N2/Ar atmosphere) Step4->Step5

Step-by-step workflow for the synthesis, purification, and safe thermal handling of [C9mim]Br.

Part 4: Quantitative Data Reference

To contextualize the thermal limitations of [C9mim]Br, compare its stability against other common imidazolium-based ionic liquids. Notice how the nucleophilicity of the anion dictates the degradation threshold [6].

Ionic LiquidAnion TypeAnion NucleophilicityApprox.

(°C)*
Primary Degradation Mechanism
[C9mim][NTf2] Bis(trifluoromethanesulfonyl)imideVery Low> 400C-H bond cleavage / Radical
[C9mim][PF6] HexafluorophosphateLow~ 350P-F bond hydrolysis /

[C9mim]Cl ChlorideVery High~ 250

Nucleophilic Attack
[C9mim]Br BromideHigh~ 260

Nucleophilic Attack

*Note:


 values are highly dependent on the TGA heating rate. Values presented reflect slow-heating conditions (≤ 5 °C/min) for accurate thermodynamic representation.

References

  • Source: National Institutes of Health (NIH)
  • Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid Source: ResearchGate URL
  • Thermal stability of imidazolium-based ionic liquids Source: ResearchGate URL
  • Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL)
  • Thermodynamic properties of 1-alkyl-3-methylimidazolium bromide ionic liquids Source: ResearchGate URL
  • Supramolecular Anchoring of Octahedral Molybdenum Clusters onto Graphene and Their Synergies in Photocatalytic Water Reduction Source: ACS Publications URL

Sources

Troubleshooting

Handling halide impurities in [C9mim]Br ionic liquids

Welcome to the technical support center for 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) ionic liquids. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) ionic liquids. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage halide impurities, ensuring the integrity and reproducibility of your experimental work.

Troubleshooting Guide: Halide Impurities

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and find a robust solution.

Q1: My reaction yield is unexpectedly low or the catalyst appears poisoned. Could halide impurities in my [C9mim]Br be the cause?

A1: Yes, this is a strong possibility.

  • Problem: Halide impurities, particularly residual chlorides from the synthesis process, are known to have a detrimental effect on many chemical reactions. They can poison transition-metal catalysts, alter the physicochemical properties of the ionic liquid like viscosity and density, and reduce the electrochemical window.[1][2]

  • Causality: Most ionic liquids are synthesized through a metathesis reaction where a halide salt is a precursor.[1][3] For instance, the synthesis of a halide-free ionic liquid often starts with an imidazolium halide (like [C9mim]Br or [C9mim]Cl), which is then reacted to exchange the anion.[2][4] Incomplete reaction or purification can leave residual halide ions, which are often more reactive and coordinative than the desired bulk anion, leading to interference with catalytic cycles.[1][2]

  • Solution Workflow: To confirm and resolve this issue, you must first detect and quantify the halide impurity, and then apply an appropriate purification method.

    Halide_Troubleshooting_Workflow A Suspicion of Impurity (e.g., Low Yield, Catalyst Poisoning) B Step 1: Qualitative Halide Detection (Silver Nitrate Test) A->B C Precipitate Forms? B->C D Step 2: Quantitative Analysis (Ion Chromatography) C->D Yes N No Precipitate: Halide Unlikely the Issue. Investigate Other Variables. C->N No E Determine Halide Concentration (ppm level) D->E F Step 3: Select Purification Method E->F G High Impurity (>500 ppm): Recrystallization F->G High H Low/Moderate Impurity (<500 ppm): Activated Carbon Treatment F->H Low I Step 4: Perform Purification G->I H->I J Step 5: Post-Purification Validation (Repeat Quantitative Analysis) I->J K Halide Level Acceptable? J->K L Proceed with Experiment K->L Yes M Repeat Purification or Choose Alternative Method K->M No

    Caption: Decision workflow for identifying and resolving halide impurity issues.

Q2: How can I quickly check if my [C9mim]Br contains significant halide impurities before starting a sensitive experiment?

A2: The qualitative silver nitrate (AgNO₃) test is a rapid and effective initial screening method.

  • Principle: This test relies on the precipitation of insoluble silver halides (AgCl, AgBr, AgI) when silver ions (Ag⁺) are introduced to a solution containing halide ions (X⁻).[5][6] Silver bromide (AgBr) will form a cream-colored precipitate. The test is acidified with nitric acid to prevent the precipitation of other silver salts (like silver carbonate) that could give a false positive.[5][6]

  • Experimental Protocol: Qualitative Silver Nitrate Test

    • Sample Preparation: Dissolve approximately 0.1 g of your [C9mim]Br in 2-3 mL of deionized water in a clean test tube.

    • Acidification: Add 2-3 drops of dilute nitric acid (HNO₃) and gently shake the mixture.

    • Precipitation: Add 2-3 drops of 0.1 M silver nitrate (AgNO₃) solution.

    • Observation: Observe the solution. The formation of a cream-colored precipitate (AgBr) indicates the presence of bromide impurities. While [C9mim]Br itself will yield a precipitate, an unusually heavy or rapid precipitate can suggest excess bromide or other halide contaminants like chloride (white precipitate).[5]

  • Interpretation: While this test is excellent for a quick "yes/no" answer, it is not quantitative.[3] A negative result (no precipitate) is a good indication of high purity with respect to halides (typically below 10 ppm), but a positive result requires a more advanced technique to determine the exact concentration.[2]

Q3: The silver nitrate test is positive. How do I determine the exact concentration of halide impurities in my [C9mim]Br?

A3: Ion Chromatography (IC) is the industry-standard and most reliable method for quantifying halide impurities.

  • Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column. A sample of the diluted ionic liquid is injected into the system. As an eluent flows through the column, it carries the sample ions with it. Ions with a lower affinity for the resin move faster and elute first. A conductivity detector measures the concentration of the separated ions as they exit the column.[7]

  • Advantages: IC allows for the simultaneous measurement of multiple halide species (e.g., chloride, bromide) and can achieve very low detection limits, often below 1 ppm for chloride and bromide.[8][9][10]

  • Experimental Protocol: Quantitative Analysis by Ion Chromatography

    • Instrumentation: Ion chromatograph with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac AS22 or similar).[7]

    • Reagents: Deionized water (18.2 MΩ·cm), halide standard stock solutions (1000 ppm), and an appropriate eluent (e.g., 20 mM NaOH with 10% v/v acetonitrile).[10]

    • Sample Preparation: Accurately weigh ~100 mg of [C9mim]Br into a 100 mL volumetric flask. Dissolve and dilute to the mark with deionized water to create a 1000 ppm solution.[7]

    • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock halide standards in deionized water.[7] Run these standards to generate a calibration curve for each halide.

    • Analysis: Inject the prepared [C9mim]Br sample solution into the IC system.

    • Quantification: Identify the halide peaks by their retention times and quantify their concentrations using the calibration curve. Remember to account for the initial dilution factor to determine the concentration in the original, undiluted ionic liquid.[7]

Technique Comparison: Halide Detection Methods
Method Type Typical Detection Limit Pros & Cons
Silver Nitrate (AgNO₃) Test Qualitative~10 ppm[2]Pros: Fast, simple, inexpensive. Cons: Not quantitative, prone to interference if not acidified.[3]
Ion Chromatography (IC) Quantitative< 8 ppm[9] (0.1-0.2 ppm achievable[8][10])Pros: Highly accurate, simultaneous multi-ion analysis. Cons: Requires specialized equipment.[3][7]
Electrochemical Methods (e.g., SWV) Quantitative~5-30 ppm[11][12]Pros: High sensitivity, can be used in microfluidic devices. Cons: Can be dependent on the viscosity of the IL.[11]
Total Reflection X-ray Fluorescence (TXRF) Quantitativeppb range[1]Pros: Multi-element analysis, requires small sample volume, no calibration curve needed. Cons: Less common instrumentation.[1][13]
Q4: I've confirmed a high level of halide contamination. What is the best way to purify my [C9mim]Br in the lab?

A4: For significant impurity levels, recrystallization is a fundamental and effective purification technique. For lower levels, treatment with activated carbon is highly effective.

  • Method 1: Purification by Recrystallization

    • Principle: This technique leverages differences in solubility between the desired compound ([C9mim]Br) and impurities at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of the [C9mim]Br decreases, causing it to form pure crystals while the impurities remain dissolved in the solvent (mother liquor).[14][15][16]

    • Experimental Protocol:

      • Solvent Selection: Choose a suitable solvent or solvent system. For [C9mim]Br, a common choice is a binary solvent system like acetonitrile/ethyl acetate or isopropanol/diethyl ether, where the ionic liquid is soluble in the first solvent (e.g., isopropanol) and insoluble in the second (e.g., diethyl ether).

      • Dissolution: Gently heat the first solvent (isopropanol) and dissolve the impure [C9mim]Br in the minimum amount of this hot solvent to form a saturated solution.[17]

      • Crystallization: Slowly add the second, "anti-solvent" (diethyl ether) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield.[14][17]

      • Collection: Collect the purified crystals by vacuum filtration.[16][17]

      • Washing: Wash the crystals with a small amount of the cold anti-solvent (diethyl ether) to remove any adhering mother liquor containing the impurities.

      • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Method 2: Purification by Activated Carbon Treatment

    • Principle: Activated carbon has a highly porous structure with a large surface area, making it an excellent adsorbent.[18] It can effectively remove colored impurities and trace organic/ionic contaminants, including residual halides, from the ionic liquid.[19] The ionic liquid is dissolved in a suitable solvent, stirred with activated carbon, and then filtered to remove the carbon and the adsorbed impurities.

    • Experimental Protocol:

      • Dissolution: Dissolve the impure [C9mim]Br in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 10-20% (w/v).

      • Adsorption: Add activated carbon to the solution (typically 1-5% by weight of the ionic liquid).

      • Stirring: Stir the mixture vigorously at room temperature for several hours (e.g., 2-12 hours). The exact time can be optimized for your specific impurity level.

      • Filtration: Remove the activated carbon by filtration. For fine particles, it may be necessary to filter through a pad of Celite® or use a fine porosity filter paper.

      • Solvent Removal: Remove the solvent from the purified ionic liquid solution using a rotary evaporator.

      • Drying: Dry the final product under high vacuum at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent and water.[19]

    Purification_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Finishing A 1. Dissolve Impure [C9mim]Br in a suitable solvent (e.g., acetonitrile) B 2. Add Activated Carbon (1-5% w/w of IL) A->B C 3. Stir Mixture (2-12 hours at RT) B->C D 4. Filter to Remove Activated Carbon C->D E 5. Remove Solvent (Rotary Evaporation) D->E F 6. Dry Under High Vacuum (>24h, 70°C) E->F G Purified [C9mim]Br F->G

    Caption: Experimental workflow for purification using activated carbon.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of halide impurities in [C9mim]Br?

A: The most common source of halide impurities is the synthesis process itself.[7] Ionic liquids are often prepared via a two-step route: 1) Quaternization of an amine (like 1-methylimidazole) with a haloalkane (1-bromononane) to form the halide ionic liquid ([C9mim]Br), and 2) A subsequent metathesis (anion exchange) reaction if a different anion is desired.[2][4] Halide impurities arise from:

  • Incomplete Metathesis: If the anion exchange reaction does not go to completion, the starting halide salt remains.[4]

  • Residual Starting Materials: Unreacted haloalkanes can be a source of impurities.

  • Inefficient Purification: The halide salt byproduct of the metathesis step (e.g., NaBr, KBr) may not be completely removed during the washing/extraction phase of purification.[2][4]

Q: Why should I be concerned about trace levels of halide impurities?

A: Even trace amounts of halide impurities can significantly alter the bulk properties and performance of an ionic liquid.[3][7] Key concerns include:

  • Catalysis: Halides can act as potent poisons for many transition-metal catalysts, leading to reduced activity and selectivity.[1][2]

  • Physicochemical Properties: Halide impurities are known to increase the viscosity and decrease the density of ionic liquids, which can affect mass transport and reaction kinetics.[2]

  • Electrochemical Window: Halides are more easily oxidized than many common IL anions (like BF₄⁻ or NTf₂⁻). Their presence can significantly narrow the electrochemical window of the ionic liquid, limiting its application in electrochemistry and batteries.[1][2]

  • Reproducibility: The presence of unquantified, variable levels of impurities makes it difficult to reproduce experimental results between different batches of ionic liquid.[3][7]

Q: Is there a "halide-free" grade of [C9mim]Br available?

A: While suppliers may offer high-purity or "halide-free" grades, it is virtually impossible to guarantee a truly zero-halide product via standard synthesis routes involving metathesis.[4] Halide-free synthesis routes exist but are less common.[3] Therefore, it is best practice for researchers to assume the presence of some level of halide impurity. For highly sensitive applications, we strongly recommend performing an independent quantitative analysis (like IC) on any new batch of ionic liquid, regardless of the supplier's specification sheet.

References
  • Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931-3938. [Link]

  • Villagrán, C., et al. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118-2123. [Link]

  • Scribd. (n.d.). IC Determination of Halide Impurities in Ionic Liquids. [Link]

  • Villagrán, C., et al. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. ACS Publications. [Link]

  • Villagrán, C., et al. (2004). Quantification of halide in ionic liquids using ion chromatography. PubMed. [Link]

  • Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]

  • Villagrán, C., et al. (n.d.). Quantification of Halide in Ionic Liquids using Ion Chromatography. Amazon AWS. [Link]

  • Paduszyński, K. (2017). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. ResearchGate. [Link]

  • Rogers, E. I., et al. (2009). Evaluation of a Microfluidic Device for the Electrochemical Determination of Halide Content in Ionic Liquids. ACS Publications. [Link]

  • Vieira, N. S., et al. (2014). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PMC. [Link]

  • CUNY Academic Works. (2013). Ionic Liquids Tethered to Activated Carbon for Capture of Airborne Toxins. [Link]

  • Rogers, E. I., et al. (2009). Evaluation of a microfluidic device for the electrochemical determination of halide content in ionic liquids. PubMed. [Link]

  • Vander Hoogerstraete, T., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. [Link]

  • Lemus, J., et al. (2021). Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds. MDPI. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. ACS Publications. [Link]

  • Lemus, J., & Palomar, J. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. Ionic Liquids for Environmental Issues. [Link]

  • A-Level Chemistry. (n.d.). Testing for Halide Ions | Silver Nitrate and Ammonia. [Link]

  • Hilder, E. F., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry. [Link]

  • LibreTexts. (2023). Testing for Halide Ions. [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. [Link]

  • Google Patents. (n.d.).
  • Clark, J. (2022). Testing for halide ions. Chemguide. [Link]

  • Study Mind. (n.d.). The Halogens - Testing for Ions (A-Level Chemistry). [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ding, J., & Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids. [Link]

Sources

Optimization

Technical Support Center: Optimizing Quaternization of 1-Bromononane and 1-Methylimidazole

Welcome to the Technical Support Center for Ionic Liquid Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 1-nonyl-3-methylimidazolium...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ionic Liquid Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 1-nonyl-3-methylimidazolium bromide ([C9mim][Br]). The quaternization of 1-methylimidazole with 1-bromononane is a foundational SN2 nucleophilic substitution, but it is notoriously sensitive to kinetic barriers and thermodynamic runaway.

Below, we provide mechanistic troubleshooting, quantitative optimization data, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why is my conventional synthesis of [C9mim][Br] taking over 48 hours, and how can I accelerate it without using microwaves? A1: The rate-limiting step in this quaternization is the SN2 nucleophilic attack of the neutral 1-methylimidazole nitrogen on the terminal carbon of 1-bromononane. This forms a transition state with significant charge separation[1]. If you are running this reaction solvent-free or in a non-polar solvent under conventional heating, the lack of stabilization for this highly polar transition state results in a massive kinetic barrier. Causality & Solution: To accelerate the reaction conventionally, switch to a polar aprotic solvent like acetonitrile. Solvents with high dipolarity/polarizability stabilize the charge-separated transition state, significantly lowering the activation energy and improving the reaction rate[1].

SN2Mechanism R Neutral Reactants 1-Methylimidazole + 1-Bromononane TS Transition State (Charge Separation) R->TS Nucleophilic Attack P Ionic Liquid Product [C9mim][Br] TS->P Bromide Departure

SN2 nucleophilic substitution mechanism showing charge separation in the transition state.

Q2: When switching to solvent-free microwave synthesis, my reaction mixture degrades and turns dark brown. What is causing this? A2: You are experiencing thermal runaway. While the neutral starting materials (1-methylimidazole and 1-bromononane) absorb microwaves poorly, the ionic liquid product ([C9mim][Br]) is highly polar and strongly couples with the microwave field[2]. As the reaction progresses, the localized dielectric heating of the newly formed ionic liquid causes a rapid "thermal overshoot," leading to product decomposition and discoloration[2]. Causality & Solution: You must introduce a microwave-transparent heat sink. Do not use a 1:1 stoichiometric ratio. Instead, use a molar ratio of 1:1.1 to 1:1.3 (excess 1-bromononane). The excess non-polar alkyl halide absorbs excess thermal energy without coupling to the microwave field, preventing runaway and preserving product integrity[3],[2].

Q3: How do I validate the completion of the quaternization reaction in real-time without relying solely on arbitrary reaction times? A3: A robust protocol must be self-validating. Physical Validation: In solvent-based systems (using moderately polar solvents), completion is indicated by a distinct biphasic separation; the highly polar[C9mim][Br] will crash out as a dense, viscous lower phase[1]. Analytical Validation: Use 1H NMR tracking. The reaction is complete when the singlet corresponding to the N-CH-N proton of the imidazolium ring shifts significantly downfield (typically to δ 9.1–9.3 ppm in DMSO-d6), confirming full quaternization[4].

Part 2: Quantitative Data & Optimization Tables

To facilitate rapid decision-making, the following table summarizes the optimized parameters for both conventional and microwave-assisted workflows.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convective / ConductiveDielectric Heating
Solvent System Acetonitrile (Polar Aprotic)Solvent-Free
Optimal Molar Ratio (1-MIM : 1-Bromononane) 1 : 1.051 : 1.1 to 1 : 1.3
Reaction Temperature 80 °C (Reflux)80 °C
Reaction Time 48 - 72 hours10 - 20 minutes
Typical Yield 80 - 85%> 90%
Primary Risk Factor Extended time, solvent toxicityThermal runaway, product degradation

Part 3: Standardized Experimental Protocols

ReactionOptimization A Reactants: 1-Methylimidazole + 1-Bromononane B Microwave Irradiation (Solvent-Free, 80°C) A->B High Throughput C Conventional Heating (Acetonitrile, 80°C) A->C Scale-up / Batch D Thermal Runaway Control (1:1.1 Molar Ratio) B->D E Kinetically Favorable (Polar Aprotic Solvent) C->E F Yield: >90% (10-20 min) D->F G Yield: 80-90% (48-72 hrs) E->G

Workflow for optimizing [C9mim][Br] synthesis via microwave vs conventional heating.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

This protocol utilizes dielectric heating for rapid synthesis while mitigating thermal degradation.

  • Preparation: In a microwave-safe quartz or heavy-walled glass reactor, combine 1-methylimidazole and 1-bromononane in a strictly controlled 1:1.1 molar ratio .

    • Causality: The 10% excess of 1-bromononane acts as a non-polar heat sink to absorb thermal overshoot generated by the forming ionic liquid[2].

  • Irradiation: Seal the vessel (if equipped with pressure control) or use an open vessel with a reflux condenser. Irradiate at 80 °C for 10 to 20 minutes[3]. Ensure the microwave synthesizer is set to dynamically attenuate power (e.g., max 150-300 W) once the target temperature is reached[5].

  • Self-Validation: The reaction is physically complete when the mixture transitions from a highly fluid, clear liquid to a dense, viscous, slightly yellow phase.

  • Purification: Decant any unreacted 1-bromononane. Wash the highly viscous product three times with cold ethyl acetate to extract residual starting materials[4].

  • Drying: Dry the resulting [C9mim][Br] powder or viscous liquid in a vacuum drying oven for 48 hours at 40–45 °C to remove trace moisture and solvents[4].

Protocol B: Kinetically Optimized Conventional Synthesis (Scale-Up/Batch)

This protocol utilizes solvent polarity to overcome the SN2 kinetic barrier when microwave reactors are unavailable.

  • Preparation: In a round-bottom flask, dissolve 1-methylimidazole and 1-bromononane (1:1.05 molar ratio) in anhydrous acetonitrile.

    • Causality: Acetonitrile stabilizes the charge-separated transition state, accelerating the reaction compared to non-polar solvents[1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 48 to 72 hours[5].

  • Self-Validation: Extract a 0.1 mL aliquot and remove the solvent under vacuum. If the residue is a single, highly viscous phase with no pungent amine odor, the quaternization is complete.

  • Purification: Remove the acetonitrile via rotary evaporation. Wash the crude ionic liquid with cold ethyl acetate to precipitate the product and remove unreacted precursors[4].

  • Drying: Subject the purified product to a dynamic vacuum at 45 °C for 48 hours to yield pure [C9mim][Br][4].

Part 4: References

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids Source: National Institutes of Health (NIH / PMC) URL:

  • Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids Source: Asian Journal of Chemistry URL:

  • Scaling-up the Synthesis of 1-Butyl-3-methylimidazolium Chloride under Microwave Irradiation Source: Australian Journal of Chemistry (ConnectSci) URL:

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium Source: KU ScholarWorks URL:

  • Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation Source: ResearchGate URL:

Sources

Troubleshooting

Drying protocols for 1-Methyl-3-nonylimidazolium bromide before analysis

Technical Support Center: Drying Protocols for 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br) Welcome to the Technical Support Center for Ionic Liquid Sample Preparation. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Drying Protocols for 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Welcome to the Technical Support Center for Ionic Liquid Sample Preparation. As a Senior Application Scientist, I frequently encounter analytical failures stemming from a single, overlooked variable: residual water.

1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a highly hygroscopic room-temperature ionic liquid (RTIL). The bromide anion forms strong hydrogen bonds with atmospheric moisture. Even trace amounts of water act as a co-solvent, drastically altering the liquid's viscosity, density, and electrochemical window. To ensure scientific integrity, your drying protocol must be a self-validating system —meaning the physical removal of water must be strictly coupled with quantitative analytical validation.

Section 1: Core Methodologies

Protocol A: Dynamic High-Vacuum Drying (The Gold Standard)

Experience dictates that static drying is insufficient for long-chain imidazolium salts. The following protocol utilizes dynamic mass transfer to overcome kinetic trapping.

  • Preparation & Surface Area Maximization: Transfer the synthesized[C9mim]Br into a clean, dry Schlenk flask[1]. Add a PTFE-coated magnetic stir bar. Gently warm the flask to lower the IL's viscosity, allowing it to coat the lower walls and maximize the surface area-to-volume ratio.

  • Gradual Vacuum Application: Connect the flask to a high-vacuum Schlenk line. Apply vacuum gradually (target <1.5 Torr) to prevent bumping or foaming caused by the rapid vaporization of dissolved water[2].

  • Thermal Desorption: Submerge the flask in an oil bath set to 70°C.

    • Causality Insight: While imidazolium bromides exhibit high thermal stability, exceeding 80°C under vacuum can trigger reverse Menschutkin reactions or thermal degradation if unreacted precursors are present[3]. Maintaining 70°C provides optimal kinetic energy to break the Br⁻···H₂O hydrogen bonds without risking decomposition.

  • Dynamic Agitation: Stir continuously at >400 RPM for 24 to 72 hours.

    • Causality Insight: As water evaporates, the viscosity of [C9mim]Br increases exponentially. Without vigorous stirring, water molecules become kinetically trapped in the bulk liquid matrix. Continuous agitation constantly renews the liquid-vacuum interface.

  • Inert Storage: Backfill the flask with ultra-high purity Argon and immediately transfer it to a glovebox for storage and handling.

Protocol B: Coulometric Karl Fischer (KF) Titration (System Validation)

A drying protocol is meaningless without validation. We require the water content to be <150 ppm before proceeding to sensitive analyses[4].

  • Setup: Utilize a coulometric KF titrator equipped with a diaphragm-less cell. Ensure the anolyte reagent is compatible with halide-based ionic liquids.

  • Baseline Verification: Run a blank titration. The baseline drift must stabilize below 10 µ g/min .

  • Sample Injection: Inside a glovebox, draw ~0.5 g of the dried [C9mim]Br into a gas-tight syringe. Weigh the syringe, inject the sample directly into the KF vessel, and re-weigh the syringe to determine the exact mass added.

  • Quantification: Titrate to the endpoint. If the result exceeds 150 ppm, the sample must return to the vacuum line.

Section 2: Troubleshooting Guide & FAQs

Q1: My [C9mim]Br turned from colorless to yellow/brown during the drying process. What happened? A: Discoloration is a primary indicator of thermal degradation or oxidation. If your batch contained trace impurities (e.g., unreacted 1-methylimidazole or 1-bromononane), heating them can induce Maillard-type reactions. Furthermore, if your vacuum system has a micro-leak, introducing oxygen at 70°C will oxidize the sample. Actionable Fix: Ensure your vacuum is strictly <1.5 Torr and backfill only with Argon. If the sample is heavily discolored, it must be re-purified via solvent extraction (washing with a cyclohexane/ethyl acetate mixture) and dried again[1].

Q2: After 48 hours of vacuum drying, my KF titration still shows >500 ppm water. Why is the water trapped? A: You are experiencing a mass transfer limitation. The long nonyl chain (C9) makes this specific IL highly viscous at room temperature. As the water leaves, the bulk viscosity spikes, creating a diffusion barrier that traps residual water molecules. Actionable Fix: You must decrease the diffusion path length. Either increase the stirring rate to >500 RPM, or use a rotary evaporator under high vacuum to spread the [C9mim]Br into a thin film across the flask walls.

Q3: Can I use 3Å molecular sieves instead of thermal vacuum drying to save time? A: No. While molecular sieves are sometimes used for less viscous ILs, they are fundamentally less effective for highly viscous, long-chain ILs like [C9mim]Br[2]. The high viscosity impedes the diffusion of water into the sieve pores. More critically, direct contact with aluminosilicate sieves can leach metal ions into the IL, ruining the sample for electrochemistry or NMR analysis.

Section 3: Quantitative Data Summary

The following table summarizes the efficacy of various drying methods for imidazolium-based ionic liquids, demonstrating why dynamic high-vacuum drying is the required standard.

Drying MethodTemperature (°C)PressureTime (h)Final Water Content (ppm)Suitability for [C9mim]Br
Dynamic High-Vacuum 70<1.5 Torr48< 150Optimal (Standard Protocol)
Static Vacuum Oven 7010 Torr72~ 450Sub-optimal (Mass transfer limited)
Argon Sparging 701 atm24~ 300Acceptable for moderate purity
3Å Molecular Sieves 251 atm72> 800Not Recommended (Leaching risk)

Section 4: Workflow Visualization

Below is the logical architecture of our self-validating drying system.

G Start Raw [C9mim]Br (Hygroscopic) KF1 Initial Karl Fischer Titration Start->KF1 Dry High-Vacuum Drying (70°C, <1.5 Torr, Stirring) KF1->Dry KF2 Final Karl Fischer Titration Dry->KF2 Decision Water < 150 ppm? KF2->Decision Pass Proceed to Analysis (NMR, Electrochemistry) Decision->Pass Yes Fail Extend Drying Time or Increase Surface Area Decision->Fail No Fail->Dry Loop

Self-validating high-vacuum drying workflow for [C9mim]Br.

References

  • Source: illinois.
  • Source: rsc.
  • Title: Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8)
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shift Assignments of 1-Methyl-3-nonylimidazolium Bromide

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the 1H NMR chemical shift assignments for the ionic liquid 1-Methyl-3-nonylimidazolium bromide, [C9MIM]Br. In the absence of a directly published spectrum for this specific compound, this guide leverages experimental data from its homologous series to provide a robust and predictive assignment. This comparative approach not only allows for an accurate characterization of the target molecule but also provides a deeper understanding of the structure-property relationships within this class of ionic liquids.

Understanding the Imidazolium Cation: A Comparative Analysis of Chemical Shifts

The 1H NMR spectrum of a 1-alkyl-3-methylimidazolium salt is characterized by distinct signals corresponding to the protons of the imidazolium ring and its alkyl substituents. The chemical shifts of these protons are influenced by factors such as the length of the alkyl chain, the nature of the counter-anion, and the solvent used for analysis. By comparing the reported 1H NMR data for 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), 1-butyl-3-methylimidazolium bromide ([BMIM]Br), and 1-octyl-3-methylimidazolium bromide ([OMIM]Br), we can observe clear trends that allow for a confident prediction of the chemical shifts for 1-methyl-3-nonylimidazolium bromide.

Key Proton Environments and Their Chemical Shift Trends

The structure of the 1-Methyl-3-nonylimidazolium cation and the designation of its proton environments are illustrated below:

Figure 1. Molecular structure of the 1-Methyl-3-nonylimidazolium cation with proton designations.

The following table summarizes the experimental 1H NMR chemical shift data for the homologous series and provides a predicted assignment for 1-Methyl-3-nonylimidazolium bromide. The data for the shorter chain analogues were obtained in CDCl3.[1]

Proton Designation[EMIM]Br (δ, ppm)[BMIM]Br (δ, ppm)[OMIM]Br (δ, ppm)[C9MIM]Br (Predicted δ, ppm) MultiplicityIntegration
H(2)9.6610.0310.37~10.4 s1H
H(4) / H(5)7.367.60, 7.497.57, 7.41~7.5-7.6 t, t2H
H(a) (N1-CH3)3.724.014.14~4.15 s3H
H(b) (N3-CH2-)4.034.234.32~4.3 t2H
H(c) (-CH2-)-1.791.92~1.9 p2H
H(d) (-(CH2)6-)-1.32-1.201.42-1.16~1.2-1.4 m12H
H(e) (-CH3)1.200.830.87~0.9 t3H

Causality Behind Chemical Shift Assignments:

  • Imidazolium Ring Protons (H(2), H(4), H(5)): The proton at the C(2) position, situated between two nitrogen atoms, is the most deshielded and therefore appears at the highest chemical shift (downfield). This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atoms. The protons at C(4) and C(5) are in a more electron-rich environment and thus appear at a higher field (upfield) compared to H(2). As the alkyl chain length increases, a slight downfield shift is observed for all ring protons, which can be attributed to subtle changes in the electronic environment and potential intermolecular interactions.

  • N-Methyl Protons (H(a)): The singlet corresponding to the methyl group attached to the N(1) nitrogen is typically found around 4.1-4.2 ppm. Its chemical shift is relatively consistent across the series.

  • N-Alkyl Chain Protons (H(b) - H(e)):

    • The methylene protons directly attached to the N(3) nitrogen (H(b)) are deshielded due to the proximity of the positively charged imidazolium ring and appear as a triplet.

    • The subsequent methylene protons (H(c), H(d)) of the nonyl chain appear as a broad multiplet in the aliphatic region (around 1.2-1.9 ppm).

    • The terminal methyl protons (H(e)) of the nonyl chain are the most shielded and appear as a triplet at the highest field (most upfield), typically around 0.9 ppm.

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of 1-Methyl-3-nonylimidazolium bromide, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Synthesis of 1-Methyl-3-nonylimidazolium Bromide

A well-established method for the synthesis of 1-alkyl-3-methylimidazolium halides is the direct quaternization of 1-methylimidazole.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 1-Methylimidazole 1-Methylimidazole Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) 1-Methylimidazole->Solvent (e.g., Acetonitrile) 1-Bromononane 1-Bromononane 1-Bromononane->Solvent (e.g., Acetonitrile) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Solvent (e.g., Acetonitrile)->Inert Atmosphere (N2 or Ar) Reflux (e.g., 70-80 °C) Reflux (e.g., 70-80 °C) Inert Atmosphere (N2 or Ar)->Reflux (e.g., 70-80 °C) Solvent Removal (Rotary Evaporation) Solvent Removal (Rotary Evaporation) Reflux (e.g., 70-80 °C)->Solvent Removal (Rotary Evaporation) Washing (e.g., with Ethyl Acetate) Washing (e.g., with Ethyl Acetate) Solvent Removal (Rotary Evaporation)->Washing (e.g., with Ethyl Acetate) Drying (High Vacuum) Drying (High Vacuum) Washing (e.g., with Ethyl Acetate)->Drying (High Vacuum) [C9MIM]Br [C9MIM]Br Drying (High Vacuum)->[C9MIM]Br

Figure 2. Workflow for the synthesis of 1-Methyl-3-nonylimidazolium bromide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromononane in a suitable solvent such as acetonitrile. The use of a solvent helps to control the reaction temperature and facilitate stirring.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 70-80 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a viscous oil or a waxy solid, should be washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. This is a critical step to ensure the purity of the final product.

  • Drying: Dry the purified ionic liquid under high vacuum for several hours to remove any residual solvent and moisture. The presence of water can significantly affect the 1H NMR spectrum.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the ionic liquid is readily soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for imidazolium-based ionic liquids. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.

  • Sample Concentration: Dissolve approximately 10-20 mg of the purified 1-Methyl-3-nonylimidazolium bromide in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak can also be used for referencing if its chemical shift is known and constant.

Potential Impurities and Their NMR Signatures

The primary impurities in the synthesis of 1-alkyl-3-methylimidazolium bromides are unreacted starting materials:

  • 1-Methylimidazole: This will show characteristic signals for the methyl group and the three imidazolium ring protons, but at different chemical shifts than the product.

  • 1-Bromononane: The presence of this starting material will be indicated by signals corresponding to the alkyl chain protons, which may overlap with the product signals, but the characteristic signal for the -CH2Br group will be distinct.

Careful purification by washing with a non-polar solvent is crucial to remove these impurities. The absence of their characteristic signals in the 1H NMR spectrum is a good indicator of the purity of the final product.

Conclusion

This guide provides a comprehensive and objective comparison for the 1H NMR chemical shift assignments of 1-Methyl-3-nonylimidazolium bromide. By leveraging data from its homologous series, we have established a reliable predictive framework for the characterization of this ionic liquid. The detailed experimental protocol for both synthesis and NMR analysis ensures that researchers can obtain high-quality, reproducible data. A thorough understanding of the 1H NMR spectrum is fundamental for confirming the structure and purity of 1-Methyl-3-nonylimidazolium bromide, which is essential for its application in various fields of research and development.

References

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Antony, J. H., Dölle, A., Mertens, D., Wasserscheid, P., Carper, W. R., & Wahlbeck, P. G. (2005). 13C NMR Relaxation Rates in the Ionic Liquid 1-Methyl-3-nonylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry A, 109(30), 6676–6682. [Link]

  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of Imidazolium-Based Ionic Liquids: Unveiling the Functional Groups of [C9mim]Br

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of 1-nonyl-3-methylimidazolium bromide ([C9mim]Br), a long-chain ionic liquid, against its shorter-chain cou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of 1-nonyl-3-methylimidazolium bromide ([C9mim]Br), a long-chain ionic liquid, against its shorter-chain counterpart, 1-butyl-3-methylimidazolium bromide ([C4mim]Br). This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the characterization of ionic liquids. We will delve into the causal relationships behind spectral features, providing a framework for the self-validating interpretation of experimental data.

The Significance of FTIR Spectroscopy in Ionic Liquid Characterization

FTIR spectroscopy is a powerful, non-destructive technique for probing the molecular vibrations of materials. For ionic liquids (ILs), which are salts with melting points below 100°C, FTIR provides a molecular-level fingerprint, revealing crucial information about their structure, intermolecular interactions, and the influence of constituent ions. The vibrational modes of the imidazolium cation and the associated anion are sensitive to their local environment, making FTIR an invaluable tool for understanding the properties of these unique materials.

The choice between different alkyl chain lengths on the imidazolium cation, such as the nonyl group in [C9mim]Br versus the butyl group in [C4mim]Br, significantly impacts the physicochemical properties of the ionic liquid, including its viscosity, conductivity, and solvency. These differences are directly reflected in their FTIR spectra, particularly in the regions associated with C-H stretching and bending vibrations.

Deconvoluting the FTIR Spectrum of Imidazolium Bromide Ionic Liquids

The FTIR spectrum of an imidazolium-based ionic liquid is a composite of the vibrational modes of the imidazolium cation and the counter-anion. The bromide anion (Br⁻), being a single atom, does not exhibit internal vibrational modes, but its interaction with the cation can influence the cation's spectral features, particularly those of the imidazolium ring's C-H bonds through hydrogen bonding.

The Imidazolium Cation: A Vibrational Breakdown

The key functional groups of the 1-alkyl-3-methylimidazolium cation and their characteristic FTIR absorption regions are:

  • Imidazolium Ring C-H Stretches: The aromatic C-H stretching vibrations of the imidazolium ring typically appear at wavenumbers above 3000 cm⁻¹. Specifically, the C(2)-H stretch is often observed around 3150 cm⁻¹, while the C(4)-H and C(5)-H stretches are found at slightly lower wavenumbers. The position and intensity of these peaks are particularly sensitive to hydrogen bonding interactions with the anion.[1]

  • Alkyl Chain C-H Stretches: The aliphatic C-H stretching vibrations of the alkyl and methyl groups occur below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are typically observed in the 2850-2960 cm⁻¹ region.[2]

  • Imidazolium Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazolium ring give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). The C=C and C=N stretching vibrations of the ring are typically found in the 1500-1600 cm⁻¹ range.[3][4]

  • Alkyl Chain Bending Vibrations: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups of the alkyl chain also appear in the fingerprint region, typically between 1300 cm⁻¹ and 700 cm⁻¹.

Comparative FTIR Analysis: [C9mim]Br vs. [C4mim]Br

Table 1: Comparative FTIR Peak Assignments for [C9mim]Br (Inferred) and [C4mim]Br

Wavenumber (cm⁻¹)Vibrational Assignment[C9mim]Br[C4mim]BrRationale for Differences
~3150Imidazolium C(2)-H StretchMediumMediumMinimal change expected as this is primarily influenced by the anion.
~3100-3050Imidazolium C(4,5)-H StretchesMediumMediumMinimal change expected.
~2955-2965Asymmetric CH₃ Stretch (Alkyl & Methyl)StrongMedium-StrongIncreased intensity due to the larger number of CH₃ and CH₂ groups.
~2925-2935Asymmetric CH₂ Stretch (Alkyl Chain)StrongMediumSignificantly stronger in [C9mim]Br due to the longer nonyl chain.
~2870-2880Symmetric CH₃ Stretch (Alkyl & Methyl)Medium-StrongMediumIncreased intensity.
~2855-2865Symmetric CH₂ Stretch (Alkyl Chain)StrongMediumSignificantly stronger in [C9mim]Br.
~1570Imidazolium Ring C=C/C=N StretchStrongStrongLittle to no change expected.
~1465CH₂ Scissoring (Alkyl Chain)StrongMediumIncreased intensity due to the longer alkyl chain.
~1170Imidazolium Ring In-plane BendMediumMediumMinimal change expected.
~750CH₂ Rocking (Alkyl Chain)Medium-StrongWeak-MediumA characteristic "long-chain" band that increases in intensity with alkyl chain length.

The most significant difference between the spectra of [C9mim]Br and [C4mim]Br is the increased intensity of the aliphatic C-H stretching and bending modes in the former. The longer nonyl chain in [C9mim]Br results in a greater number of CH₂ groups, leading to more intense absorptions in the 2800-3000 cm⁻¹ and ~1465 cm⁻¹ regions. Furthermore, the appearance or increased intensity of a band around 750 cm⁻¹, attributed to the rocking motion of a longer methylene chain, is a key indicator of a longer alkyl substituent.

Experimental Protocol: ATR-FTIR Spectroscopy of Ionic Liquids

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining FTIR spectra of ionic liquids due to its minimal sample preparation requirements.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned. A background spectrum of the clean, empty ATR crystal should be collected.

  • Sample Application: Place a small drop (typically 1-2 µL) of the ionic liquid onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32 scans) for a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.

Causality in Experimental Choices
  • Why ATR? Ionic liquids are often viscous and non-volatile, making them ideal for ATR analysis, which requires direct contact with the crystal. Traditional transmission methods can be challenging due to the difficulty in preparing thin films of controlled thickness.

  • Why a Background Spectrum? The background spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical components, ensuring that the final spectrum represents only the sample.

  • Why Good Contact? The evanescent wave, which interacts with the sample, only penetrates a few micrometers beyond the crystal surface. Therefore, intimate contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.

Visualizing the Workflow

The following diagram illustrates the logical flow of an FTIR spectral analysis experiment for an ionic liquid.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Ionic Liquid on Crystal D Acquire FTIR Spectrum C->D E Process Spectrum (Baseline Correction, etc.) D->E F Peak Picking & Assignment E->F G Comparative Analysis F->G H H G->H Report Findings

Caption: Workflow for FTIR Spectral Analysis of Ionic Liquids.

Conclusion

FTIR spectroscopy provides a rapid and informative method for characterizing the functional groups and structural differences in imidazolium-based ionic liquids. The comparison between [C9mim]Br and [C4mim]Br highlights the significant influence of the alkyl chain length on the vibrational spectrum, primarily observed in the C-H stretching and bending regions. By understanding the fundamental principles of FTIR and following a robust experimental protocol, researchers can confidently utilize this technique to gain valuable insights into the molecular characteristics of ionic liquids, aiding in the design and application of these versatile materials.

References

  • Rajkumar, T., et al. (2014). Synthesis and characterization of hybrid molecular material prepared by ionic liquid and silicotungstic acid. ResearchGate. [Link]

  • Rivera-Rubero, S., & Baldelli, S. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation. The Journal of Physical Chemistry B, 110(8), 3407–3413. [Link]

  • Wang, H., et al. (2007). Orientation and Structure of Ionic Liquid Cation at Air/[bmim][BF4] Aqueous Solution Interface. ResearchGate. [Link]

  • Yamaguchi, T., et al. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, 7(35), 30999–31010. [Link]

  • Kiefer, J., et al. (2007). Experimental Vibrational Study of Imidazolium-Based Ionic Liquids: Raman and Infrared Spectra of 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium Ethylsulfate. Applied Spectroscopy, 61(12), 1306–1311. [Link]

  • Ejidike, I. P., & Fakinle, B. S. (2018). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. International Journal of ChemTech Research, 11(5), 209-219. [Link]

  • Chowdhury, A., & Thynell, S. T. (2006). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. International Atomic Energy Agency. [Link]

  • Ludwig, R., & Fumino, K. (2011). Low-frequency vibrational FTIR spectra of the imidazoliumbased aprotic... ResearchGate. [Link]

  • Hu, Z., et al. (2008). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica, 24(11), 2033-2038. [Link]

  • Ali, M., et al. (2021). FTIR absorption spectrum in the range of 500–4000 cm⁻¹ for IL [C4mim][CH3SO3]. ResearchGate. [Link]

  • Idrus, S. Z., et al. (2014). Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. The Journal of Physical Chemistry B, 118(49), 14464–14472. [Link]

  • Gouveia, A. S. L., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Polymers, 14(19), 4193. [Link]

  • LibreTexts. (2023). Table of Characteristic IR Absorptions. [Link]

  • Takekiyo, T., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Omega, 6(2), 1635–1646. [Link]

  • Ludwig, R. (2009). Measured low-frequency vibrational FTIR spectrum of [C 4 mim][BF 4 ]... ResearchGate. [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

  • Kim, Y., et al. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 109(39), 18481–18488. [Link]

  • Kumar, A., et al. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. RSC Advances, 5(1), 1-10. [Link]

  • Kiefer, J., & Fries, J. (2007). Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. Applied Spectroscopy, 61(12), 1306-11. [Link]

  • Pal, A., & Gaba, R. (2024). Apparent Molar Properties of 1-Dodecyl-3-methylimidazolium Bromide Ionic Liquid in the Presence of Aqueous Solution Containing Glycyl-L-X (X = Alanine and Phenylalanine) Dipeptides. Journal of Chemical & Engineering Data. [Link]

  • Samsudin, A. S., et al. (2018). IR spectrum of a) [EMIm]Br ionic liquid and b) [EMIm]Ac ionic liquid. ResearchGate. [Link]

Sources

Validation

Thermal Analysis of 1-Methyl-3-nonylimidazolium Bromide: A Comparative Guide to TGA and DSC Characterization

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Thermal Analysis for Ionic Liquids Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermal Analysis for Ionic Liquids

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques in the characterization of ionic liquids. TGA provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This is crucial for determining the upper-temperature limit for the application of an IL. DSC, on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of phase transitions such as melting, crystallization, and glass transitions, which are critical for understanding the physical state and processing parameters of an IL.

Experimental Workflow for Thermal Analysis

A typical experimental workflow for the thermal analysis of an ionic liquid using TGA and DSC is outlined below. The precise parameters can be adjusted based on the specific properties of the IL and the desired information.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 DSC Analysis SamplePrep Hygroscopic IL Handling: - Dry under vacuum - Handle in inert atmosphere (glovebox) TGA_Setup TGA Instrument Setup: - Platinum pan - Nitrogen atmosphere (e.g., 50 mL/min) - Heating rate (e.g., 10 °C/min) SamplePrep->TGA_Setup DSC_Setup DSC Instrument Setup: - Sealed aluminum pans - Nitrogen atmosphere - Heating/cooling rate (e.g., 5-10 °C/min) SamplePrep->DSC_Setup TGA_Run TGA Measurement: - Heat from ambient to e.g., 600 °C TGA_Setup->TGA_Run TGA_Data Data Analysis: - Onset decomposition temperature (Tonset) - Peak decomposition temperature (Tpeak) - Residual mass TGA_Run->TGA_Data DSC_Run DSC Measurement: - Heat/cool cycles to observe  melting, crystallization, glass transition DSC_Setup->DSC_Run DSC_Data Data Analysis: - Melting temperature (Tm) - Crystallization temperature (Tc) - Glass transition temperature (Tg) - Enthalpy of transitions (ΔH) DSC_Run->DSC_Data

Caption: Experimental workflow for TGA and DSC analysis of ionic liquids.

Comparative TGA Analysis: Predicting the Thermal Stability of [C9MIM]Br

While specific TGA curves for 1-Methyl-3-nonylimidazolium bromide are not available, we can infer its thermal stability by examining related imidazolium bromide salts with varying alkyl chain lengths. The thermal stability of 1-alkyl-3-methylimidazolium bromide ionic liquids is influenced by the length of the alkyl chain.

Studies on 1-n-butyl-3-methylimidazolium bromide ([BMIM]Br) and 1-n-octyl-3-methylimidazolium bromide ([OMIM]Br) show that they exhibit appreciable decomposition even at temperatures below the onset decomposition temperature determined by fast-scan TGA experiments.[1] Long-term isothermal TGA studies revealed a linear mass loss over time for both ILs in the range of 533–573 K (260–300 °C).[1] The onset decomposition temperature for [BMIM]Br has been reported to be around 293 °C, with the peak at 333 °C.[1] Another study found the decomposition of [BMIM]Br to start around 260°C.[2] For [OMIM]Br, the onset temperature is in a similar range.[1]

The primary decomposition mechanism for 1-alkyl-3-methylimidazolium halides is believed to be an S\subN2-type reaction, leading to the formation of a neutral alkyl halide and methylimidazole.[3]

Expected TGA Profile for [C9MIM]Br:

Based on the trends observed in the homologous series, the thermal stability of 1-Methyl-3-nonylimidazolium bromide is expected to be comparable to or slightly lower than that of [OMIM]Br. The increasing length of the alkyl chain can slightly decrease the thermal stability in this class of ionic liquids. Therefore, the onset of decomposition for [C9MIM]Br under a nitrogen atmosphere is anticipated to be in the range of 250-280 °C .

Ionic LiquidOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Primary Decomposition Products
[BMIM]Br ~260-293[1][2]~333[1]1-Butylimidazole, Methyl bromide
[OMIM]Br Similar to [BMIM]Br[1]Not specified1-Octylimidazole, Methyl bromide
[C9MIM]Br (Predicted) 250 - 280Not specified1-Nonylimidazole, Methyl bromide

Comparative DSC Analysis: Predicting the Phase Behavior of [C9MIM]Br

The phase behavior of ionic liquids, including melting point and glass transition temperature, is significantly influenced by the structure of the cation and anion. For 1-alkyl-3-methylimidazolium bromides, the melting point is affected by the alkyl chain length.

DSC studies of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have shown a broad melting range, which is attributed to the conformational flexibility of the butyl group.[4] The melting temperature of [BMIM]Br has been determined, though specific values can vary depending on the experimental conditions.[4] For 1-ethyl-3-methylimidazolium bromide ([EMIM]Br), the experimental melting point is reported to be 352 K (79 °C).[5]

As the alkyl chain length increases in the 1-alkyl-3-methylimidazolium series, the melting point tends to decrease initially and then increase for longer chains due to increased van der Waals interactions and potential for crystalline packing.

Expected DSC Profile for [C9MIM]Br:

Given the nonyl chain, 1-Methyl-3-nonylimidazolium bromide is likely to have a melting point that is influenced by the interplay of cation symmetry and van der Waals forces. It is plausible that [C9MIM]Br could exhibit a melting point below 100 °C. It may also exhibit complex phase behavior, including the potential for a glass transition if crystallization is kinetically hindered upon cooling.

G cluster_0 Thermal Properties of 1-Alkyl-3-methylimidazolium Bromides [EMIM]Br [EMIM]Br (C2 Chain) Tm: ~79 °C [BMIM]Br [BMIM]Br (C4 Chain) Exhibits broad melting [EMIM]Br->[BMIM]Br Increasing Alkyl Chain [OMIM]Br [OMIM]Br (C8 Chain) Decomposition similar to [BMIM]Br [BMIM]Br->[OMIM]Br Increasing Alkyl Chain [C9MIM]Br [C9MIM]Br (C9 Chain) Predicted Properties: - Tonset: 250-280 °C - Tm: <100 °C (likely) [OMIM]Br->[C9MIM]Br Predicted Trend

Caption: Relationship between alkyl chain length and thermal properties.

Conclusion and Future Directions

In the absence of direct experimental data, this guide provides a predictive comparison of the TGA and DSC curves for 1-Methyl-3-nonylimidazolium bromide based on established trends within the 1-alkyl-3-methylimidazolium bromide series. It is anticipated that [C9MIM]Br will exhibit moderate thermal stability with a decomposition onset between 250-280 °C. Its phase behavior is likely to be characterized by a melting point below 100 °C, although the potential for complex phase transitions exists.

For drug development professionals and researchers, it is crucial to experimentally verify these predicted thermal properties before considering [C9MIM]Br for any application. Such experimental data would not only ensure operational safety but also contribute valuable information to the broader understanding of structure-property relationships in ionic liquids.

References

  • Harvey, I. J., & U. Fiona. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 102(2), 725-731. [Link]

  • Bel-lan, A., et al. (2011). Thermal Decomposition Mechanism of 1-ethyl-3-methylimidazolium Bromide Ionic Liquid. Defense Technical Information Center. [Link]

  • Tu, K., Li, G., & Jiang, Y. (2012). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica, 28(5), 1139-1144.
  • Liu, S.-H., et al. (2023). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Materials, 16(20), 6789. [Link]

  • Mudring, A.-V., et al. (2012). Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride [BMIm]Cl derived from the identification of fragments during the TG/MS scan. ResearchGate. [Link]

  • Li, H., et al. (2011). Atomistic simulations of the solid-liquid transition of 1-ethyl-3-methyl imidazolium bromide ionic liquid. The Journal of Chemical Physics, 135(15), 154502. [Link]

  • Mudring, A.-V., et al. (2012). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating and cooling with a rate of 1 K min −1. ResearchGate. [Link]

  • Yamaguchi, T., et al. (2007). High-pressure phase behavior of the room temperature ionic liquid 1-ethyl-3-methylimidazolium nitrate. The Journal of Physical Chemistry B, 111(48), 13461-13467. [Link]

  • Zaitsau, D. H., et al. (2020). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]

  • Jaganathan, J. R., Sivapragasam, M., & Wilfred, C. D. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Journal of Chemical Engineering & Process Technology, 7(4). [Link]

  • Russina, O., et al. (2012). Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv.org. [Link]

  • Abe, H., et al. (2007). Melting and freezing behaviors of prototype ionic liquids, 1-butyl-3-methylimidazolium bromide and its chloride, studied by using a nano-Watt differential scanning calorimeter. The Journal of Physical Chemistry B, 111(22), 6204-6209. [Link]

  • Meng, J., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2911. [Link]

  • Souda, R. (2009). Phase transition of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide thin films on highly oriented pyrolytic graphite. The Journal of Physical Chemistry B, 113(39), 12973-12977. [Link]

  • Jedrzejowska, A., et al. (2015). Phase transitions, molecular dynamics and structural properties of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Characterization of [C₉mim]Br: Unveiling Molecular Identity with ESI-MS and Orthogonal Techniques

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of ionic liquids (ILs), 1-methyl-3-nonylimidazolium bromide, or [C₉mim]Br, presents a compelling subject of study due to its pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of ionic liquids (ILs), 1-methyl-3-nonylimidazolium bromide, or [C₉mim]Br, presents a compelling subject of study due to its potential applications ranging from a reaction medium to an active pharmaceutical ingredient.[1][2] Rigorous characterization is paramount to ensuring its purity, stability, and, ultimately, its fitness for any given application. This guide provides an in-depth comparison of Electrospray Ionization Mass Spectrometry (ESI-MS) with other critical analytical techniques for the comprehensive characterization of [C₉mim]Br.

The Central Role of ESI-MS in Ionic Liquid Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) stands as a cornerstone technique for the analysis of ionic liquids.[3] Its "soft" ionization process is exceptionally well-suited for these non-volatile, charged compounds, allowing for their transfer from the solution phase to the gas phase with minimal fragmentation.[3] This preserves the intact ionic species for accurate mass determination.

Why ESI-MS is the Primary Choice for [C₉mim]Br

The inherent nature of [C₉mim]Br as a salt makes it readily amenable to ESI-MS analysis. The pre-formed cation, [C₉mim]⁺, and anion, Br⁻, in solution are efficiently desolvated and introduced into the mass analyzer.[4] This direct analysis provides immediate information on the molecular weight of the constituent ions, serving as a primary confirmation of successful synthesis.

A typical positive-ion ESI-MS spectrum of [C₉mim]Br will be dominated by the peak corresponding to the 1-methyl-3-nonylimidazolium cation ([C₉mim]⁺). The expected monoisotopic mass for this cation (C₁₃H₂₅N₂⁺) is approximately 209.20 m/z. In negative-ion mode, the spectrum would show peaks for the bromide anion at m/z 79 and 81, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]

Beyond simple mass confirmation, ESI-MS can reveal the presence of ionic impurities and aggregation phenomena.[3][6] By adjusting instrumental parameters, such as the cone voltage, aggregates of the form [(C₉mim)₂Br]⁺ or [(C₉mim)Br₂]⁻ can be observed, offering insights into the intermolecular interactions within the ionic liquid.[6][7]

Visualizing the ESI-MS Workflow

The process of analyzing [C₉mim]Br via ESI-MS can be broken down into several key stages, from sample introduction to ion detection.

ESI_MS_Workflow cluster_solution Sample Preparation cluster_esi Electrospray Ionization cluster_ms Mass Analysis cluster_data Data Output Sample [C₉mim]Br in Solution (e.g., Methanol/Water) Nebulization Nebulization (Charged Droplets) Sample->Nebulization Infusion Desolvation Desolvation (Solvent Evaporation) Nebulization->Desolvation Drying Gas Ion_Evaporation Ion Evaporation (Gas-Phase Ions) Desolvation->Ion_Evaporation Coulombic Fission Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Evaporation->Mass_Analyzer Ion Optics Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Processing

Caption: Workflow for the ESI-MS analysis of [C₉mim]Br.

In-Depth Analysis: Interpreting Fragmentation Patterns

While ESI is a soft ionization technique, increasing the energy in the ion source (e.g., by raising the cone voltage) can induce fragmentation, providing valuable structural information.[6] For the [C₉mim]⁺ cation, fragmentation typically occurs at the alkyl chain.[8] Common fragmentation pathways for imidazolium-based ionic liquids involve the loss of neutral alkene fragments from the longest alkyl chain. For [C₉mim]⁺, one would expect to see fragment ions corresponding to the loss of CₙH₂ₙ species. These fragmentation patterns can help to confirm the structure of the cation and distinguish it from isomers.

A Comparative Look: Orthogonal Characterization Techniques

While ESI-MS is a powerful tool, a comprehensive characterization of [C₉mim]Br necessitates the use of orthogonal analytical techniques. Each method provides unique and complementary information, ensuring a complete picture of the ionic liquid's identity, purity, and properties.

TechniqueInformation ProvidedAdvantages for [C₉mim]Br AnalysisLimitations
ESI-MS Molecular weight of cation and anion, impurity profile, aggregation.High sensitivity, direct analysis of ionic species, provides structural information through fragmentation.[3][9]May not detect neutral impurities, relative signal intensities may not directly correlate with concentration.[3][10]
NMR Spectroscopy (¹H, ¹³C) Detailed structural elucidation, confirmation of cation structure, detection of organic impurities.Provides unambiguous structural information, can quantify purity against a standard.[11][12][13]Less sensitive than MS, can be complex to interpret for impure samples.
Bromine NMR (⁷⁹Br, ⁸¹Br) Information on the chemical environment of the bromide anion.Direct observation of the anion, can indicate ion pairing or interactions.[5][14]Broad signals due to the quadrupolar nature of bromine nuclei can make interpretation difficult.[5][14]
Thermal Analysis (TGA/DSC) Thermal stability, decomposition temperature, phase transitions (melting point, glass transition).Crucial for determining the operational temperature range and assessing thermal stability.[1][15][16]Does not provide structural information.
FTIR Spectroscopy Presence of functional groups, confirmation of imidazolium ring structure.Quick and simple method to verify the presence of key structural motifs.[11][12]Provides limited structural detail compared to NMR.
HPLC Purity assessment, separation of ionic and non-ionic components.Can separate the cation and anion for individual analysis, useful for quantifying impurities.[17]Requires development of a suitable chromatographic method.

Experimental Protocols: A Practical Guide

Detailed Protocol for ESI-MS Analysis of [C₉mim]Br
  • Sample Preparation: Dissolve a small amount of [C₉mim]Br (approximately 1 mg) in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. Further dilute this stock solution to a final concentration of 1-10 µg/mL. The addition of an organic co-solvent like methanol enhances the volatility of the sample and improves the signal-to-noise ratio.[9]

  • Instrumentation and Setup:

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes separately.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Positive Ion Mode Parameters (for [C₉mim]⁺ detection):

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V (A higher voltage can be used to induce fragmentation).

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Desolvation Gas Flow: 500-800 L/hr (Nitrogen)

  • Negative Ion Mode Parameters (for Br⁻ detection):

    • Capillary Voltage: -2.5 to -3.5 kV

    • Cone Voltage: -20 to -40 V

    • Source and Desolvation Temperatures: Similar to positive mode.

  • Data Acquisition and Analysis: Acquire spectra over a mass range of m/z 50-1000. Analyze the resulting spectra to identify the molecular ion of the [C₉mim]⁺ cation and the isotopic pattern of the Br⁻ anion. If fragmentation was induced, identify the major fragment ions.

Protocol for ¹H NMR Analysis of [C₉mim]Br
  • Sample Preparation: Dissolve approximately 5-10 mg of [C₉mim]Br in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign the chemical shifts to the respective protons of the 1-methyl-3-nonylimidazolium cation. The chemical shifts will be characteristic of the protons on the imidazolium ring and the alkyl chains.[18][19]

Conclusion: A Multi-faceted Approach to a Definitive Characterization

The comprehensive characterization of [C₉mim]Br is not reliant on a single technique but rather a synergistic application of multiple analytical methods. ESI-MS provides the foundational data on molecular identity and purity from an ionic perspective. When combined with the detailed structural insights from NMR spectroscopy and the bulk property information from thermal analysis, a complete and trustworthy profile of the ionic liquid emerges. This multi-pronged approach is essential for researchers and developers to ensure the quality, consistency, and safety of [C₉mim]Br in its intended applications.

References

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC. (n.d.).
  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery - PMC. (2021, September 12).
  • (Br) Bromine NMR. (n.d.).
  • Author's personal copy - Docentes FCT NOVA. (n.d.).
  • Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent - ResearchGate. (2014, May 6).
  • Alternative to the Popular Imidazolium Ionic Liquids: 1,2,4-Triazolium Ionic Liquids with Enhanced Thermal and Chemical Stability | ACS Sustainable Chemistry & Engineering. (2019, August 16).
  • Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids - MDPI. (2021, October 22).
  • Bromine NMR on a benchtop - Oxford Instruments. (2024, March 5).
  • CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC. (n.d.).
  • Synthesis and Characterization of Imidazolium-Based Ionenes - MDPI. (2025, October 2).
  • Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry - UVic - University of Victoria. (n.d.).
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  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.).
  • Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities - PMC. (2022, July 1).
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  • NMR Spectroscopy - MSU chemistry. (n.d.).
  • ESI-MS Explained – TRACES Centre - University of Toronto Scarborough. (2020, October 15).
  • SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar. (n.d.).
  • Thermodynamic properties of 1-alkyl-3-methylimidazolium bromide ionic liquids | Request PDF - ResearchGate. (n.d.).
  • Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - Ben-Gurion University Research Portal. (2003, September 1).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • 1 H-NMR spectrum of [bmim]Br (chloroform-d, d/ppm relative to TMS). - ResearchGate. (n.d.).
  • Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field - MDPI. (2023, April 5).
  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. (n.d.).
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. (n.d.).
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  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing). (n.d.).
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  • Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega. (2023, December 17).
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Validation

A Comparative Guide to Purity Validation of 1-Methyl-3-nonylimidazolium Bromide: An HPLC-Centric Approach

Authored by: A Senior Application Scientist Introduction: The Imperative of Purity in Imidazolium-Based Ionic Liquids 1-Methyl-3-nonylimidazolium bromide ([C9MIm]Br) belongs to the versatile class of ionic liquids (ILs),...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Imidazolium-Based Ionic Liquids

1-Methyl-3-nonylimidazolium bromide ([C9MIm]Br) belongs to the versatile class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] These compounds are gaining significant traction as "green" solvents and catalysts in organic synthesis, materials science, and electrochemistry due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[2][3] However, the very synthesis that creates these novel materials can also introduce impurities—such as unreacted starting materials (e.g., 1-methylimidazole, 1-bromononane) and side-products—that can drastically alter the IL's performance, toxicity, and environmental impact.[1][4] Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reproducible and reliable research.

This guide provides an in-depth, HPLC-centric framework for the purity validation of 1-Methyl-3-nonylimidazolium bromide. We will explore the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), present a self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques, providing the data and context necessary for researchers to make informed decisions.

The Central Role of HPLC in Ionic Liquid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of ionic liquids. Its strength lies in its ability to separate, identify, and quantify non-volatile and thermally labile compounds, making it ideal for analyzing the organic cation of [C9MIm]Br and related organic impurities.[5] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this task, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based, like C18) and a polar mobile phase.[3]

The cationic nature of the 1-methyl-3-nonylimidazolium ion requires specific considerations. The interaction of the positively charged imidazolium ring with residual, negatively charged silanol groups on the silica support of the stationary phase can lead to poor peak shape (tailing) and inconsistent retention times.[6] To counteract this, mobile phase modifiers or specialized columns are employed. The addition of an acid (e.g., trifluoroacetic acid) or a competing salt can saturate the silanol groups, while mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide superior separation.[7][8]

Experimental Protocol: A Validated RP-HPLC Method for [C9MIm]Br Purity

This protocol outlines a robust, validated method for determining the purity of 1-Methyl-3-nonylimidazolium bromide.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 1-Methyl-3-nonylimidazolium bromide reference standard (highest available purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Deionized water (18.2 MΩ·cm).

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions: The following table summarizes the starting parameters for method development. These should be optimized to achieve the system suitability requirements.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and suppresses silanol interactions, improving peak shape.[9]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good separation for many organic compounds.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% BA gradient is necessary to elute potential impurities with a wide range of polarities, from unreacted polar starting materials to more nonpolar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 215 nmThe imidazolium ring exhibits UV absorbance at lower wavelengths. A DAD can be used to screen for impurities with different UV spectra.

3. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the [C9MIm]Br reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

4. Method Validation (Self-Validating System): To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).The peak for [C9MIm]Br should be pure and well-resolved from any degradation products or impurities.
Linearity Prepare at least five concentrations of the reference standard (e.g., 0.1 to 1.5 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) > 0.999.
Accuracy Perform recovery studies by spiking a known amount of reference standard into the sample at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Inject the same standard solution six times.Relative Standard Deviation (RSD) of peak areas should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.[10]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration at which the analyte can be accurately quantified.[10]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The results should remain unaffected by small, deliberate variations in method parameters.

5. Data Analysis and Purity Calculation: The purity of the sample is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of [C9MIm]Br Peak / Total Area of All Peaks) x 100

For higher accuracy, a reference standard is used to calculate the purity by external standard calibration.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solution prep_spl Prepare Sample Solution filter Filter Solutions (0.45 µm) prep_spl->filter setup Set Up HPLC (Method Parameters) filter->setup inject Inject Samples and Standards setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area or Ext. Std.) integrate->calculate report Generate Report (Include Validation Data) calculate->report

Caption: Workflow for the purity validation of 1-Methyl-3-nonylimidazolium bromide via HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that provide different types of information. The choice of technique depends on the specific purity question being asked.

TechniquePrincipleStrengthsWeaknessesBest For
HPLC-UV Differential partitioning between mobile and stationary phases.Excellent for quantification of organic impurities; high precision and accuracy; well-established validation protocols.May not detect impurities without a UV chromophore; co-elution can mask impurities; requires reference standards for absolute quantification.Routine quality control; quantifying known and unknown organic impurities; stability testing.
Nuclear Magnetic Resonance (¹H NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR); detects residual solvents.[11]Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals; less suitable for trace analysis.Structural confirmation; identification of major impurities and residual starting materials; absolute quantification (qNMR).
Ion Chromatography (IC) Ion-exchange separation of ionic species.The gold standard for quantifying anionic impurities, especially halides (Cl⁻, Br⁻) which are common residuals from synthesis.[1]Not suitable for analyzing the organic cation or non-ionic impurities; requires a dedicated IC system.Quantifying halide and other inorganic anion impurities; assessing the success of anion exchange reactions.[12]
Mass Spectrometry (MS / LC-MS) Separation of ions based on their mass-to-charge ratio.Extremely high sensitivity and specificity; provides molecular weight information for impurity identification.Quantification can be complex and may require isotopic standards; matrix effects can suppress ion signals.Identifying unknown impurities; trace-level impurity detection; confirming the identity of the main component.
Karl Fischer Titration Electrochemical titration based on the Bunsen reaction.Highly accurate and specific for water content determination.Only measures water content; not a method for organic or ionic impurities.Quantifying water content, which is a critical purity parameter for many ionic liquid applications.
Decision Framework for Purity Analysis

Decision_Framework node_rect node_rect start What is the Purity Question? q1 Routine QC for Organic Purity? start->q1 Quantification q2 Identify an Unknown Impurity? start->q2 Identification q3 Quantify Halide Content? start->q3 Specific Impurity q4 Need Absolute Quantification & Structure? start->q4 Structural Info a1 Use Validated HPLC-UV Method q1->a1 a2 Use LC-MS q2->a2 a3 Use Ion Chromatography q3->a3 a4 Use Quantitative NMR (qNMR) q4->a4

Caption: Decision framework for selecting the appropriate analytical technique for ionic liquid purity.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of 1-Methyl-3-nonylimidazolium bromide requires a well-reasoned, multi-faceted approach. RP-HPLC stands out as the primary workhorse for routine quality control, offering robust, quantitative data on organic impurities when properly developed and validated. Its strength lies in its precision, accuracy, and established protocols that ensure trustworthy and reproducible results.

However, for a complete purity profile, HPLC should be complemented by orthogonal techniques. ¹H NMR provides invaluable structural confirmation, Ion Chromatography is essential for quantifying residual halides, and LC-MS offers unparalleled sensitivity for identifying unknown trace impurities. By understanding the strengths and limitations of each method, researchers can design a comprehensive validation strategy that guarantees the quality of their ionic liquids, leading to more reliable and innovative science.

References

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]

  • Ali, I., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. [Link]

  • Scribd. (n.d.). Comprehensive Review of BMIM-Br Properties. [Link]

  • PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. National Center for Biotechnology Information. [Link]

  • Huddleston, J. G., et al. (2001).
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  • Chormale, S. R., et al. (2022). Development of Validated method by HPLC: A Review. International Journal for Scientific Research & Development. [Link]

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  • Thieme. (2025). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. [Link]

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Comparative

A Comparative Guide to the Electrochemical Windows of [C9mim]Br and [C4mim]Br

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of ionic liquids (ILs), understanding their fundamental electrochemical properties is paramount for their application in diverse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of ionic liquids (ILs), understanding their fundamental electrochemical properties is paramount for their application in diverse fields, from energy storage to electro-organic synthesis. A critical parameter is the electrochemical window (ECW), also known as the electrochemical stability window (ESW), which defines the potential range within which the ionic liquid remains electrochemically inert. This guide provides a detailed comparison of the electrochemical windows of two closely related imidazolium-based ionic liquids: 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) and 1-butyl-3-methylimidazolium bromide ([C4mim]Br).

This analysis is grounded in both available experimental data and established theoretical principles governing the electrochemical behavior of ionic liquids. We will delve into the nuanced effects of alkyl chain length on electrochemical stability and provide a comprehensive, field-proven protocol for the experimental determination of the electrochemical window.

The Significance of the Electrochemical Window

The electrochemical window is a key determinant of an ionic liquid's suitability for a specific electrochemical application. It represents the potential difference between the anodic and cathodic limits. Beyond these limits, the ionic liquid itself begins to oxidize or reduce. A wider electrochemical window is often desirable as it allows for a greater range of electrochemical reactions to be studied or utilized without interference from the electrolyte. The limits of the ECW are generally determined by the oxidation of the anion and the reduction of the cation[1][2].

[C9mim]Br vs. [C4mim]Br: A Comparative Analysis

The primary structural difference between [C9mim]Br and [C4mim]Br lies in the length of the alkyl chain attached to the imidazolium cation (a nonyl chain versus a butyl chain). This variation in alkyl chain length can influence various physicochemical properties of the ionic liquid, such as viscosity and conductivity. However, its effect on the electrochemical window is generally considered to be less pronounced.

Theoretical Considerations: The Role of Alkyl Chain Length

Computational studies based on density functional theory have shown that the electrochemical stability window of 1-alkyl-3-methylimidazolium cations does not vary significantly with the length of the alkyl side chain[1]. While the oxidation potential of the cation may show a slight increase with a longer alkyl chain, the overall impact on the total window width is minimal[1]. The reduction potential of 1-alkyl-3-methylimidazolium cations also shows little dependence on the alkyl chain length[1]. This is because the frontier molecular orbitals (HOMO and LUMO), which are involved in the redox processes, are primarily located on the imidazolium ring.

Experimental Data and Inferences

One study reports the electrochemical window of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) to be approximately 2.7 V [3]. Given the theoretical understanding that the alkyl chain length has a limited impact on the electrochemical window of imidazolium-based ILs, it is reasonable to infer that the electrochemical window of [C9mim]Br will be of a similar magnitude.

It is important to note that a study on 1-vinyl-3-alkylimidazolium bromides suggested that electrochemical stability decreased with a longer alkyl chain[4]. This highlights that while the general trend for simple alkyl-substituted imidazolium bromides points to minimal influence of the chain length, other functional groups (like the vinyl group in that study) can alter this behavior.

Data Summary

Ionic LiquidCommon NameCationAnionAlkyl Chain LengthReported Electrochemical Window (V)
[C9mim]Br 1-nonyl-3-methylimidazolium bromide[C9mim]+Br-9Not experimentally reported; inferred to be ~2.7 V
[C4mim]Br 1-butyl-3-methylimidazolium bromide[C4mim]+Br-4~2.7[3]

Experimental Protocol for Determining the Electrochemical Window

To enable researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for determining the electrochemical window of an ionic liquid using cyclic voltammetry. This method is a standard and widely accepted technique in the field[5][6][7].

Causality Behind Experimental Choices

The choice of each parameter in this protocol is critical for obtaining accurate and reproducible results. The use of a three-electrode system allows for the precise control and measurement of the potential at the working electrode. A glassy carbon working electrode is often chosen for its wide potential window and relative inertness. Minimizing water and oxygen content is crucial as these impurities can have their own redox reactions that would narrow the apparent electrochemical window of the ionic liquid. The scan rate is chosen to be slow enough to allow for the observation of the onset of the decomposition reactions clearly.

Step-by-Step Methodology
  • Preparation of the Electrochemical Cell:

    • A standard three-electrode electrochemical cell is used.

    • Working Electrode: A polished and cleaned glassy carbon electrode (GCE) is recommended.

    • Counter Electrode: A platinum wire or mesh is typically used.

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, or a quasi-reference electrode, like a silver or platinum wire, is suitable. The potential of the quasi-reference electrode should be calibrated against a standard redox couple (e.g., ferrocene/ferrocenium) if absolute potential values are required.

  • Ionic Liquid Preparation:

    • The ionic liquid ([C9mim]Br or [C4mim]Br) must be rigorously dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

    • The dried ionic liquid should be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent reabsorption of moisture and oxygen.

  • Cyclic Voltammetry Measurement:

    • The electrochemical cell is assembled inside the inert atmosphere glovebox.

    • The cyclic voltammogram is recorded using a potentiostat.

    • The potential is scanned from the open-circuit potential towards negative potentials to determine the cathodic limit, and then towards positive potentials to determine the anodic limit.

    • A typical scan rate is 10-50 mV/s.

    • Multiple cycles should be run to ensure the stability of the measurement.

  • Determination of the Electrochemical Window:

    • The electrochemical window is determined from the resulting cyclic voltammogram.

    • The cathodic and anodic limits are defined as the potentials at which the current starts to increase significantly due to the reduction or oxidation of the ionic liquid, respectively.

    • A cutoff current density (e.g., 0.1 or 1 mA/cm²) is often used to define these limits objectively. The electrochemical window is the difference between the anodic and cathodic potential limits.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_il Dry Ionic Liquid (High Vacuum, Heat) prep_cell Assemble 3-Electrode Cell (in Glovebox) prep_il->prep_cell cv_scan Perform Cyclic Voltammetry (e.g., 10-50 mV/s) prep_cell->cv_scan Transfer IL to Cell polish_we Polish & Clean Working Electrode (GCE) polish_we->prep_cell determine_limits Determine Anodic & Cathodic Limits (Cutoff Current Density) cv_scan->determine_limits Obtain Voltammogram calculate_ecw Calculate Electrochemical Window (Anodic Limit - Cathodic Limit) determine_limits->calculate_ecw

Caption: Experimental workflow for determining the electrochemical window.

Logical Relationship of Factors Affecting the Electrochemical Window

G il Ionic Liquid ([C9mim]Br or [C4mim]Br) cation Cation Structure (Imidazolium Core & Alkyl Chain Length) il->cation anion Anion (Bromide) il->anion ecw Electrochemical Window cation->ecw Sets Cathodic Limit (Reduction) anion->ecw Sets Anodic Limit (Oxidation) impurities Impurities (Water, Oxygen) impurities->ecw Narrows the Window

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 1-Methyl-3-nonylimidazolium Bromide

This guide provides a comprehensive overview of the determination of the crystal structure of 1-Methyl-3-nonylimidazolium bromide ([C9MIM]Br), an ionic liquid of significant interest. In the absence of a publicly availab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the determination of the crystal structure of 1-Methyl-3-nonylimidazolium bromide ([C9MIM]Br), an ionic liquid of significant interest. In the absence of a publicly available crystal structure for this specific compound, this document serves as a practical guide for researchers, outlining the definitive method of single-crystal X-ray diffraction. We will delve into the procedural nuances, the rationale behind experimental choices, and a comparative analysis with alternative and complementary techniques. Furthermore, we will draw insightful comparisons with the known crystal structures of its shorter- and longer-chain analogues, 1-butyl-3-methylimidazolium bromide ([C4MIM]Br) and 1-tetradecyl-3-methylimidazolium bromide ([C14MIM]Br), to anticipate the structural characteristics of [C9MIM]Br.

The Critical Role of Crystal Structure in Understanding Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting a unique combination of properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them highly attractive for a wide range of applications, including as "green" solvents in synthesis, electrolytes in batteries, and as matrices for biocatalysis.[2] The arrangement of cations and anions in the solid state, elucidated through crystal structure determination, provides profound insights into the intermolecular forces, packing efficiencies, and conformational preferences that govern their physicochemical properties in both solid and liquid states.[3][4] Understanding these structural nuances is paramount for the rational design of new ionic liquids with tailored functionalities.

Primary Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[5] This non-destructive technique provides precise information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Workflow: From Synthesis to Structure Solution

The process of determining the crystal structure of [C9MIM]Br via SC-XRD involves several critical stages, each demanding meticulous execution.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of [C9MIM]Br purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Crystal Structure Determination.

Detailed Experimental Protocol

Part 1: Synthesis and Purification of 1-Methyl-3-nonylimidazolium Bromide

The synthesis of 1-alkyl-3-methylimidazolium halides is typically achieved through the quaternization of 1-methylimidazole with the corresponding alkyl halide.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-bromononane. Toluene can be used as a solvent to facilitate the reaction.

  • Reaction Conditions: Heat the mixture under reflux for 24 hours. The product will precipitate as a dense oil or a solid.

  • Purification: After cooling to room temperature, the crude product is washed repeatedly with a solvent in which the ionic liquid is insoluble, such as ethyl acetate, to remove any unreacted starting materials. The purified product is then dried under vacuum to remove any residual solvent.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.

  • Solvent Selection: The purified [C9MIM]Br is dissolved in a minimal amount of a suitable solvent. Chloroform has been successfully used for growing crystals of similar ionic liquids.[1]

  • Slow Evaporation: The solution is left undisturbed in a loosely capped vial at room temperature, allowing for the slow evaporation of the solvent over several days to weeks. This gradual process encourages the formation of well-ordered single crystals.

Part 3: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

Part 4: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the calculated and observed diffraction data.

Comparative Analysis of Characterization Techniques

While SC-XRD is the definitive method, other techniques can provide valuable, albeit less detailed, structural information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, unit cell parameters.Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD Information on crystal system, unit cell parameters, and phase purity.Does not require single crystals; useful for bulk sample analysis.Provides averaged structural information; cannot determine the precise atomic positions in complex structures.
Computational Modeling (DFT/MD) Theoretical prediction of stable conformations, interaction energies, and packing arrangements.Can provide insights into structures that are difficult to crystallize; complements experimental data.Predictions are model-dependent and require experimental validation; computationally expensive for large systems.[4]

Structural Insights from Analogues: A Comparative Perspective

By examining the crystal structures of 1-butyl-3-methylimidazolium bromide ([C4MIM]Br) and 1-tetradecyl-3-methylimidazolium bromide monohydrate ([C14MIM]Br·H₂O), we can anticipate the structural features of [C9MIM]Br.

Feature[C4MIM]Br[C14MIM]Br·H₂O[1]Expected for [C9MIM]Br
Crystal System OrthorhombicTriclinicLikely to be a low-symmetry system (e.g., monoclinic or triclinic).
Space Group Pna2₁P-1-
Unit Cell Parameters a = 10.034 Å, b = 11.784 Å, c = 8.386 Åa = 5.513 Å, b = 7.839 Å, c = 25.114 Å, α = 94.74°, β = 94.45°, γ = 102.06°Unit cell dimensions will be intermediate, with the long axis accommodating the nonyl chain.
Alkyl Chain Conformation ExtendedExtendedThe nonyl chain is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions.
Key Interactions C-H···Br hydrogen bondsO-H···Br (from water), C-H···O, and C-H···Br hydrogen bonds.[1]Predominantly C-H···Br hydrogen bonds between the imidazolium ring protons and the bromide anion.
Packing Motif -Layered structure with interdigitated alkyl chains.A layered structure with alternating polar (imidazolium headgroups and bromide anions) and nonpolar (nonyl chains) domains is anticipated.

The crystal packing of 1-alkyl-3-methylimidazolium halides is significantly influenced by the length of the alkyl chain. Longer chains tend to self-assemble into lamellar structures, driven by van der Waals interactions between the aliphatic tails. It is therefore highly probable that [C9MIM]Br will exhibit a similar layered arrangement. The bromide anion will likely be positioned in the polar region, forming hydrogen bonds with the acidic protons of the imidazolium ring, particularly the C2-H proton.

Conclusion

The determination of the crystal structure of 1-Methyl-3-nonylimidazolium bromide is a crucial step towards a deeper understanding of its properties and for the rational design of related ionic liquids. While single-crystal X-ray diffraction is the definitive method, its successful application hinges on the ability to grow high-quality single crystals. In the absence of an experimentally determined structure, a comparative analysis with its shorter- and longer-chain analogues provides valuable predictive insights into its likely solid-state arrangement. The experimental and analytical framework presented in this guide offers a clear pathway for researchers to elucidate the crystal structure of this and other novel ionic liquids, thereby advancing the field of materials science.

References

  • Golovanov, D. G., Lyssenko, K. A., Antipin, M. Y., Vygodskii, Y. S., Lozinskaya, E. I., & Shaplov, A. S. (2005). Cocrystal of an Ionic Liquid with Organic Molecules as a Mimic of Ionic Liquid Solution. Crystal Growth & Design, 5(1), 337-340. [Link]

  • Zhang, J., Zhang, S., Dong, K., Zhang, Y., & Wang, J. (2008). 1-Methyl-3-n-tetradecylimidazolium bromide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]

  • Ding, Y., et al. (2007). Journal of Applied Polymer Science, 106, 2345-2351.
  • Royal Society of Chemistry. (n.d.). Crystallographic data for AY23. Retrieved from [Link]

  • Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508-3576.
  • Holbrey, J. D., & Seddon, K. R. (1999). Ionic liquids. Clean products and processes, 1(4), 223-236.
  • Freemantle, M. (1998). Designer solvents. Chemical & Engineering News, 76(13), 32-37.
  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • ACS Publications. (2015). A Dialkyl Viologen Ionic Liquid: X-ray Crystal Structure Analysis of Bis(trifluoromethanesulfonyl)imide Salts. ACS Omega. [Link]

  • Colonna, S., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Pharmaceuticals, 15(3), 356. [Link]

  • Pretti, C. (2022). Perspectives in the Computational Modeling of New Generation, Biocompatible Ionic Liquids. The Journal of Physical Chemistry B, 126(1), 1-13. [Link]

  • Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2002). Crystal polymorphism in 1-butyl-3-methylimidazolium halides: supporting ionic liquid formation by inhibition of crystallization. Chemical Communications, (14), 1636-1637. [Link]

  • Gordon, C. M., Holbrey, J. D., Kennedy, A. R., & Seddon, K. R. (1998). Ionic-liquid-crystals: hexafluorophosphate salts.
  • SERC - Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 1-n-Butyl-3-methylimidazolium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-decyl-3-methyl-imidazolium bromide. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Ethyl-3-methyl-imidazolium bromide (EMIM Br). Retrieved from [Link]

  • PubChem. (n.d.). 1-Allyl-3-methylimidazolium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-n-octylimidazolium Bromide. Retrieved from [Link]

  • Lopes, J. N. C., & Pádua, A. A. H. (2006). Surface Tensions for the 1-Alkyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids. Journal of Physical Chemistry B, 110(7), 3330-3335. [Link]

Sources

Comparative

Structural Validation of [C9mim]Br: A Comparative Guide to Raman Spectroscopy vs. FTIR and NMR

The Analytical Challenge in Ionic Liquid Characterization 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) is a highly versatile surface-active ionic liquid (SAIL). Due to its amphiphilic nature—comprising a polar imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Ionic Liquid Characterization

1-nonyl-3-methylimidazolium bromide ([C9mim]Br) is a highly versatile surface-active ionic liquid (SAIL). Due to its amphiphilic nature—comprising a polar imidazolium headgroup and a hydrophobic nonyl chain—it is widely utilized in micelle formation, green chemistry, and nanomaterial synthesis[1]. However, the physicochemical properties of [C9mim]Br are exquisitely sensitive to the structural integrity of its imidazolium ring and the specific interionic interactions between the cation and the bromide anion.

For drug development professionals and materials scientists, validating this structure is non-negotiable. While Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies are common, Raman spectroscopy has emerged as a superior modality for specific vibrational assessments of the imidazolium ring. This guide objectively compares these three analytical alternatives and provides a self-validating Raman experimental protocol.

The Analytical Triad: Raman vs. FTIR vs. NMR

To select the optimal analytical tool, one must understand the fundamental physical phenomena each technique probes.

  • Raman Spectroscopy (Polarizability): Raman scattering detects changes in the electron cloud's polarizability during molecular vibration. It is exceptionally sensitive to symmetric stretches and aromatic ring deformations. Crucially, Raman spectroscopy is virtually insensitive to water interference, making it the premier choice for studying [C9mim]Br in aqueous solutions or native liquid states[2].

  • FTIR Spectroscopy (Dipole Moment): FTIR measures changes in the molecular dipole moment. While excellent for identifying polar functional groups, FTIR is notoriously sensitive to moisture. Because[C9mim]Br is hygroscopic, absorbed water produces a massive O-H stretching band (~3300 cm⁻¹) that can completely obscure the critical C-H stretching modes of the imidazolium ring.

  • 1H / 13C NMR (Nuclear Spin): NMR provides definitive atomic-level connectivity. The strong hydrogen-bonding ability of the bromide anion in [C9mim]Br causes a distinct downfield chemical shift of the C2 proton on the imidazolium ring[3]. However, NMR requires dissolving the sample in deuterated solvents, which disrupts the native supramolecular liquid structure and interionic interactions of the neat ionic liquid.

Quantitative & Qualitative Comparison Summary
Analytical FeatureRaman SpectroscopyFTIR Spectroscopy1H NMR Spectroscopy
Primary Mechanism Change in polarizabilityChange in dipole momentNuclear magnetic resonance
Imidazolium Ring Detection Excellent (~1580 cm⁻¹ in-plane deformation)Moderate (Often obscured by O-H stretch if wet)Definitive (C2-H, C4-H, C5-H protons)
Water Sensitivity Extremely Low (Ideal for aqueous micelle studies)High (Strong O-H interference)Moderate (Requires D₂O or solvent suppression)
Sample State Native liquid/solid, no solvent neededNative liquid/solidRequires deuterated solvents
Analysis Time < 5 minutes< 2 minutes15 - 30 minutes
Best Used For Symmetrical stretches, non-polar chain dynamics, in situ aqueous analysisPolar functional groups, rapid dry screeningExact atomic connectivity, conformer ratios

Deep Dive: Raman Scattering Mechanics of the Imidazolium Ring

When analyzing [C9mim]Br via Raman spectroscopy, the imidazolium ring presents highly specific, self-validating spectral markers. Understanding the causality behind these peaks ensures accurate data interpretation:

  • The ~1580 cm⁻¹ Marker (In-Plane Ring Deformation): This is the most critical diagnostic peak for the imidazolium cation. Because this specific vibrational mode is localized within the ring, it is largely independent of the associated anion (bromide, in this case)[4]. This independence makes it a perfect internal standard for spectral normalization.

  • The ~3140–3170 cm⁻¹ Region (Ring C-H Stretching): These peaks correspond to the C-H stretching vibrations at the C2, C4, and C5 positions of the imidazolium ring. In Raman, these peaks remain distinct and sharp, whereas in FTIR, they are often swallowed by water bands.

  • The ~600 cm⁻¹ Region (Ring Bending): Low-frequency modes correspond to the macroscopic bending of the heavy ring structure, providing insights into the conformational rigidity of the cation.

  • The ~2800–3000 cm⁻¹ Region (Alkyl Chain): These intense peaks represent the C-H stretching of the nonyl (C9) chain, allowing simultaneous validation of the hydrophobic tail.

Experimental Workflow: Self-Validating Raman Protocol for [C9mim]Br

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Dry the [C9mim]Br sample under vacuum (10⁻³ mbar) at 60°C for 48 hours prior to analysis. Load the sample into a custom-made stainless steel cell with an internal glass tube inside a glovebox[4].

  • Causality: Although Raman is water-insensitive, excess moisture alters the native hydrogen-bonding network between the Br⁻ anion and the C2 proton of the imidazolium ring, potentially shifting the low-frequency vibrational modes.

Step 2: Instrument Calibration

  • Action: Calibrate the Raman spectrometer using a pure silicon wafer standard, aligning the primary phonon mode exactly to 520.7 cm⁻¹.

  • Causality: Imidazolium peak shifts caused by interionic interactions are often subtle (1-3 cm⁻¹). Absolute wavenumber accuracy is required to distinguish true structural phenomena from instrumental drift.

Step 3: Laser Selection & Acquisition

  • Action: Excite the sample using a 785 nm or 1064 nm near-infrared (NIR) laser at ~10 mW power[4]. Average the spectra over 5 scans with an exposure time of 10 seconds per scan.

  • Causality: Imidazolium-based ionic liquids frequently contain trace impurities that emit massive, broad fluorescence under visible laser excitation (e.g., 532 nm), which can drown out the Raman scattering signal. NIR lasers bypass this electronic excitation, yielding a clean baseline. Low power (10 mW) prevents localized thermal degradation of the nonyl chain.

Step 4: Spectral Normalization (The Self-Validation Step)

  • Action: Normalize the entire acquired spectrum to the intensity of the 1580 cm⁻¹ mode[4].

  • Causality: Because the 1580 cm⁻¹ in-plane ring deformation is invariant to the anion type and concentration, normalizing against it compensates for any variations in laser focus, sample volume, or scattering efficiency, allowing for true quantitative comparison of the C9 chain and C-H stretch regions.

Multi-Modal Validation Logic

To construct a robust data package for publication or regulatory submission, Raman data should be logically integrated with FTIR and NMR findings.

G Start [C9mim]Br Sample Quality Control Raman Raman Spectroscopy (785 nm Laser) Start->Raman Non-destructive FTIR FTIR / ATR (Mid-IR Range) Start->FTIR Rapid Screening NMR 1H NMR (Deuterated Solvent) Start->NMR High Resolution Raman_Peak Detect ~1580 cm⁻¹ (Ring Deformation) Raman->Raman_Peak FTIR_Peak Detect ~3150 cm⁻¹ (C-H Stretch, if dry) FTIR->FTIR_Peak NMR_Peak Detect ~9.0 ppm (C2-H Downfield Shift) NMR->NMR_Peak Validation Multi-Modal Structural Validation Raman_Peak->Validation FTIR_Peak->Validation NMR_Peak->Validation

Caption: Multi-modal analytical workflow for validating the imidazolium ring structure in[C9mim]Br.

Conclusion

For the rigorous validation of the imidazolium ring in[C9mim]Br, Raman spectroscopy offers unparalleled advantages over FTIR and NMR when analyzing the compound in its native or aqueous states. By leveraging the anion-independent ~1580 cm⁻¹ deformation mode and utilizing NIR excitation to bypass fluorescence, researchers can establish a highly reproducible, self-validating analytical framework. When combined with the atomic connectivity data from NMR, this triad ensures absolute confidence in the structural integrity of surface-active ionic liquids.

References

  • Effect of amino acid addition on the micelle formation of the surface-active ionic liquid 1-tetradecyl-3-methylimidazolium bromide in aqueous solution.
  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI.
  • Interionic Interactions in Imidazolium-Based Ionic Liquids: The Role of the C2-Position Revealed by Raman Scattering and Supported by IR and NMR Spectroscopy. AIP Publishing.
  • Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. Frontiers.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 1-Methyl-3-nonylimidazolium Bromide ([C9mim]Br)

Target Audience: Researchers, Environmental Health & Safety (EHS) Scientists, and Drug Development Professionals. Executive Summary & Mechanistic Context 1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a surface-activ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Health & Safety (EHS) Scientists, and Drug Development Professionals.

Executive Summary & Mechanistic Context

1-Methyl-3-nonylimidazolium bromide ([C9mim]Br) is a surface-active ionic liquid (SAIL) increasingly utilized in drug delivery formulations, micellar catalysis, and separation sciences[1]. While often hailed as a "green" alternative to volatile organic compounds (VOCs) due to its negligible vapor pressure, [C9mim]Br poses severe aquatic toxicity and complex disposal challenges.

The causality behind its environmental hazard lies directly in its molecular architecture:

  • The Nonyl (C9) Chain: Confers significant lipophilicity, allowing the molecule to intercalate into and disrupt biological cell membranes in aquatic organisms.

  • The Imidazolium Core: Highly recalcitrant to microbial degradation. Standard activated sludge treatments in wastewater facilities fail to cleave the imidazolium ring[2][3].

  • The Bromide Counterion: Classifies the chemical as a halogenated compound, dictating strict high-temperature incineration protocols to manage corrosive hydrogen bromide (HBr) off-gassing during destruction[4].

Mechanism IL [C9mim]Br Molecule Cation Imidazolium Ring IL->Cation Tail Nonyl Chain (C9) IL->Tail Anion Bromide Ion (Br-) IL->Anion Resist Resists Activated Sludge Breakdown Cation->Resist Recalcitrant Membrane Cell Membrane Intercalation Tail->Membrane Lipophilic Gas HBr Gas upon Combustion Anion->Gas Thermal

Mechanistic drivers of[C9mim]Br toxicity and disposal hazards based on its molecular structure.

Quantitative Chemical & Hazard Profile

To design an effective disposal strategy, operational protocols must be grounded in the physicochemical properties of [C9mim]Br.

PropertyValue / DescriptionOperational Impact & Causality
Chemical Name 1-Methyl-3-nonylimidazolium bromideThe C9 chain drives surfactant behavior and aquatic toxicity.
CAS Number 343851-34-3Required for EHS waste profiling and RCRA compliance[4].
Critical Micelle Concentration ~10–15 mMForms micelles in aqueous waste, complicating phase-separation[1].
Thermal Decomposition Yields CO, CO₂, NOₓ, HBrMandates high-temperature incineration with halogen scrubbers[4].
Biodegradability Highly recalcitrantStrictly prohibits drain disposal; resists activated sludge breakdown[3].

Immediate Spill Response Protocol

Because [C9mim]Br is a non-volatile liquid at room temperature, inhalation risks are minimal unless aerosolized. However, its high viscosity and surfactant nature make surface decontamination difficult.

Step-by-Step Spill Cleanup Methodology
  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat[4].

  • Dry Containment (Crucial): Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads)[4]. Causality: Do not use water initially. Adding water will lower the viscosity, induce micelle formation, and rapidly spread the contamination over a larger surface area.

  • Absorption & Mechanical Removal: Work the absorbent into the spill from the perimeter inward. Scoop the saturated absorbent using non-sparking tools and place it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Decontamination: Wipe the affected area with a solvent in which [C9mim]Br is highly soluble (e.g., isopropanol), followed by a final wipe with damp paper towels.

  • Self-Validating Verification (Conductivity Swipe Test): Swab the cleaned area with a filter paper moistened with distilled water. Extract the swab in 10 mL of distilled water and measure the conductivity. Because [C9mim]Br is a highly conductive ionic salt, a reading matching your baseline distilled water confirms 100% decontamination[1].

Operational Disposal Plan (Routine Lab Waste)

Improper disposal of [C9mim]Br can lead to severe regulatory fines and environmental damage. The following protocol ensures a self-validating, closed-loop waste management system.

WasteFlow cluster_wrong Prohibited Route cluster_right Compliant Route Source [C9mim]Br Waste Generation Drain Drain Disposal Source->Drain Avoid Collect HDPE Container (Halogenated Stream) Source->Collect Mandated Tox Aquatic Toxicity & Recalcitrant Accumulation Drain->Tox Incinerate High-Temp Incineration (HBr/NOx Scrubbers) Collect->Incinerate

Workflow for the proper segregation and disposal of [C9mim]Br to prevent environmental toxicity.

Step-by-Step Waste Segregation Methodology
  • Segregate as Halogenated Waste: All liquid waste containing [C9mim]Br must be strictly segregated into the Halogenated Organic Waste stream. Causality: The bromide ion ([Br]⁻) will form highly corrosive and toxic Hydrogen Bromide (HBr) gas during standard incineration[4]. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to safely neutralize HBr.

  • Select Compatible Containment: Use only HDPE carboys or bottles for collection[5]. Causality: Halide salts can slowly corrode metal containers over time, especially in the presence of trace moisture.

  • Labeling & Profiling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly list "1-Methyl-3-nonylimidazolium bromide" and "Halogenated Ionic Liquid" on the label. Do not use abbreviations or generic formulas[6].

  • Manage Aqueous Mixtures: If [C9mim]Br is dissolved in water (e.g., from micellar catalysis experiments), do not attempt to evaporate the water to concentrate the waste in a standard fume hood without a trap. Collect the entire aqueous mixture as hazardous waste.

  • Self-Validating Verification (Mass Balance Tracking): Weigh the empty waste container before use. Log the mass of [C9mim]Br used in your experiments. Before requesting an EHS pickup, weigh the final waste container. The mass of the waste (minus the container and known solvents) must account for ≥95% of the initial [C9mim]Br inventory, validating that no fugitive emissions or accidental drain disposals occurred.

References

  • Micelle formation of 1-alkyl-3-methylimidazolium bromide ionic liquids in aqueous solution. ResearchGate. 1

  • Safety Data Sheet - Iolitec. iolitec.de. 4

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. northwestern.edu. 5

  • FAQs | Environmental Health and Safety - Weill Cornell EHS. cornell.edu. 6

  • Environmental impact of ionic liquids: an overview of recent (eco)toxicological and (bio)degradability literature. ResearchGate. 2

  • Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. nih.gov.3

Sources

Handling

Personal protective equipment for handling 1-Methyl-3-nonylimidazolium bromide

Advanced Operational Guide: Handling, PPE, and Disposal of 1-Methyl-3-nonylimidazolium Bromide As drug development and advanced materials research increasingly leverage ionic liquids (ILs) for their tunable solvation pro...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal of 1-Methyl-3-nonylimidazolium Bromide

As drug development and advanced materials research increasingly leverage ionic liquids (ILs) for their tunable solvation properties, understanding their unique hazard profiles is paramount. 1-Methyl-3-nonylimidazolium bromide (CAS 343851-34-3) is a prime example of an IL that requires specialized handling. Unlike volatile organic solvents, ILs do not typically present inhalation hazards at room temperature due to their negligible vapor pressure. However, their structural characteristics—specifically the amphiphilic nature of the nonyl alkyl chain and the presence of a halide counterion—demand rigorous dermal protection and strict environmental isolation.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The 1-methyl-3-nonylimidazolium cation possesses a nine-carbon alkyl chain, conferring significant lipophilicity. This structure acts as a cationic surfactant, which can effectively disrupt lipid bilayers in human skin, facilitating transdermal penetration of both the IL and any dissolved active pharmaceutical ingredients (APIs). Furthermore, the bromide counterion presents a latent hazard; upon thermal decomposition or combustion, it generates highly corrosive and toxic hydrogen bromide (HBr) gas, alongside carbon monoxide and nitrous gases[1].

Table 1: Physicochemical & Hazard Summary

Property / ParameterValue / CharacteristicOperational Implication
CAS Number 343851-34-3Unique identifier for accurate waste profiling.
Appearance Colorless to orange liquidColor shifts may indicate impurities or oxidation.
Vapor Pressure Negligible (at 20°C)Low inhalation risk unless mechanically aerosolized.
Thermal Decomposition Yields CO, CO₂, NOx, HBrRequires handling in a fume hood; severe fire hazard.
Solubility AmphiphilicCan penetrate organic barriers; poses aquatic toxicity risks.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on layered defenses. The following PPE matrix is engineered specifically to counteract the surfactant properties and halide content of 1-Methyl-3-nonylimidazolium bromide.

Table 2: Required PPE and Mechanistic Rationale

Equipment CategorySpecificationMechanistic Rationale
Eye/Face Protection 1 with side shields.Prevents mucosal absorption of the lipophilic cation in case of splashes[1].
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves (EN 374 compliant).The nonyl chain's surfactant properties can degrade thin latex. Inspect gloves pre-use for micro-tears[1].
Body Protection Impervious lab coat or Tyvek suit.Prevents capillary action of the liquid through woven fabrics to the skin.
Respiratory N95 or P100 particulate respirator.Only required if the liquid is aerosolized or heated, as mechanical agitation can suspend droplets[1].

Experimental Workflow & Handling Protocol

This step-by-step methodology ensures that every action is verified before proceeding, establishing a self-validating operational loop.

HandlingWorkflow Prep 1. Pre-Operation Verify Ventilation & PPE Dispense 2. Dispensing Aliquoting in Fume Hood Prep->Dispense Reaction 3. Reaction/Usage Monitor Temperature Dispense->Reaction Waste 4. Waste Segregation Isolate Halogenated Organics Reaction->Waste Decon 5. Decontamination Aqueous Wash (pH Check) Waste->Decon Disposal 6. EPA/OSHA Compliant Incineration Routing Decon->Disposal

Operational workflow for handling 1-Methyl-3-nonylimidazolium bromide safely.

Protocol 1: Safe Aliquoting and Reaction Setup

  • System Verification: Before opening the reagent, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Confirm all PPE from Table 2 is donned.

  • Secondary Containment: Place the primary container of 1-Methyl-3-nonylimidazolium bromide inside a secondary containment tray (e.g., high-density polyethylene) to catch any volumetric displacement or drips.

  • Dispensing: Use positive displacement pipettes rather than air-displacement pipettes. Causality: The viscosity and surfactant nature of the IL can cause air-displacement pipettes to draw inaccurate volumes or create micro-aerosols.

  • Thermal Monitoring: If the experimental design requires heating, equip the reaction vessel with an internal thermocouple. Do not exceed the decomposition threshold, as this will trigger the release of highly toxic HBr and NOx gases[1].

  • Validation Step: Post-aliquoting, visually inspect the secondary containment and pipette tips. Wipe the exterior of the primary container with a dry, lint-free cloth before returning it to the desiccator or chemical storage cabinet.

Emergency Spill Response & Decontamination

In the event of a spill, the primary objective is to prevent the amphiphilic liquid from entering public drains or water supplies, where it acts as a persistent environmental pollutant[1].

SpillResponse Detect Spill Detected Isolate Isolate Area Prevent Drain Entry Detect->Isolate Absorb Apply Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Clean Wash with Water & Liquid Soap Collect->Clean Verify Verify Surface pH Ensure Neutrality Clean->Verify

Emergency spill response and surface decontamination logical pathway.

Protocol 2: Spill Containment and Neutralization

  • Isolation: Immediately halt work and isolate the area. Extinguish all ignition sources, as combustible byproducts can form if the spill contacts reactive materials[1].

  • Absorption: Do not use water initially, as this will spread the lipophilic IL. Apply an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite directly onto the spill[1].

  • Mechanical Collection: Using non-sparking tools, scoop the saturated absorbent into a chemically resistant, sealable hazardous waste container.

  • Aqueous Decontamination: Once the bulk liquid is removed, wash the affected surface with plenty of water and a strong liquid soap[1]. Causality: The soap micelles will encapsulate the residual nonyl chains, lifting the strongly adhered IL from the surface.

  • Validation Step: Swab the decontaminated area with pH paper to ensure no acidic micro-environments (indicative of free bromide/HBr formation) remain. The surface must test neutral (pH ~7).

Waste Management & Disposal Plan

Disposal of 1-Methyl-3-nonylimidazolium bromide must strictly adhere to 2 and 3[3][2].

  • Waste Segregation: Because this compound contains a bromide ion, it must be classified and segregated as "Halogenated Organic Waste." Mixing halogenated and non-halogenated waste can lead to dangerous reactions and significantly increases disposal costs.

  • Containerization: Store waste in sealed, clearly labeled, compatible containers (e.g., HDPE or glass). Never leave waste containers open, as this violates2[2].

  • Final Disposal Routing: Do not dispose of this chemical in standard municipal solid waste or down the drain[4]. The environmental persistence of the nonylimidazolium cation poses a severe threat to aquatic life. The waste must be routed to a licensed hazardous waste treatment facility for high-temperature incineration. The incinerator must be equipped with flue-gas scrubbers to capture and neutralize the HBr gas generated during combustion[1].

References

  • OSHA Hazardous Waste Disposal Guidelines . CDMS / Occupational Safety and Health Administration. Available at:[Link]

  • Hazardous Waste Management and EPA Guidelines . United States Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Management Manual - Chemical Waste Handling . Northeast State Community College. Available at: [Link]

Sources

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